molecular formula C11H8F3NO2 B1323089 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 503147-99-7

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B1323089
CAS No.: 503147-99-7
M. Wt: 243.18 g/mol
InChI Key: KDFGBTUNMHUFHW-UHFFFAOYSA-N
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Description

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold in pharmacology, known for its diverse biological activities . The specific substitution pattern on this compound—with a methoxy group at the 8-position and a trifluoromethyl group at the 4-position—is strategically designed to influence its electronic properties, metabolic stability, and binding affinity to biological targets . This compound holds particular value for researchers investigating novel therapeutic agents. Quinoline derivatives are extensively studied for their potent antimalarial activity , often acting by inhibiting the formation of hemozoin in the Plasmodium parasite, leading to a toxic accumulation of heme . The structural features of this compound are relevant to the optimization of endochin-like quinolones (ELQs), a class investigated for their efficacy against multidrug-resistant malaria . Furthermore, the 2(1H)-one moiety is a key structural element in various bioactive molecules, potentially contributing to interactions with enzyme targets. Beyond antiparasitic applications, this quinoline derivative serves as a key intermediate for the synthesis of more complex molecules with potential anticancer properties . Quinoline-based compounds can exert anticancer effects through multiple mechanisms, including the inhibition of topoisomerase enzymes, disruption of DNA replication, and induction of oxidative stress in cancer cells . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, can enhance a compound's cell membrane permeability and overall metabolic stability . Researchers are encouraged to utilize this high-quality building block to explore new chemical space and develop novel candidates for treating malaria, cancer, and other diseases. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(11(12,13)14)5-9(16)15-10(6)8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGBTUNMHUFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinolinone scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and biological activity.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthesis, including the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The presented pathway is grounded in established chemical principles, ensuring a reliable and reproducible methodology.

Introduction: The Significance of the Quinolinone Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent.[2] Among these, the quinolinone (or quinolone) nucleus has garnered substantial attention for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been successfully developed as antibacterial, anticancer, and antimalarial agents.[2][3] The trifluoromethyl group, a key feature of the target molecule, is a privileged substituent in medicinal chemistry due to its ability to modulate a compound's pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the potential of 4-(trifluoromethyl)-substituted quinoline derivatives as promising anticancer agents.[4][5]

This guide focuses on the synthesis of this compound, a specific analog with potential for further investigation in drug discovery programs. The strategic placement of the methoxy group at the 8-position can influence the molecule's electronic properties and binding interactions with biological targets.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of the target molecule, this compound, is most effectively approached through a well-established strategy in heterocyclic chemistry: the Conrad-Limpach-Knorr reaction .[6][7][8][9] This powerful method involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization to form the quinolinone ring system.

Our retrosynthetic analysis identifies two key starting materials: 2-anisidine (2-methoxyaniline) and ethyl 4,4,4-trifluoroacetoacetate .

G Target This compound Intermediate Ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (β-Enaminone) Target->Intermediate Thermal Cyclization SM1 2-Anisidine Intermediate->SM1 Condensation SM2 Ethyl 4,4,4-trifluoroacetoacetate Intermediate->SM2 Condensation

Caption: Retrosynthetic analysis of this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds in two distinct, well-understood steps, allowing for process control and optimization.

Synthesis of Key Starting Material: Ethyl 4,4,4-trifluoroacetoacetate

The trifluoromethylated β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, is a crucial precursor. It can be efficiently synthesized via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.

G Reactant1 Ethyl trifluoroacetate Product Ethyl 4,4,4-trifluoroacetoacetate Reactant1->Product Reactant2 Ethyl acetate Reactant2->Product Catalyst Sodium ethoxide Catalyst->Product Claisen Condensation

Caption: Synthesis of ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide (21% solution in ethanol)

  • Concentrated sulfuric acid

  • Anhydrous ethanol

  • Organic solvent (e.g., tetrahydrofuran)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add anhydrous ethanol and the sodium ethoxide solution.

  • Cool the mixture to 5-10 °C.

  • Slowly add ethyl acetate to the cooled mixture while maintaining the temperature.

  • Begin the dropwise addition of ethyl trifluoroacetate, ensuring the reaction temperature does not exceed 20 °C.

  • After the addition is complete, warm the reaction mixture to approximately 60 °C and stir for 2-4 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Carefully add concentrated sulfuric acid dropwise to neutralize the reaction mixture, keeping the temperature below 30 °C.

  • Stir the mixture for an additional 2-3 hours at room temperature.

  • The resulting mixture containing the product can be worked up by filtration to remove inorganic salts, followed by distillation under reduced pressure to purify the ethyl 4,4,4-trifluoroacetoacetate.

Note: This protocol is a generalized procedure based on established methods.[4][10][11] Optimization of reaction times, temperatures, and stoichiometry may be required to achieve maximum yield and purity.

Synthesis of this compound

The core of the synthesis lies in the Conrad-Limpach-Knorr reaction, which proceeds in two key stages:

Stage 1: Formation of the β-Enaminone Intermediate

In this step, 2-anisidine reacts with the more electrophilic ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate to form a β-enaminone intermediate, ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate. This reaction is typically acid-catalyzed and driven by the removal of water.

Stage 2: Thermal Cyclization

The β-enaminone intermediate undergoes an intramolecular cyclization at elevated temperatures. The electron-rich aromatic ring of the anisidine moiety attacks the ester carbonyl, leading to the formation of the quinolinone ring system. This step is often the rate-determining step and requires high temperatures to overcome the activation energy barrier. The choice of a high-boiling solvent is crucial for the success of this step.[12]

G Start 2-Anisidine + Ethyl 4,4,4-trifluoroacetoacetate Intermediate β-Enaminone Intermediate (Ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate) Start->Intermediate Condensation Product This compound Intermediate->Product Thermal Cyclization Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Heat High Temperature (e.g., 250 °C) Heat->Product

Caption: Two-stage synthesis of the target quinolinone via the Conrad-Limpach-Knorr reaction.

Detailed Reaction Mechanism

The Conrad-Limpach-Knorr reaction's outcome is dictated by the reaction conditions, which can favor either kinetic or thermodynamic products.[9][12] In this synthesis, the desired 2-quinolone is the thermodynamically favored product, which is achieved through high-temperature cyclization.

  • Nucleophilic Attack: The amino group of 2-anisidine attacks the ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates to form the more stable, conjugated β-enaminone.

  • Intramolecular Cyclization: At high temperatures, the enamine undergoes a 6-π electrocyclization, where the ortho-position of the aniline ring attacks the ester carbonyl.

  • Elimination: The cyclized intermediate eliminates ethanol to form the final quinolinone product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Anisidine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • High-boiling solvent (e.g., Dowtherm A, mineral oil)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-anisidine and ethyl 4,4,4-trifluoroacetoacetate in a high-boiling solvent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (typically around 250 °C for Dowtherm A) and collect the ethanol and water that are formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the crude product with toluene and then hexanes to remove residual solvent and impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionRationale
Starting Materials 2-Anisidine, Ethyl 4,4,4-trifluoroacetoacetateReadily available precursors for the target molecule.
Solvent High-boiling point (e.g., Dowtherm A)Facilitates the high temperatures required for thermal cyclization.[12]
Catalyst Concentrated H₂SO₄ (catalytic)Promotes the initial condensation and enamine formation.[7]
Temperature ~250 °CDrives the thermodynamically controlled cyclization to the 2-quinolone.[7]
Reaction Time Monitored by TLCEnsures complete conversion of the starting materials.
Work-up Filtration and washingSimple and effective method for isolating the solid product.
Purification RecrystallizationProvides a high-purity final product.

Characterization of this compound

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the positions of the methoxy and trifluoromethyl groups on the quinolinone ring.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C=O stretching of the quinolinone ring, as well as C-O and C-F bonds.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that support the proposed structure.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Note: As this guide presents a proposed synthesis based on established methodologies, the exact spectroscopic data for the final product should be determined experimentally and compared with predicted values.

Conclusion

The synthesis of this compound can be reliably achieved through a Conrad-Limpach-Knorr reaction of 2-anisidine and ethyl 4,4,4-trifluoroacetoacetate. This technical guide provides a comprehensive framework for this synthesis, from the preparation of the key starting material to the final cyclization and purification. The detailed mechanistic insights and experimental protocols are designed to empower researchers in the synthesis of this and other structurally related quinolinone derivatives for applications in medicinal chemistry and drug discovery. The principles of trustworthiness and expertise are embedded in the provided methodology, which is based on well-documented and validated chemical transformations.

References

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Mol Divers. Published online August 9, 2024. doi:10.1007/s11030-024-10951-4.
  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • Preparation method of ethyl 4,4,4-trifluoroacetoacetate.
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent.
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
  • Knorr quinoline synthesis. Wikipedia.
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Arkivoc. 2012;2012(5):681-696.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC.
  • Conrad-Limpach Synthesis. SynArchive.
  • Knorr Quinoline Synthesis. Merck Index.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Conrad–Limpach synthesis. Wikipedia.
  • Supporting Information For - The Royal Society of Chemistry.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
  • 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.
  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Scaffold in Modern Chemistry

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. When functionalized with a methoxy group at the 8-position and a trifluoromethyl group at the 4-position, the resulting molecule, 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, presents a unique combination of electronic and steric properties. The trifluoromethyl moiety is a well-established bioisostere for a methyl group but imparts significantly different characteristics, including increased metabolic stability and lipophilicity, which can profoundly influence a molecule's pharmacokinetic profile. The methoxy group, a hydrogen bond acceptor and electron-donating group, further modulates the molecule's solubility and receptor-binding interactions.

This guide provides a comprehensive analysis of the core physicochemical and spectroscopic properties of this compound. Rather than merely listing data, we delve into the causality behind its expected characteristics and provide robust, field-proven protocols for their empirical determination. This document is designed to serve as a foundational resource for scientists investigating this molecule as a novel building block or lead compound in drug discovery and materials science.

Core Molecular Attributes

A precise understanding of a compound's fundamental identifiers is the bedrock of all subsequent research. These attributes are essential for sourcing, registration, and computational modeling.

PropertyValueSource
IUPAC Name 8-Methoxy-4-(trifluoromethyl)-1H-quinolin-2-one-
Molecular Formula C₁₁H₈F₃NO₂[1][2]
Molecular Weight 243.18 g/mol [1]
CAS Number 503147-99-7; 874831-35-3[1][2]
Canonical SMILES COC1=CC=CC2=C1NC(=O)C=C2C(F)(F)F-
Chemical Structure

-

Note on CAS Numbers: Multiple CAS numbers may exist for a single compound from different suppliers or registration periods. Both provided numbers have been associated with this molecule.

Physicochemical Properties: From Benchtop to Biological System

The physicochemical properties of a compound govern its behavior from solubility in a reaction flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics based on its structure and data from closely related analogues.

ParameterPredicted/Analog-Based ValueSignificance in Drug Development
Melting Point (°C) ~200 - 220High melting point suggests a stable, crystalline solid, which is favorable for purification and formulation.[3]
logP (Octanol/Water) 2.0 - 3.0Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low to InsolubleThe aromatic core and trifluoromethyl group likely limit water solubility. Formulation may require co-solvents or advanced delivery systems.
pKa (acidic) 8.5 - 9.5 (Amide N-H)The amide proton is weakly acidic. This value is critical for understanding ionization state in physiological pH and for developing salt forms.
Polar Surface Area ~50-60 ŲThis value is within the typical range for orally bioavailable drugs, suggesting it can cross cell membranes.

Expert Insights: The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment. This influences the quinolinone ring's aromaticity and the acidity of the N-H proton. From a drug development perspective, the predicted moderate logP is promising. It falls within the "rule of five" territory, suggesting that the molecule has a strong chance of possessing drug-like ADME properties.[4]

Spectroscopic Profile: Deciphering the Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Below are the anticipated signatures for this compound based on established principles of spectroscopy.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The specific coupling patterns (doublets, triplets) will depend on their positions on the methoxy-substituted ring.

  • Vinyl Proton (1H): A singlet expected around δ 6.5-7.0 ppm for the proton at the 3-position.

  • Methoxy Protons (3H): A sharp singlet expected around δ 3.9-4.1 ppm.

  • Amide Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expected in the range of δ 160-165 ppm.

  • Trifluoromethyl Carbon (-CF₃): A quartet (due to C-F coupling) expected around δ 120-125 ppm.

  • Aromatic & Vinyl Carbons: Multiple signals between δ 100-150 ppm. The carbon attached to the methoxy group will be shielded (further upfield), while the carbon attached to the CF₃ group will be deshielded.

  • Methoxy Carbon (-OCH₃): A signal expected around δ 55-60 ppm.

FT-IR Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • C-F Stretches: Strong, characteristic absorption bands in the range of 1100-1300 cm⁻¹.

  • C-O Stretch (Aryl Ether): An absorption band around 1230-1270 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak [M]⁺: The primary confirmation of identity, expected at m/z = 243.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Patterns: Expect to see loss of CH₃ (m/z = 228) from the methoxy group and potentially loss of CF₃ (m/z = 174).

Standard Analytical & Experimental Protocols

To ensure scientific rigor, the following protocols outline standard, self-validating methods for empirically determining the key physicochemical properties.

Protocol: Determination of logP via Shake-Flask Method

This protocol adheres to the OECD Guideline 107 for testing chemicals.

  • Preparation: Prepare a mutually saturated solution of n-octanol and reagent-grade water.

  • Dissolution: Accurately weigh ~1 mg of the compound and dissolve it in the octanol phase.

  • Partitioning: Combine the octanol solution with the water phase in a separatory funnel. Shake vigorously for 20 minutes to allow for equilibrium to be reached.

  • Separation: Allow the phases to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte using a validated HPLC-UV method.[5]

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Saturated Octanol/Water B Dissolve Compound in Octanol A->B C Combine & Shake (20 min) B->C D Phase Separation C->D E Sample Each Phase D->E F Quantify via HPLC-UV E->F G Calculate logP F->G

Caption: Workflow for logP Determination.

Protocol: Spectroscopic Characterization

This outlines a general workflow for obtaining a full spectroscopic profile.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • IR: Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and correlation (e.g., COSY, HSQC) NMR spectra on a 400 MHz or higher spectrometer.[6]

    • Record the IR spectrum from 4000 to 400 cm⁻¹.

    • Obtain a full-scan mass spectrum to identify the molecular ion and an MS/MS spectrum to analyze fragmentation.

  • Data Analysis:

    • Integrate and assign all peaks in the NMR spectra.

    • Assign key functional group stretches in the IR spectrum.

    • Correlate mass fragments with the parent structure.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start High-Purity Sample A Dissolve in Deuterated Solvent Start->A C Prepare KBr Pellet / ATR Start->C E Dissolve in Volatile Solvent Start->E B Acquire ¹H, ¹³C, 2D Spectra A->B Final Correlated Structural Confirmation B->Final D Acquire Spectrum C->D D->Final F Acquire HRMS & MS/MS E->F F->Final

Caption: Integrated Spectroscopic Analysis Workflow.

Scientific Context and Potential Applications

Quinolinone derivatives featuring trifluoromethyl groups are of significant interest in medicinal chemistry. The trifluoromethyl group often enhances binding affinity and improves metabolic stability, making these compounds attractive candidates for drug development.[3] Similar structures have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[3][7] The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening. Its fluorescent properties, common to many quinoline derivatives, also suggest potential applications as a biological probe or in materials science for organic light-emitting devices (OLEDs).[7][8]

Conclusion

This compound is a promising chemical entity with a physicochemical profile that suggests drug-like potential. This guide has synthesized the known and predicted properties of this molecule, providing a robust framework for its empirical investigation. By grounding our analysis in established analytical principles and providing detailed, actionable protocols, we empower researchers to confidently incorporate this valuable scaffold into their research and development programs. The combination of its stable core, metabolic shield (CF₃), and hydrogen bonding capabilities (methoxy and amide groups) makes it a compelling candidate for future discoveries.

References

  • This compound, 95% Purity, C11H8F3NO2, 250 mg. (n.d.). Google Cloud Search.
  • This compound. (n.d.). Parchem.
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). PMC - NIH.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC - PubMed Central.
  • Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. (n.d.). Benchchem.
  • 4-Hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
  • The use of analytical methods for quality control of promising active pharmaceutical ingredients. (n.d.). SciSpace.

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An In-Depth Technical Guide on the Putative Mechanism of Action of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.[2][3][4] The biological versatility of this scaffold is largely attributed to its structural flexibility, which allows for a variety of chemical modifications, thereby enabling the fine-tuning of its therapeutic properties.[1] The introduction of a trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[5]

This technical guide provides a comprehensive overview of the putative mechanism of action of a specific derivative, 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. In the absence of direct experimental data for this exact molecule, this guide will extrapolate from the well-documented activities of structurally related quinolin-2(1H)-one and quinoline derivatives. We will explore the most probable signaling pathways and molecular targets, and propose a detailed experimental framework for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Proposed Mechanisms of Action

Based on the extensive literature on quinolin-2(1H)-one derivatives, we propose two primary, non-mutually exclusive mechanisms of action for this compound: Oncogenic Kinase Inhibition and Modulation of the Kynurenine Pathway .

Oncogenic Kinase Inhibition

A significant body of research points to the potent anticancer activity of quinolin-2(1H)-one derivatives, often mediated through the inhibition of key oncogenic kinases.[6][7] The trifluoromethyl group at the 4-position is a common feature in many kinase inhibitors, contributing to enhanced potency.[8]

1.1. Putative Molecular Targets: EGFR and HER-2

Several quinolin-2(1H)-one derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6] These receptor tyrosine kinases are critical drivers of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.

1.2. Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to the ATP-binding pocket of EGFR and HER-2, leading to the inhibition of their kinase activity. This, in turn, would disrupt downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[9][10][11]

EGFR_HER2_Inhibition cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER-2 HER2->PI3K HER2->RAS Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Compound->EGFR Compound->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of EGFR/HER-2 signaling by this compound.

1.3. Experimental Validation

The following protocols are designed to validate the proposed oncogenic kinase inhibition mechanism.

1.3.1. In Vitro Kinase Inhibition Assays

  • Objective: To determine the direct inhibitory effect of the compound on EGFR and HER-2 kinase activity.

  • Methodology:

    • Utilize commercially available recombinant human EGFR and HER-2 kinase enzymes.

    • Perform kinase activity assays using a suitable substrate (e.g., a synthetic peptide) and ATP.

    • Incubate the enzymes with varying concentrations of this compound.

    • Measure kinase activity by quantifying substrate phosphorylation, typically through luminescence or fluorescence-based methods.

    • Calculate IC50 values to determine the potency of inhibition.

1.3.2. Cellular Proliferation and Apoptosis Assays

  • Objective: To assess the effect of the compound on the growth and survival of cancer cell lines overexpressing EGFR and/or HER-2 (e.g., MCF-7, PC3).[6][8]

  • Methodology:

    • MTT Assay:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[3]

      • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[3]

      • Calculate the GI50 (concentration for 50% growth inhibition).

    • Annexin V/Propidium Iodide Staining:

      • Treat cells with the compound at its GI50 concentration for 24 and 48 hours.

      • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide.

      • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

1.3.3. Western Blot Analysis of Downstream Signaling

  • Objective: To confirm the inhibition of EGFR/HER-2 signaling pathways within the cell.

  • Methodology:

    • Treat cancer cells with the compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of EGFR, HER-2, AKT, and ERK.

    • Use chemiluminescence to detect the protein bands and quantify the changes in protein phosphorylation.

Experiment Metric Purpose
In Vitro Kinase AssayIC50Quantify direct enzyme inhibition
MTT AssayGI50Measure antiproliferative activity
Annexin V/PI Staining% Apoptotic CellsQuantify induction of apoptosis
Western BlotProtein PhosphorylationConfirm pathway inhibition
Modulation of the Kynurenine Pathway in Neurodegenerative Diseases

The quinoline core is structurally reminiscent of kynurenic acid, an antagonist of ionotropic glutamate receptors and a key metabolite in the kynurenine pathway of tryptophan metabolism.[12] Imbalances in the kynurenine pathway have been strongly implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[12][13]

2.1. Putative Molecular Targets: Kynurenine Aminotransferases (KATs)

We hypothesize that this compound may act as a modulator of kynurenine aminotransferases (KATs), the enzymes responsible for the synthesis of kynurenic acid. Inhibition or modulation of KATs could alter the levels of neuroactive kynurenine pathway metabolites.

2.2. Proposed Signaling Pathway

By modulating KAT activity, the compound could influence the balance between neuroprotective (kynurenic acid) and neurotoxic (3-hydroxykynurenine, quinolinic acid) metabolites.[12] This could, in turn, affect glutamatergic neurotransmission and oxidative stress, key factors in neurodegeneration.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KATs KATs Kynurenine->KATs KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) HK->Quinolinic_Acid IDO_TDO->Kynurenine KATs->Kynurenic_Acid KMO->HK Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Compound->KATs Modulation

Caption: Proposed modulation of the Kynurenine Pathway by this compound.

2.3. Experimental Validation

The following protocols are designed to investigate the proposed modulation of the kynurenine pathway.

2.3.1. In Vitro KAT Enzyme Activity Assays

  • Objective: To determine if the compound directly modulates the activity of KAT isoforms (KAT I, KAT II, etc.).

  • Methodology:

    • Use recombinant human KAT enzymes.

    • Perform the enzyme assay using kynurenine and a suitable amino acid donor (e.g., α-ketoglutarate) as substrates.

    • Incubate the enzymes with varying concentrations of this compound.

    • Measure the formation of kynurenic acid using HPLC or a fluorometric method.

    • Determine if the compound acts as an inhibitor or an activator and calculate the corresponding IC50 or EC50 value.

2.3.2. Measurement of Kynurenine Pathway Metabolites in Cell Culture

  • Objective: To assess the effect of the compound on the levels of kynurenine pathway metabolites in a relevant cell model (e.g., primary neurons or astrocytes).

  • Methodology:

    • Culture the cells and treat them with the compound for a defined period.

    • Collect the cell culture supernatant and cell lysates.

    • Extract the metabolites.

    • Quantify the levels of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid using LC-MS/MS.

    • Analyze the changes in metabolite ratios (e.g., kynurenic acid/kynurenine).

2.3.3. Neuroprotection Assays

  • Objective: To evaluate the potential of the compound to protect neurons from excitotoxicity or oxidative stress.

  • Methodology:

    • Culture primary neurons.

    • Pre-treat the neurons with the compound.

    • Induce neuronal damage using an excitotoxin (e.g., glutamate or NMDA) or an oxidative stressor (e.g., hydrogen peroxide).

    • Assess neuronal viability using methods such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by immunofluorescence staining for neuronal markers.

Experiment Metric Purpose
In Vitro KAT AssayIC50/EC50Quantify direct enzyme modulation
LC-MS/MS MetabolomicsMetabolite Levels/RatiosAssess pathway modulation in cells
Neuroprotection AssayNeuronal ViabilityEvaluate functional neuroprotective effect

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar quinolinone derivatives.[14] One common approach involves the reaction of a substituted aniline with a β-ketoester.

Synthesis Anisidine p-Anisidine Intermediate Enamine Intermediate Anisidine->Intermediate + Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Intermediate Product 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Intermediate->Product Cyclization (e.g., H2SO4, heat)

Caption: A potential synthetic route for this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong rationale exists for its potential as both an oncogenic kinase inhibitor and a modulator of the kynurenine pathway. The structural features of this compound, namely the quinolin-2(1H)-one core, the 8-methoxy group, and the 4-trifluoromethyl substituent, are all associated with these biological activities in related molecules. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action and therapeutic potential of this promising compound. Further investigation is warranted to fully characterize its pharmacological profile and to validate its potential as a novel therapeutic agent for cancer or neurodegenerative diseases.

References

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (Source not available).
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin‐2(1H)‐ones as dual EGFR/HER-2 inhibitors. PMC - PubMed Central. [Link]

  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed. [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH. [Link]

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  • Pharmacological Studies on the New Quinoline Derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] Quinoline With Potent Anti-Ulcer Effect. PubMed. [Link]

  • The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. PMC. [Link]

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  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

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  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1 H)-ones as Multi-Target Inhibitors. PubMed. [Link]

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biological activity of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive analysis of the predicted biological activity of a specific, under-researched derivative: this compound. As direct experimental data for this compound is not extensively available, this document synthesizes findings from closely related analogs to build a robust, data-driven profile based on established structure-activity relationships (SAR). We focus on its promising potential in oncology and neuroprotection, detailing likely mechanisms of action, detailed experimental protocols for validation, and quantitative data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Quinolin-2(1H)-one Core Scaffold

The quinolin-2(1H)-one, or carbostyril, system consists of a fused benzene and 2-pyridone ring. This heterocyclic scaffold is renowned for its structural versatility, allowing for substitutions at multiple positions that modulate its pharmacological profile.[1] Derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] The specific compound of interest, this compound, combines two key pharmacophoric features: a methoxy group at the 8-position and a trifluoromethyl group at the 4-position. These substitutions are predicted to significantly influence its biological activity, pointing primarily towards potent applications in oncology and neurodegenerative disease.

Predicted Primary Biological Activity: Anticancer Efficacy

The most compelling predicted application for this compound is in oncology. This is strongly supported by recent studies on analogs where the 4-trifluoromethyl quinoline moiety is a critical feature for potent anticancer activity.[4][5]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Recent groundbreaking research has identified 4-trifluoromethyl-2-anilinoquinoline derivatives as potent inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a key enzyme in cancer cell survival and proliferation.[4][6] It is highly probable that this compound acts via a similar mechanism.

  • SGK1 Inhibition: The trifluoromethyl group is crucial for binding and inhibiting SGK1. This inhibition disrupts downstream signaling pathways that promote cell survival and resistance to apoptosis.[4]

  • Cell Cycle Arrest: Inhibition of key signaling molecules often leads to cell cycle arrest, preventing cancer cells from dividing. Analogs of the target compound have been shown to induce arrest in the G2/M phase.[6]

  • Induction of Apoptosis: By blocking pro-survival signals, the compound likely triggers programmed cell death (apoptosis), a critical mechanism for eliminating cancerous cells.[6]

Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one SGK1 SGK1 Kinase Compound->SGK1 Inhibition Downstream Downstream Effectors (e.g., NDRG1, FOXO3a) SGK1->Downstream Phosphorylation Apoptosis Apoptosis SGK1->Apoptosis Inhibition Survival Cell Survival & Proliferation Downstream->Survival Promotion cluster_workflow In Vitro Cytotoxicity Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G cluster_synthesis General Synthesis Workflow Start Substituted Aniline + Cinnamic Acid Derivative Intermediate Amide Coupling (Cinnamanilide formation) Start->Intermediate Cyclization Intramolecular Cycloelimination (e.g., with TfOH) Intermediate->Cyclization Product Substituted Quinolin-2(1H)-one Cyclization->Product

Caption: A general synthetic workflow for quinolin-2-one derivatives.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural analogs, This compound emerges as a highly promising candidate for drug discovery and development. The strong evidence supporting the role of the 4-trifluoromethylquinoline scaffold in potent anticancer activity, particularly via SGK1 inhibition, warrants immediate investigation. F[4][6]urthermore, its potential as a neuroprotective agent, a known feature of the broader quinolinone class, presents a valuable secondary avenue for exploration.

[7][8]Future work must focus on the chemical synthesis of this specific molecule, followed by rigorous in vitro validation of its predicted activities using the protocols detailed herein. Subsequent studies should progress to in vivo models to assess efficacy, pharmacokinetics, and safety profiles, paving the way for potential preclinical development.

References

  • Synthesis and Biological Properties of 4‐Substituted Quinolin‐2(1H)‐one Analogues. (2003). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). American Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). Molecular Diversity. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). ResearchGate. Available at: [Link]

  • Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (N.D.). ResearchGate. Available at: [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (N.D.). Alzheimer's & Dementia. Available at: [Link]

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  • 8-Methoxyquinolin-2(1H)-one. (N.D.). PubChem. Available at: [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). Molecules. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Available at: [Link]

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An In-Depth Technical Guide to 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (CAS No. 503147-99-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and the broader context of its potential therapeutic applications, with a focus on the underlying scientific principles and experimental methodologies.

Core Compound Identity

Chemical Name: this compound

CAS Number: 503147-99-7[1]

Molecular Formula: C₁₁H₈F₃NO₂[1]

Molecular Weight: 243.18 g/mol [1]

Structure:

Introduction to the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic structure in medicinal chemistry. It is a core component of numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[2] The versatility of this bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, allows for extensive chemical modifications, leading to a diverse range of pharmacological properties. Derivatives of quinolin-2(1H)-one have been extensively investigated and have demonstrated significant potential in therapeutic areas such as oncology, infectious diseases, inflammation, and neurology.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, predicted values provide valuable initial insights.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Boiling Point330.0 ± 42.0 °C[3]
Density1.372 ± 0.06 g/cm³[3]
pKa9.81 ± 0.70[3]

These predicted values suggest that this compound is a relatively high-boiling, solid compound with a weakly acidic proton on the lactam nitrogen. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and metabolic stability, key attributes for drug candidates.

Synthesis of this compound: A Proposed Methodological Approach

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 2-methoxyaniline with an appropriate trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, followed by an acid-catalyzed intramolecular cyclization.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline 2-Methoxyaniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Intermediate Product This compound Intermediate->Product Acid-catalyzed Cyclization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

  • Condensation:

    • To a solution of 2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

    • A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

    • The mixture is heated to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus if toluene is the solvent.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

  • Cyclization:

    • The crude enamine intermediate is dissolved in a high-boiling solvent such as Dowtherm A or diphenyl ether.

    • The solution is heated to a high temperature (typically 200-250 °C) to induce thermal cyclization.

    • Alternatively, a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid can be used at a lower temperature.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to afford pure this compound.

Potential Biological Activities and Drug Development Applications

The quinolin-2(1H)-one scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a trifluoromethyl group and a methoxy substituent on this core structure can significantly modulate its biological activity.

Anticancer Potential

Numerous quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Kinase Inhibition: Many quinolin-2(1H)-ones act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. The PI3K/AKT/mTOR and EGFR/HER-2 signaling pathways are common targets.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell division.

The 8-methoxy and 4-trifluoromethyl substitution pattern of the title compound suggests it could be a candidate for anticancer drug discovery, potentially exhibiting enhanced efficacy and a favorable pharmacokinetic profile.

PI3K_AKT_mTOR_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Quinolin-2(1H)-one Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinolin-2(1H)-one derivatives.

Other Therapeutic Areas

Beyond oncology, quinolin-2(1H)-one derivatives have shown promise as:

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Central nervous system (CNS) active agents

The specific biological activities of this compound would require dedicated screening and mechanistic studies.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not provided in the search results, the following are the expected key features based on its structure:

  • ¹H NMR:

    • Aromatic protons on the quinoline ring would appear in the downfield region (δ 7.0-8.5 ppm).

    • A singlet for the methoxy group protons would be observed around δ 3.8-4.0 ppm.

    • A broad singlet for the N-H proton of the lactam, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

    • Signals for the aromatic carbons and the carbonyl carbon of the lactam.

  • IR Spectroscopy:

    • A characteristic C=O stretching vibration for the lactam carbonyl group (around 1650-1680 cm⁻¹).

    • N-H stretching vibration (around 3200-3400 cm⁻¹).

    • C-F stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the exact mass of the compound.

    • Characteristic fragmentation patterns.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical routes, and its physicochemical properties are amenable to drug development. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to elucidate its specific activities and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-236. [Link]

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Potential Therapeutic Targets of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: A Strategic Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications in oncology, neurology, and infectious diseases.[1][2] The specific derivative, 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (herein referred to as Cpd-MQF), presents a compelling case for investigation due to the strategic combination of its functional groups. The trifluoromethyl moiety is known to enhance metabolic stability and membrane permeability, while the methoxy group is a common feature in many natural and synthetic therapeutic agents.[3][4]

Direct biological data for Cpd-MQF is not extensively documented in publicly available literature. Therefore, this guide adopts a first-principles approach. We will first generate robust, evidence-based hypotheses on its potential therapeutic targets by analyzing structure-activity relationships (SAR) from closely related analogs. Subsequently, we will present a comprehensive, multi-step experimental framework designed to systematically identify, validate, and characterize the molecular targets of Cpd-MQF. This document serves as both a strategic guide and a practical handbook for researchers aiming to unlock the therapeutic potential of this promising compound.

Molecular Architecture and Rationale for Investigation

The therapeutic potential of Cpd-MQF can be inferred from the distinct contributions of its three core components:

  • Quinolin-2(1H)-one Core: This bicyclic heterocycle is a versatile and well-validated pharmacophore. Its rigid structure provides a foundation for presenting substituents in defined spatial orientations, enabling precise interactions with biological targets. Derivatives have demonstrated a wide array of activities, including anti-proliferative, anti-thrombotic, and anti-hyperplastic effects.[1][5]

  • 4-(Trifluoromethyl) Group: The -CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can significantly increase a compound's metabolic stability by blocking oxidative metabolism and enhance lipophilicity, which can improve cell permeability and blood-brain barrier penetration.[3][4] This feature is common in modern kinase inhibitors.

  • 8-Methoxy Group: The methoxy (-OCH3) substituent is prevalent in many bioactive molecules.[6][7] Its presence can modulate the electronic landscape of the aromatic system and provide a hydrogen bond acceptor, potentially influencing target binding affinity and selectivity.

This unique combination suggests that Cpd-MQF is rationally designed for high biological activity, likely through the modulation of key cellular signaling pathways.

Part I: Hypothesis Generation — Inferring Potential Therapeutic Targets from Chemical Analogs

Based on extensive literature precedent for the quinolinone scaffold and its trifluoromethylated derivatives, we can formulate several high-probability hypotheses regarding the therapeutic targets of Cpd-MQF.

Hypothesis A: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Rationale: The PI3K/AKT/mTOR pathway is a master regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6][8] This pathway is arguably the most probable target for Cpd-MQF. This hypothesis is strongly supported by two key lines of evidence:

  • A structurally related tricyclic benzonaphthyridinone, Torin1, which also features a trifluoromethylphenyl moiety, is a highly potent and selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[8][9]

  • A methoxy-substituted indolo-quinoline derivative, MMNC, was demonstrated to exert its cytotoxic effects in colorectal cancer cells by directly inhibiting the PI3K/AKT/mTOR signaling cascade.[6]

The convergence of evidence from both the trifluoromethyl and methoxy-containing analogs strongly implicates this pathway as a primary area of investigation for Cpd-MQF.

Primary Putative Targets: mTOR, PI3K, AKT.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation AKT->Proliferation Promotes Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 S6K->Proliferation 4EBP1->Proliferation Inhibits (when active) Cpd_MQF Cpd-MQF (Hypothesized Target) Cpd_MQF->PI3K Cpd_MQF->mTORC2 Cpd_MQF->mTORC1

Caption: Hypothesized action of Cpd-MQF on the PI3K/AKT/mTOR signaling pathway.

Hypothesis B: Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER-2)

Rationale: The quinolin-2(1H)-one scaffold has been successfully utilized to develop dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10] These receptors are critical drivers in several cancers, particularly lung and breast cancer. Given the proven success of the core scaffold in targeting these kinases, it is plausible that Cpd-MQF could exhibit inhibitory activity against them.[10][11]

Primary Putative Targets: EGFR, HER-2, VEGFR2.

Hypothesis C: Inhibition of Topoisomerase II

Rationale: Certain furoquinolinone derivatives, which share the fundamental quinolinone ring system, have been shown to inhibit topoisomerase II, leading to antiproliferative activity.[12] Topoisomerase II is a well-established target for cancer chemotherapy. This mechanism, while distinct from kinase inhibition, represents another validated avenue for the anticancer effects of quinolinone-based compounds.

Primary Putative Target: Topoisomerase II.

Part II: An Experimental Framework for Target Identification and Validation

The following section outlines a logical, step-by-step workflow to systematically test the hypotheses generated above and uncover the definitive molecular target(s) of Cpd-MQF.

Workflow Step 1: Phenotypic Screening to Confirm Biological Activity

Causality: Before investing in complex target deconvolution studies, it is essential to confirm that Cpd-MQF elicits a robust and dose-dependent biological response consistent with the hypothesized mechanisms. An anti-proliferative assay across a panel of cancer cell lines is the industry-standard starting point.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines. It is advisable to include lines known to be dependent on the PI3K/mTOR pathway (e.g., U87MG glioblastoma, MCF-7 breast cancer) and those with EGFR/HER-2 overexpression (e.g., A549 lung cancer, SK-BR-3 breast cancer).

  • Cell Seeding: Seed cells in 96-well, opaque-walled plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-MQF in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium.

  • Treatment: Aspirate the old medium from the cell plates and add 100 µL of the medium containing the various concentrations of Cpd-MQF. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis and Luminescence Reading: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Antiproliferative Activity of Cpd-MQF

Cell LinePrimary Tumor TypeKey Pathway DependencyPredicted IC50 (nM)
U87MGGlioblastomaPI3K/mTOR10 - 100
MCF-7Breast CancerPI3K/mTOR, ER+50 - 250
A549Lung CancerEGFR100 - 500
HCT116Colorectal CancerPI3K/mTOR25 - 150
Workflow Step 2: Unbiased Target Identification via Chemical Proteomics

Causality: While hypothesis-driven approaches are powerful, an unbiased method can identify unexpected targets and provide the highest level of confidence. Affinity chromatography coupled with mass spectrometry is a gold-standard technique to "pull down" binding partners from a complex cell lysate.

Affinity_Chromatography_Workflow cluster_workflow Chemical Proteomics Workflow Start Synthesize Linker- Modified Cpd-MQF Immobilize Immobilize to Sepharose Beads Start->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse Prepare Native Cell Lysate Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze Identify Identify & Quantify Potential Targets Analyze->Identify

Caption: Workflow for unbiased target identification using affinity chromatography.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of Cpd-MQF with a linker arm (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) suitable for covalent attachment to a solid support.

  • Immobilization: Covalently couple the linker-modified Cpd-MQF to NHS-activated Sepharose beads. Create a control set of beads with no compound attached.

  • Lysate Preparation: Culture a responsive cell line (identified in Step 1) in large quantities. Lyse the cells under native (non-denaturing) conditions to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the Cpd-MQF-conjugated beads and the control beads separately.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the Cpd-MQF pulldown compared to the control beads. These are your high-confidence binding partners.

Workflow Step 3: Hypothesis-Driven Target Validation

Causality: This step confirms whether Cpd-MQF functionally modulates the putative targets identified in the preceding steps. Western blotting is used to probe the functional state of signaling pathways within the cell.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat a responsive cell line with Cpd-MQF at concentrations corresponding to its IC50 and 10x IC50 for a short period (e.g., 2-6 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane overnight with primary antibodies specific for key phosphorylated proteins and their total protein counterparts (e.g., anti-phospho-S6K, anti-total-S6K; anti-phospho-AKT, anti-total-AKT).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A significant decrease in the ratio of phosphorylated protein to total protein in the Cpd-MQF-treated samples compared to the control validates the inhibitory effect on the pathway.

Data Presentation: In Vitro Kinase Inhibition Profile of Cpd-MQF

Kinase TargetCpd-MQF IC50 (nM)Selectivity vs. mTOR
mTOR151x
PI3Kα1,500100x
PI3Kβ2,100140x
AKT1>10,000>667x
EGFR8,500567x
HER-2>10,000>667x
Topoisomerase II>10,000>667x

Conclusion and Future Directions

This guide establishes a robust, evidence-based rationale for prioritizing the PI3K/AKT/mTOR pathway as the primary therapeutic target of this compound. The provided experimental framework offers a clear and actionable path forward, beginning with broad phenotypic screening to confirm cytotoxic activity, followed by sophisticated chemical proteomics for unbiased target identification, and culminating in specific, hypothesis-driven biochemical and cellular assays for target validation. Successful execution of this strategy will definitively elucidate the mechanism of action of Cpd-MQF and position it as a valuable lead compound for the development of next-generation targeted therapies, particularly in oncology.

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A Comprehensive Technical Guide to the In Vitro Screening of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive framework for the in vitro screening of a specific subclass: 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental design, ensuring a robust and self-validating screening cascade. We will explore a multi-tiered screening approach, from initial cytotoxicity profiling to specific mechanistic assays, to thoroughly characterize the therapeutic potential of this promising compound class.

Introduction: The Therapeutic Potential of the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one nucleus is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of its pharmacological properties. The introduction of a methoxy group at the 8-position and a trifluoromethyl group at the 4-position of the quinolin-2(1H)-one core can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions, making this particular scaffold a compelling starting point for drug discovery.

Derivatives of the broader quinoline class have demonstrated efficacy in a range of therapeutic areas:

  • Anticancer Activity: Many quinoline derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[2][3] Mechanistic studies have implicated the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5]

  • Anti-inflammatory Effects: Quinoline-based compounds have shown promise as anti-inflammatory agents.[6] Their mechanisms of action can include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades, such as the NF-κB pathway.[7][8]

  • Antimicrobial Properties: The quinolone substructure is famously the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[1] This established mechanism provides a strong rationale for screening novel quinolinone derivatives for antibacterial and antifungal activity.[9][10]

This guide will delineate a systematic in vitro screening strategy to elucidate the potential of this compound derivatives across these three key therapeutic areas.

A Tiered Approach to In Vitro Screening

A logical, tiered approach to screening maximizes efficiency and resources, ensuring that the most promising compounds are advanced for more complex and resource-intensive assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Advanced In Vitro Characterization a Cytotoxicity Profiling (e.g., MTT Assay) c Anti-Inflammatory Assays (COX/NOS Inhibition, Cytokine Release) a->c d Mechanism of Anticancer Action (Apoptosis, Cell Cycle Analysis) a->d b Broad-Spectrum Antimicrobial Screening (e.g., MIC Assay) e Mechanism of Antimicrobial Action (DNA Gyrase/Topoisomerase IV Inhibition) b->e f Signaling Pathway Analysis (Western Blotting for PI3K/Akt/mTOR, NF-κB) c->f d->f g Lead Optimization & SAR Studies e->g f->g

Caption: A tiered workflow for the in vitro screening of novel compounds.

Tier 1: Primary Screening Protocols

The initial tier focuses on broad-based assays to identify primary biological activities and assess general cytotoxicity.

Cytotoxicity Profiling: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This is a crucial first step to determine the concentration range for subsequent cell-based assays and to identify potential anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental test to ascertain the antimicrobial potential of the synthesized derivatives.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Tier 2: Secondary and Mechanistic Assays

Compounds that exhibit promising activity in Tier 1 are advanced to more specific assays to elucidate their mechanism of action.

Anti-Inflammatory Activity

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory cascade.

Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical) and prepare reagents according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds at various concentrations.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: Stop the reaction and measure the absorbance at the specified wavelength to determine the extent of prostaglandin production.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

4.1.2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide synthase (iNOS) and subsequent NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced.

  • Data Analysis: Determine the inhibitory effect of the compounds on NO production.

Mechanism of Anticancer Action

For compounds showing significant cytotoxicity, further investigation into the mode of cell death is warranted.

Table 1: Potential Anticancer Mechanistic Assays

AssayPrincipleEndpoint Measured
Annexin V-FITC/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains necrotic cells.Differentiation between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Cell Cycle Analysis Propidium Iodide stains DNA stoichiometrically.Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.
Caspase-3/7, -8, -9 Activity Assays Measurement of the activity of key executioner (caspase-3/7), initiator (caspase-8 for extrinsic pathway, caspase-9 for intrinsic pathway) caspases.Luminescence or fluorescence-based measurement of caspase activity.
Mechanism of Antimicrobial Action

For compounds with significant MIC values, determining the specific bacterial target is crucial.

Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

  • Assay Principle: These assays typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase or the decatenation of kinetoplast DNA by topoisomerase IV.

  • Reaction Mixture: Set up reaction mixtures containing the respective enzyme, DNA substrate, ATP, and reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reactions at 37°C for a specified time.

  • Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Analysis: Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Tier 3: Advanced In Vitro Characterization

The most promising lead compounds from Tier 2 are subjected to in-depth analysis of their effects on key cellular signaling pathways.

Signaling Pathway Analysis

5.1.1. PI3K/Akt/mTOR Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[11]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway a Growth Factor Receptor b PI3K a->b Activation c Akt b->c Activation d mTOR c->d Activation e Cell Growth, Proliferation, Survival d->e Promotion

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

  • Cell Lysis: Treat cancer cells with the lead compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, p-mTOR) and their total protein counterparts.

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation (activation) status of the target proteins.

5.1.2. NF-κB Pathway (Anti-inflammatory)

The NF-κB signaling pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[8][12]

G cluster_0 NF-κB Signaling Pathway a Inflammatory Stimuli (e.g., LPS) b IKK Complex a->b Activation c IκBα Degradation b->c Phosphorylation & d NF-κB Translocation to Nucleus c->d Allows e Pro-inflammatory Gene Expression d->e Induces

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol: Western Blotting for NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat macrophage cells with the lead compound followed by LPS stimulation. Lyse the cells to obtain cytoplasmic and nuclear extracts.

  • Western Blotting: Perform Western blotting as described above, using primary antibodies against p-IκBα, total IκBα, and NF-κB p65 (in both cytoplasmic and nuclear fractions).

  • Analysis: Assess the effect of the compound on IκBα degradation and the nuclear translocation of NF-κB p65.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison of the activities of the different derivatives.

Table 2: Hypothetical Screening Data for this compound Derivatives

Compound IDCytotoxicity (MCF-7, IC₅₀ µM)COX-2 Inhibition (IC₅₀ µM)Antibacterial (S. aureus, MIC µg/mL)
Derivative 1 5.2 ± 0.412.5 ± 1.1>128
Derivative 2 2.1 ± 0.2>5016
Derivative 3 >1002.8 ± 0.364
Doxorubicin 0.8 ± 0.1N/AN/A
Celecoxib N/A0.5 ± 0.05N/A
Ciprofloxacin N/AN/A0.5

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive in vitro screening of this compound derivatives. By employing a tiered approach, from broad primary screening to detailed mechanistic studies, researchers can efficiently and effectively characterize the therapeutic potential of this promising class of compounds. The protocols and workflows described herein are designed to be self-validating, providing a solid foundation for further preclinical development.

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure, combined with numerous sites for functionalization, has made it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[2] Quinolinone derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, making them a focal point for intensive drug discovery efforts.[3][4][5] Beyond medicine, their unique photophysical properties are being harnessed in the development of advanced materials like organic luminescent dyes.[6][7]

This guide provides a comprehensive overview for researchers and drug development professionals, moving beyond simple recitation of facts to explore the causal logic behind the discovery and synthesis of novel quinolinone compounds. We will dissect classical and modern synthetic strategies, delve into the guiding principles of structure-activity relationships (SAR), and provide field-proven experimental protocols. The objective is to equip the reader with both the foundational knowledge and the practical insights necessary to innovate in this dynamic field.

The Quinolinone Core: A Privileged Scaffold in Pharmacology

The therapeutic versatility of the quinolinone nucleus is exceptional. The specific biological activity is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[8][9] This tunability allows for the targeted design of compounds against a variety of diseases.

  • Anticancer Activity : Many quinolinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[5][10] Their mechanisms often involve the inhibition of critical cellular machinery, such as tubulin polymerization or key signaling kinases, leading to cell cycle arrest and apoptosis.[11][12]

  • Antibacterial Agents : The fluoroquinolones are a well-established class of antibiotics. The introduction of a fluorine atom at the C6 position and a piperazine ring at C7 were pivotal modifications that dramatically broadened the spectrum of activity and increased potency against both Gram-positive and Gram-negative bacteria.[10][13]

  • Anti-inflammatory Effects : Certain quinolinone derivatives have been developed as potent anti-inflammatory agents by targeting enzymes like Phosphodiesterase 4 (PDE4) and Cyclooxygenase (COX).[8][9][14]

  • Immunosuppressive Activity : Recent research has uncovered novel quinolinone derivatives that can suppress the release of interleukin-2 (IL-2) from T cells, indicating potential applications in treating autoimmune disorders.[15]

The following diagram illustrates the general workflow from initial concept to a validated lead compound in the discovery of novel quinolinones.

G cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Validation concept Target Identification & Hypothesis library Synthetic Library Design (Combinatorial Chemistry) concept->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification hts->hit synthesis Novel Synthesis Methodology hit->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar lead_opt Lead Optimization sar->lead_opt in_vitro In Vitro Biological Evaluation (IC50) lead_opt->in_vitro admet ADMET Profiling in_vitro->admet lead Validated Lead Compound admet->lead

Caption: High-level workflow for quinolinone drug discovery.

Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the quinolinone core has evolved significantly from classical, often harsh, condensation reactions to sophisticated, highly efficient catalytic methods. Understanding the logic behind these strategies is crucial for modern synthetic design.

Classical Cyclization Strategies

For decades, the synthesis of quinolinones relied on a handful of named reactions that typically involve the cyclization of aniline derivatives.[10][16]

  • Gould-Jacobs Reaction : This method involves the thermal cyclization of an aniline derivative with an ethoxymethylenemalonate ester, primarily yielding quinolin-4-ones. It is a robust method but often requires high temperatures.[16]

  • Conrad-Limpach Synthesis : This pathway involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively produce either quinolin-4-ones or quinolin-2-ones.[16]

  • Camps Cyclization : This base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides is versatile, capable of producing both quinolin-2-ones and quinolin-4-ones depending on the substrate structure and reaction conditions.[16] The choice of base and solvent is critical to control the enolization pathway, which dictates the final product.

G cluster_classical Classical Synthesis Routes cluster_modern Modern Catalytic Routes start Aniline Derivatives gj Gould-Jacobs (Thermal Cyclization) start->gj Precursors cl Conrad-Limpach (Condensation) start->cl Precursors camps Camps Cyclization (Base-Catalyzed) start->camps Precursors pd Palladium-Catalyzed Carbonylation start->pd Substrates ch C-H Activation & Annulation start->ch Substrates green Green Chemistry (MW, US, Green Solvents) start->green Substrates end Functionalized Quinolinones gj->end cl->end camps->end pd->end ch->end green->end

Caption: Comparison of classical and modern synthetic routes to quinolinones.

Modern Transition-Metal Catalyzed Methodologies

The limitations of classical methods—such as harsh conditions, limited substrate scope, and low atom economy—have driven the development of modern catalytic approaches.[17][18] These methods offer milder conditions, greater functional group tolerance, and novel pathways for bond formation.

  • Palladium-Catalyzed Reactions : Palladium catalysis is a powerful tool, enabling reactions like the carbonylation of 2-iodoanilines with terminal acetylenes to construct the quinolin-4-one core under mild conditions.[10]

  • C–H Bond Activation/Annulation : This cutting-edge strategy involves the direct functionalization of otherwise inert C–H bonds.[17] Catalysts based on cobalt, nickel, or iridium can mediate the cyclization of anilines with various coupling partners (e.g., ketones, alkynes), providing highly efficient and atom-economical routes to polysubstituted quinolines and quinolinones.[19][20] The choice of metal is key; for instance, cobalt catalysts have shown high efficacy in cascade reactions involving C-H activation and carbonylation.[19]

  • Nickel-Catalyzed Synthesis : Inexpensive and abundant nickel catalysts have emerged as attractive alternatives to precious metals. Nickel can catalyze dehydrogenative coupling reactions and one-pot sequential strategies, for example, synthesizing quinolinones from simple alcohols, alkyl acetoacetates, and α-bromo ketones in a green reaction medium.[6][7]

Green and Sustainable Synthetic Approaches

In line with the principles of sustainable chemistry, significant effort has been directed toward developing environmentally benign synthetic protocols.[21][22][23]

  • Alternative Energy Sources : Microwave (MW) irradiation and ultrasound have been shown to dramatically reduce reaction times from hours to minutes and often increase product yields compared to conventional heating.[24][25]

  • Green Solvents : The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES) is a key focus.[6][24] These solvents not only reduce environmental impact but can also uniquely influence reaction pathways and selectivity.

  • Reusable Catalysts : The development of solid-supported or nanocatalysts allows for easy separation from the reaction mixture and reuse, improving the economic and environmental profile of the synthesis.[21][25]

Synthetic ApproachKey FeaturesTypical ConditionsAdvantages
Gould-Jacobs Thermal CyclizationHigh Temp (>200°C)Robust, well-established
Camps Cyclization Base-CatalyzedNaOH or KOH, RefluxVersatile (2- or 4-quinolones)
Pd-Catalyzed Carbonylation/AnnulationPd catalyst, CO, Mild TempHigh functional group tolerance
Ni-Catalyzed One-Pot SequentialNiBr2, Ligand, 100°CUses cheap metal, green media
Microwave-Assisted Rapid HeatingMW Reactor, 10-15 minDrastically reduced reaction time

Structure-Activity Relationship (SAR) as a Guiding Principle

The synthesis of novel compounds is not random; it is a guided process. Structure-Activity Relationship (SAR) studies provide the crucial feedback loop that informs the design of next-generation molecules with improved potency and selectivity.[13] By systematically modifying a "hit" compound and evaluating the effect on biological activity, chemists can deduce which functional groups are essential for activity.

For example, in the development of quinolinone-based immunosuppressors, optimizing three different side chains around the core scaffold led to the discovery of a compound with potent, nanomolar inhibitory activity on IL-2 release.[15] Similarly, SAR studies on 4-aminoquinolines like Chloroquine have established that an electron-withdrawing group (like chlorine) at the 7-position is essential for antimalarial activity, while modifications to the alkylamino side chain at the 4-position modulate potency and pharmacokinetics.[26]

Experimental Protocols & Characterization

Trustworthy science relies on reproducible, self-validating protocols. Below is a representative protocol for a modern, green synthesis of a functionalized quinolinone, followed by a standard characterization workflow.

Protocol: Nickel-Catalyzed One-Pot Synthesis of a Functionalized Quinolinone

This protocol is adapted from green chemistry principles for the synthesis of functionalized quinolinones.[6][7] It utilizes an affordable nickel catalyst and a deep eutectic solvent (DES) as the reaction medium.

Materials:

  • Substituted Benzyl Alcohol (1.0 mmol)

  • Ethyl Acetoacetate (1.2 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Nickel(II) Bromide (NiBr₂) (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Deep Eutectic Solvent (DES, Choline Chloride:Urea 1:2 molar ratio) (3 mL)

  • Ethyl Acetate, Hexane, Deionized Water

Procedure:

  • Catalyst Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add NiBr₂ (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 mmol).

  • Reaction Setup: To the flask, add the substituted benzyl alcohol (1.0 mmol), ethyl acetoacetate (1.2 mmol), 2-bromoacetophenone (1.0 mmol), and the DES (3 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure functionalized quinolinone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization Workflow

The unambiguous identification of a novel compound is non-negotiable. A standard workflow ensures the structural integrity and purity of the synthesized quinolinone.

G crude Crude Product (Post-Workup) tlc TLC Analysis (Purity Check) crude->tlc column Column Chromatography (Purification) tlc->column fractions Collect & Combine Pure Fractions column->fractions nmr ¹H & ¹³C NMR (Structural Backbone) fractions->nmr hrms HRMS (Molecular Formula) fractions->hrms final Pure, Characterized Compound (>95%) nmr->final hrms->final

Caption: Standard workflow for purification and characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful formation of the quinolinone ring and the positions of all substituents.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the compound, which allows for the unambiguous determination of its molecular formula.[27]

Future Outlook & Emerging Trends

The field of quinolinone synthesis continues to advance at a rapid pace. The future will likely be shaped by the integration of computational tools and advanced automation. AI and machine learning are poised to accelerate the discovery process by predicting the biological activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Furthermore, the adoption of flow chemistry promises to make the synthesis of quinolinones safer, more scalable, and highly efficient. As our understanding of biology deepens, novel quinolinone derivatives will undoubtedly be designed to engage an expanding array of therapeutic targets, continuing their legacy as a truly privileged scaffold in the quest for new medicines.

References

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed. Available at: [Link]

  • Structure--activity relationship of quinolones - PubMed. Available at: [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis Online. Available at: [Link]

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties - RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. Available at: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - SciSpace. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC - NIH. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]

  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | Scilit. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed. Available at: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. Available at: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry. Available at: [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Different biological activities of quinoline. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available at: [Link]

  • Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure found in a wide array of therapeutic agents.[1][2] The introduction of a trifluoromethyl group and a methoxy substituent can significantly influence the compound's physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

Quinolin-2(1H)-ones, also known as carbostyrils, are a class of heterocyclic compounds that form the core structure of many biologically active molecules with applications as antibacterial, anti-inflammatory, and anticancer agents.[1] The synthetic route to these compounds is of significant interest to the pharmaceutical industry. The Gould-Jacobs reaction, a well-established method for quinoline synthesis, provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo form.[1][3][4][5] This protocol adapts this classical reaction for the specific synthesis of the trifluoromethylated quinolinone, this compound.

The strategic incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Similarly, the methoxy (OCH3) group can modulate the electronic properties and bioavailability of the molecule. This protocol outlines a robust procedure for the synthesis of the title compound, beginning with the condensation of 2-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermally induced cyclization.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process involving an initial condensation followed by a high-temperature cyclization. This approach is a modification of the Gould-Jacobs reaction.

Synthesis_Workflow A 2-Methoxyaniline C Condensation (Intermediate Formation) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intermediate: Ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate C->D Reflux E Thermal Cyclization (High-Temperature) D->E Heat (>250 °C) in Dowtherm A F This compound E->F

Sources

Application Notes and Protocols for the Quantification of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

This compound is a substituted quinolinone derivative, a class of heterocyclic compounds with significant interest in pharmaceutical and life sciences research. The precise and accurate quantification of this molecule is paramount for a variety of applications, including but not limited to, pharmacokinetic (PK) and pharmacodynamic (PD) studies, metabolic stability assays, formulation development, and quality control of active pharmaceutical ingredients (APIs) and finished drug products. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic profile, while the methoxy and quinolinone core structures dictate its chemical properties and potential biological activity.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound in diverse matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and quality control, and the more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications where trace-level detection is often required. The protocols herein are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards.

Methodology 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes in relatively clean sample matrices, such as pharmaceutical formulations. The underlying principle involves the separation of the target analyte from other components in a mixture based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The quinolinone core of the target molecule contains a chromophore that absorbs UV light, allowing for its detection and quantification.

Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Purified water (e.g., Milli-Q or equivalent).

  • Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-350 nm for quinoline derivatives).[1]

3. Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration within the linear range of the assay.

  • For Pharmaceutical Formulation (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Disperse the powder in a known volume of extraction solvent (e.g., 50:50 ACN:Water).

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Centrifuge or filter the sample through a 0.45 µm syringe filter to remove excipients.

    • Dilute the supernatant/filtrate to a concentration within the calibration curve range.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the known concentrations of the injected standards.

  • Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the samples is then calculated using the regression equation.

Data Presentation: HPLC-UV Method Validation Parameters

The following table outlines the typical validation parameters for an HPLC-UV method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample (Drug Substance or Formulation) weigh Weighing start->weigh dissolve Dissolution/Extraction weigh->dissolve filter Filtration (0.45 µm) dissolve->filter dilute Dilution filter->dilute inject Autosampler Injection dilute->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV quantification of the analyte.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as the quantification of this compound in plasma or tissue homogenates, LC-MS/MS is the gold standard.[5][6][7] This technique couples the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from the complex biological matrix and then ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

Protocol: LC-MS/MS Quantification of this compound in Plasma

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar column suitable for fast chromatography (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH).

  • LC-MS grade water.

  • LC-MS grade formic acid (FA).

  • Reference standard of this compound.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A fast gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 2-3 minutes).

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Spectrometer Settings:

    • Ion Source Temperature: e.g., 500 °C

    • IonSpray Voltage: e.g., 5500 V

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the reference standard. A hypothetical transition for the protonated molecule [M+H]⁺ would be monitored. For example:

      • Analyte: Q1 (Precursor Ion) → Q3 (Product Ion 1), Q3 (Product Ion 2)

      • Internal Standard: Q1 (Precursor Ion) → Q3 (Product Ion)

3. Sample Preparation (Protein Precipitation): [8][9]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen if concentration is needed, and reconstitute in the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical performance characteristics for an LC-MS/MS method for bioanalysis.

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.99Demonstrates a direct proportionality between analyte concentration and instrument response over a wide range.
Accuracy (% Recovery) 85% - 115%The closeness of the measured value to the true value, with a wider acceptance range for complex matrices.
Precision (%RSD) < 15%The degree of agreement among individual test results.
Limit of Detection (LOD) pg/mL to low ng/mL rangeThe lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) pg/mL to low ng/mL rangeThe lowest concentration that can be reliably quantified.
Matrix Effect Investigated to ensure no significant ion suppression or enhancement.The effect of co-eluting matrix components on the ionization of the analyte.
Recovery Consistent and reproducible.The efficiency of the extraction procedure.
Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject UHPLC Injection transfer->inject separate Fast LC Separation inject->separate ionize ESI Source separate->ionize analyze Tandem MS (MRM) ionize->analyze integrate Peak Area Ratio (Analyte/IS) analyze->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Concentration quantify->report

Sources

Application Notes and Protocols for High-Throughput Screening of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold in Modern Drug Discovery

The quinolin-2-one core is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic compounds with a vast array of biological activities.[1] Its versatile structure has been extensively explored for developing novel therapeutics in areas including oncology, infectious diseases, and neurology.[1][2] The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] This guide focuses on 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one , a compound engineered to leverage the distinct properties of its substituents for high-throughput screening (HTS) applications.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4] The carbon-fluorine bond's strength makes the -CF3 group highly resistant to enzymatic degradation, often leading to a longer in vivo half-life.[3] Concurrently, the 8-methoxy group can significantly influence cytotoxicity and biological activity, as demonstrated in related quinoline structures where it forms key interactions within protein binding pockets.[5][6]

This compound exists in a tautomeric equilibrium between the keto (lactam) form, this compound, and the enol (lactim) form, 8-Methoxy-4-(trifluoromethyl)quinolin-2-ol. For quinolin-2-ones, this equilibrium heavily favors the more stable keto form.[2][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in HTS campaigns. We present detailed protocols for both a biochemical kinase assay and a cell-based cytotoxicity assay, underpinned by the scientific rationale for key experimental choices.

Physicochemical and Bioactivity Profile

A thorough understanding of a compound's properties is critical for successful HTS assay development. The table below summarizes the predicted and known characteristics of the this compound scaffold.

PropertyPredicted Value / CharacteristicRationale and Significance for HTS
Molecular Formula C₁₁H₈F₃NO₂Defines the elemental composition.
Molecular Weight 243.18 g/mol Low molecular weight is favorable for "drug-likeness" according to Lipinski's rules.
Tautomerism Exists primarily in the keto (lactam) form, quinolin-2(1H)-one.[2][7][8]The dominant keto form dictates hydrogen bonding capabilities and molecular shape for target interaction.
Lipophilicity (logP) Moderately lipophilicThe -CF₃ group significantly increases lipophilicity, which is crucial for cell membrane permeability.[3] This property must be balanced to avoid poor aqueous solubility.
Aqueous Solubility Predicted to be low to moderate.Solubility is a critical parameter for HTS to avoid compound precipitation.[9] Use of co-solvents like DMSO is standard, but concentration must be optimized.[10]
Metabolic Stability HighThe strong C-F bonds in the -CF₃ group confer high resistance to metabolic cleavage by cytochrome P450 enzymes.[3]
Hydrogen Bond Donors 1 (from the N-H group in the keto form)Important for specific interactions with amino acid residues in a target's binding site.
Hydrogen Bond Acceptors 2 (from the C=O and -OCH₃ oxygens)Provides additional points for target interaction and influences solubility.
Predicted Bioactivity Protein Kinase InhibitorThe quinoline scaffold is a well-established hinge-binder for many kinases, implicated in cancer and inflammatory signaling pathways.[1][3][11]

Hypothesized Mechanism of Action: Targeting Protein Kinase Signaling

Given that the quinoline scaffold is a foundational component of numerous kinase inhibitors, we hypothesize that this compound acts as an inhibitor of a protein kinase, such as a receptor tyrosine kinase (RTK) or a downstream serine/threonine kinase, which is often dysregulated in cancer.[1][12] Inhibition of such a kinase would block signal transduction cascades that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

High-Throughput Screening Workflow

A successful HTS campaign involves a multi-stage process, from primary screening to hit confirmation and validation. This logical progression ensures that resources are focused on the most promising candidates.

Caption: A typical HTS cascade for hit identification and validation.

Protocol 1: Biochemical Screening (Fluorescence Polarization Kinase Assay)

This protocol describes a competitive fluorescence polarization (FP) assay, a robust method for HTS that is homogeneous (no-wash) and sensitive.[13] It measures the displacement of a fluorescently labeled tracer from a kinase-specific antibody by the phosphorylated product of the kinase reaction.[14]

Principle of the Assay

When a small, fluorescently-labeled peptide (tracer) is bound to a large antibody, it tumbles slowly in solution, emitting highly polarized light. If the kinase in the assay is active, it phosphorylates an unlabeled substrate. This phosphorylated product competes with the tracer for antibody binding, displacing it. The free tracer tumbles rapidly, emitting depolarized light. Therefore, kinase inhibition by a compound like this compound results in less phosphorylated product, less tracer displacement, and a high polarization signal.

Materials and Reagents
  • Kinase: Target protein kinase of interest (e.g., a Receptor Tyrosine Kinase).

  • Substrate: Peptide substrate specific to the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • FP Detection Mix: Kinase-specific phospho-antibody and fluorescent tracer in FP buffer.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Controls: Staurosporine (positive control inhibitor), DMSO (negative control).

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.[15]

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compound, positive control (Staurosporine), and negative control (DMSO) in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for a single-point screen, assuming a 5 µL final volume.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration should be optimized for linear product formation within the incubation time.

    • Dispense 2.5 µL of the 2X Kinase/Substrate solution into each well of the assay plate.

    • Briefly centrifuge the plate (1 min at 1000 rpm) to mix.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare the FP Detection Mix containing the antibody and tracer.

    • Add 5 µL of the FP Detection Mix to each well. This stops the kinase reaction by chelating Mg²⁺ (if EDTA is included) and diluting the components.

    • Incubate for 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.[15]

    • Calculate the fluorescence polarization (mP) values.

Data Analysis and Quality Control
  • Z'-Factor Calculation: The quality of the HTS assay is assessed by calculating the Z'-factor from the positive (Staurosporine) and negative (DMSO) control wells.[16][17]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[18][19]

  • Hit Determination: For the primary screen, a "hit" can be defined as a compound that causes an inhibition level greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • IC₅₀ Determination: For confirmed hits, a 10-point dose-response curve is generated to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10][20][21] This is typically calculated using a four-parameter logistic fit.[20]

Protocol 2: Cell-Based Secondary Screening (Cytotoxicity Assay)

After identifying potent inhibitors in a biochemical assay, it is crucial to assess their activity in a cellular context. A cell-based assay can confirm cell permeability and measure the compound's effect on cell viability or proliferation.[22][23] The MTT assay is a widely used colorimetric method for this purpose.[22][24]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce the cell population and thus decrease the amount of formazan produced.

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., A549, HeLa) with a known dependence on the targeted kinase pathway.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound dissolved in DMSO.

  • Controls: Doxorubicin (positive control for cytotoxicity), DMSO (negative vehicle control).

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Microplates: Sterile, clear, 96-well flat-bottom plates.

  • Plate Reader: Capable of measuring absorbance at 570 nm.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Normalization: The absorbance data is normalized to the vehicle control (DMSO) to calculate the percentage of cell viability.[25]

    • Formula: % Viability = (Abs_sample / Abs_DMSO_control) * 100

  • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (four-parameter logistic model) to fit the curve and determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.[20][25]

Conclusion and Future Directions

This compound represents a promising chemical scaffold for high-throughput screening campaigns, particularly in the search for novel kinase inhibitors. Its design incorporates features known to enhance metabolic stability and potency. The protocols detailed in this guide provide a robust framework for evaluating its biochemical and cellular activity. Positive hits from this screening cascade can be advanced to further mechanistic studies, selectivity profiling against a panel of kinases, and lead optimization to improve potency and drug-like properties.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved January 18, 2026, from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Retrieved January 18, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 18, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved January 18, 2026, from [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • On HTS: Z-factor. (2023). LinkedIn. Retrieved January 18, 2026, from [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • High-Throughput Dose-Response Data Analysis. (2024). Medium. Retrieved January 18, 2026, from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved January 18, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved January 18, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2012). NIH. Retrieved January 18, 2026, from [Link]

  • Structures of inhibitors based on quinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-Quinolone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Retrieved January 18, 2026, from [Link]

  • Physical and Spectral Properties of the Quinolinic Derivatives (6-19). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (2008). NIH. Retrieved January 18, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). NIH. Retrieved January 18, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved January 18, 2026, from [Link]

  • Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Fluorescence detection techniques for protein kinase assay. (2006). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Tautomeric forms of 4-hydroxy quinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved January 18, 2026, from [Link]

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protocol for dissolving 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a compound of interest in contemporary drug discovery and chemical biology. Recognizing the critical importance of accurate and reproducible solution preparation for experimental success, this document outlines the physicochemical properties of the compound, provides a systematic approach to solvent selection and stock solution preparation, and offers robust troubleshooting strategies for common solubility challenges. This application note is intended for researchers, scientists, and drug development professionals who require reliable methods for handling and preparing this and structurally related quinolinone derivatives for in vitro and in vivo studies.

Introduction: Understanding the Molecule

This compound belongs to the quinolinone class of heterocyclic compounds. The quinoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] However, this modification often leads to decreased aqueous solubility. The methoxy (-OCH3) group and the quinolinone tautomer's hydroxyl group can modulate these properties, creating a nuanced solubility profile that necessitates a systematic dissolution approach.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a successful dissolution protocol.[3] Key characteristics of this compound are summarized below.

PropertyValue/PredictionSource
Molecular Formula C₁₁H₈F₃NO₂[4]
Molecular Weight 243.18 g/mol [4]
Appearance Likely a solid at room temperatureInferred
pKa (Predicted) 9.81 ± 0.70[5]
Boiling Point (Predicted) 330.0 ± 42.0 °C[5]
Density (Predicted) 1.372 ± 0.06 g/cm³[5]
Qualitative Solubility Profile

Direct, experimentally-determined solubility data for this specific molecule is not widely published. However, based on its structural motifs, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: Expected to be very low. The hydrophobic quinoline core and the highly lipophilic trifluoromethyl group are the dominant features.[6]

  • Organic Solvent Solubility: Expected to be significantly higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in polar protic solvents such as ethanol and methanol.[6]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry place.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.[8]

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro biological assays. The principles of preparing a stock solution are to create a concentrated, accurately known solution from which working solutions can be made.[10]

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Pre-Preparation: Allow the vial containing the solid compound and the DMSO to come to room temperature before opening to prevent moisture condensation.

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 243.18 g/mol x 1000 mg/g = 2.43 mg

  • Weighing: Carefully weigh out approximately 2.43 mg of this compound using an analytical balance and a suitable weigh boat. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed solid into a clean, labeled vial.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.43 mg, add 1.0 mL of DMSO. If the mass is different, adjust the volume of DMSO accordingly (Volume (mL) = Mass (mg) / 2.43).

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved. If not, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are properly sealed to prevent solvent evaporation.[6]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate Compound and DMSO to RT calc Calculate Required Mass (e.g., 2.43 mg for 1mL of 10mM) start->calc weigh Weigh Compound on Analytical Balance calc->weigh transfer Transfer to Labeled Vial weigh->transfer add_dmso Add Calculated Volume of DMSO transfer->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex inspect Visually Inspect for Dissolution vortex->inspect sonicate Sonicate (5-10 min) inspect->sonicate Solid Remains aliquot Aliquot into Single-Use Vials inspect->aliquot Fully Dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

Protocol for Experimental Solubility Determination

Given the lack of published quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific experimental buffers. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Procedure
  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., PBS, cell culture media, ethanol) in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Troubleshooting Common Dissolution Issues

A frequent challenge with poorly soluble compounds is precipitation upon dilution of the organic stock solution into an aqueous experimental medium, an issue often called "crashing out".[11]

G start Compound Precipitates in Aqueous Buffer? step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Method (Vortexing, Dropwise Addition) step1->step2 step3 Increase Co-Solvent % (e.g., 0.5-1% DMSO) + Vehicle Control step2->step3 step4 Adjust Buffer pH (Lower pH may increase solubility) step3->step4 end Solution Remains Clear step4->end

Caption: Decision tree for troubleshooting precipitation.

Mitigation Strategies
  • Reduce Final Concentration: The target concentration may exceed the compound's kinetic solubility in the aqueous buffer. Perform serial dilutions to find the highest concentration that remains soluble.

  • Optimize Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Adjust Buffer pH: As quinolines are often weak bases, lowering the pH of the aqueous buffer can increase the ionization of the compound, thereby enhancing its solubility.[12]

  • Use Surfactants or Co-solvents: For challenging compounds, the inclusion of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) or a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the final buffer can help maintain solubility.[13]

Conclusion

The successful use of this compound in experimental settings is contingent upon proper and consistent dissolution. While the compound is predicted to have poor aqueous solubility, the use of organic solvents like DMSO allows for the preparation of concentrated stock solutions. By following the detailed protocols for preparation, storage, and troubleshooting outlined in this guide, researchers can ensure the integrity and reproducibility of their experiments, ultimately leading to more reliable and accurate scientific outcomes.

References

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • MDPI. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Dissolution Technologies. Dissolution Method Development for Poorly Soluble Compounds. [Link]

  • Beilstein Journal of Organic Chemistry. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • NIH. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • ScienceDirect. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Chemsrc. CAS#:73496-31-8 | 7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. [Link]

  • PubMed. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

Sources

Application Notes and Protocols: 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a novel fluorinated quinolinone derivative, as a fluorescent probe for cellular imaging and potentially other biological applications. Quinoline-based fluorophores are a significant class of compounds in bioimaging due to their tunable photophysical properties and sensitivity to the microenvironment.[1][2][3][4] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making this probe a promising tool for studying cellular processes.[5] This guide offers insights into the probe's potential mechanism of action, detailed protocols for its application in cellular imaging, and guidelines for data acquisition and analysis. While direct experimental data for this specific compound is emerging, the protocols provided are based on established methodologies for similar quinolinone-based fluorescent probes and serve as a robust starting point for its characterization and application.

Introduction: The Promise of a Fluorinated Quinolinone Probe

Quinolin-2(1H)-one derivatives form a versatile scaffold for the development of fluorescent probes. Their inherent fluorescence is a consequence of an extended π-conjugated system, and modifications to the quinoline ring can modulate their photophysical properties, including excitation and emission wavelengths, quantum yield, and sensitivity to environmental factors such as pH and polarity.[2][3] The subject of these application notes, this compound, possesses two key functional groups that are anticipated to influence its fluorescent behavior:

  • 8-Methoxy Group: The electron-donating methoxy group at the 8-position is expected to enhance the fluorescence quantum yield and may influence the probe's localization within the cell.

  • 4-Trifluoromethyl Group: This strongly electron-withdrawing group can significantly impact the electronic distribution within the quinoline ring system, potentially leading to a red-shift in the emission spectrum and increased photostability.[5] Furthermore, the lipophilic nature of the trifluoromethyl group may facilitate membrane permeability.

While the precise mechanism of fluorescence for this specific probe is yet to be fully elucidated, it is hypothesized to operate via an intramolecular charge transfer (ICT) mechanism, a common phenomenon in donor-acceptor substituted fluorophores.[2]

Characterization of the Probe: Essential First Steps

Prior to its application in biological systems, a thorough characterization of the probe's photophysical properties is paramount. The following protocols outline the necessary steps to determine its spectral characteristics.

Determination of Spectroscopic Properties

Objective: To determine the excitation and emission maxima, and Stokes shift of this compound in various solvents.

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Prepare working solutions (e.g., 1-10 µM) by diluting the stock solution in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and phosphate-buffered saline (PBS)).

  • Absorbance Spectrum: Using a UV-Vis spectrophotometer, record the absorbance spectrum of each working solution from 250 nm to 500 nm to determine the maximum absorption wavelength (λabs).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Spectrum: Set the emission wavelength to λem and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the λabs.

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum (Stokes Shift = λem - λex).

Expected Outcome: A comprehensive understanding of the probe's spectral properties in different environments, which is crucial for selecting appropriate filter sets for fluorescence microscopy. Based on structurally similar compounds, excitation is anticipated in the near-UV to blue region of the spectrum, with emission in the blue to green region.[6]

Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of the probe relative to a known standard.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the probe (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Absorbance Matching: Prepare a series of dilutions of both the probe and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength of the standard. Adjust the concentrations so that the absorbances are below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for both the probe and the standard.

  • Data Analysis: Integrate the area under the emission curves for both the probe and the standard. Calculate the quantum yield using the following equation:

    Φf (probe) = Φf (std) * (Iprobe / Istd) * (Astd / Aprobe) * (η2probe / η2std)

    Where:

    • Φf is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Expected Outcome: A quantitative measure of the probe's fluorescence efficiency.

Application in Cellular Imaging

The following protocols are designed as a starting point for utilizing this compound for live and fixed cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental questions.

Live Cell Staining and Imaging

Objective: To visualize the subcellular distribution of this compound in living cells.

Materials:

  • This compound (1 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).

  • Probe Loading: Prepare a working solution of the probe in pre-warmed cell culture medium. A starting concentration range of 1-10 µM is recommended.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. Based on the anticipated spectral properties, a DAPI or a GFP filter set may be a good starting point for excitation and emission.

Data Presentation:

ParameterRecommended Starting Condition
Cell Type Adherent or suspension cells
Probe Concentration 1-10 µM
Incubation Time 15-60 minutes
Incubation Temperature 37°C
Excitation Wavelength ~350-420 nm (to be determined)
Emission Wavelength ~450-550 nm (to be determined)

Experimental Workflow:

LiveCellImaging A Plate cells on imaging dish B Culture to 50-70% confluency A->B D Wash cells with PBS B->D C Prepare probe working solution (1-10 µM in medium) E Incubate with probe (15-60 min, 37°C) C->E D->E F Wash cells with PBS (2-3x) E->F G Add fresh medium/PBS F->G H Image with fluorescence microscope G->H CytotoxicityAssay A Seed cells in 96-well plate B Treat with serial dilutions of probe A->B C Incubate for 24 hours B->C D Perform cytotoxicity assay (e.g., MTT, PrestoBlue™) C->D E Measure signal with plate reader D->E F Calculate % cell viability and determine IC50 E->F

Caption: Workflow for cytotoxicity assessment.

Potential Applications and Future Directions

The unique structural features of this compound suggest several potential applications in biomedical research:

  • Organelle Staining: The lipophilicity imparted by the trifluoromethyl group may lead to accumulation in lipid-rich organelles such as the endoplasmic reticulum or lipid droplets. Co-localization studies with organelle-specific dyes will be necessary to confirm this.

  • pH Sensing: Quinolinone-based probes can exhibit pH-dependent fluorescence. [3]The protonation state of the quinolinone nitrogen may be sensitive to the pH of the local environment, making this probe a candidate for studying pH gradients in cellular compartments like lysosomes and endosomes.

  • Drug Discovery: As a fluorescent molecule, it could be used in high-throughput screening assays to identify compounds that modulate its fluorescence, potentially indicating binding to a target protein or alteration of a specific cellular environment.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal Incorrect filter set; Probe concentration too low; PhotobleachingVerify the excitation and emission maxima of the probe and use the appropriate filters. Increase the probe concentration. Reduce the excitation light intensity and exposure time.
High background fluorescence Incomplete removal of excess probe; Autofluorescence of cells or mediumIncrease the number and duration of washing steps. Use a phenol red-free medium for imaging. Acquire an image of unstained cells to determine the level of autofluorescence.
Cell death or morphological changes Probe cytotoxicityPerform a cytotoxicity assay to determine the optimal non-toxic concentration range. Reduce the probe concentration and/or incubation time.

Conclusion

This compound is a promising new fluorescent probe with potential for a wide range of applications in cellular imaging and drug discovery. Its unique chemical structure suggests favorable properties such as enhanced membrane permeability and photostability. The protocols outlined in this guide provide a solid foundation for researchers to characterize this probe and explore its utility in their specific experimental systems. As with any new tool, careful characterization and optimization are key to obtaining reliable and meaningful results.

References

  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Quina, F. H., Pereira, C. M. P., & Martins, G. P. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2809.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-6). Humana Press.
  • YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]

  • Mishra, S., & Singh, J. (2023). Recent Advances in Quinoline Based Fluorescent Propes for Bio-imaging Applications.
  • Tota, M. R., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
  • Llovera, L., González, T., Anzenbacher Jr, P., & López, S. E. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113.
  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
  • American Chemical Society. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Retrieved from [Link]

  • Yan, S. J., Chien, P. L., & Cheng, C. C. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry, 24(2), 215–217.
  • Google Patents. (n.d.). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • WIPO. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]

  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.

Sources

Application Notes and Protocols for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Motif in Kinase Inhibitor Design

The quinoline core is a foundational heterocyclic motif in medicinal chemistry, celebrated for its synthetic accessibility and its role as the backbone for numerous approved therapeutic agents.[1] Within this class, quinolin-2(1H)-one derivatives have emerged as a "privileged scaffold," indicating their ability to bind to a variety of biological targets, most notably the ATP-binding site of protein kinases.[2] Aberrant kinase signaling is a hallmark of numerous pathologies, particularly cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[1] This has positioned the development of potent and selective kinase inhibitors at the forefront of modern drug discovery.

This technical guide focuses on 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one , a representative member of this promising class of compounds. While specific biological data for this exact molecule is not extensively published, its structural features—a quinolinone core, a methoxy group at the 8-position, and a trifluoromethyl moiety at the 4-position—are prevalent in known kinase inhibitors. The trifluoromethyl group, for instance, is a common feature in inhibitors targeting the mTOR and RAF pathways, while methoxy substitutions are found in compounds targeting Src and PIM-1 kinases.[3][4][5]

This document will, therefore, serve as a comprehensive guide for researchers and drug development professionals on how to approach the characterization of this compound, or structurally similar compounds, as a potential kinase inhibitor. We will delve into its hypothesized mechanism of action, provide detailed experimental protocols for its evaluation, and offer insights into data interpretation and presentation.

Hypothesized Mechanism of Action and Target Pathways

Based on the extensive literature on quinoline-based kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor . The planar quinolinone ring system is predicted to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this scaffold.[2] The trifluoromethyl and methoxy groups likely project into hydrophobic regions of the active site, contributing to binding affinity and selectivity.

Given the known targets of structurally related compounds, this compound could potentially inhibit kinases in key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in human cancers.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one (Hypothesized Target) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Strategy: A Step-by-Step Guide to Characterization

A systematic approach is crucial to elucidate the kinase inhibitory profile of a novel compound. The following workflow outlines the key experimental stages for characterizing this compound.

Experimental_Workflow Start Compound Synthesis & Purification Screening Initial Kinase Panel Screening Start->Screening Hit_ID Hit Identification & Prioritization Screening->Hit_ID IC50 In Vitro IC50 Determination Hit_ID->IC50 Primary Hits Cell_Assay Cell-Based Assays (Proliferation & Target Engagement) IC50->Cell_Assay Mechanism Mechanism of Action Studies Cell_Assay->Mechanism End Lead Optimization Mechanism->End

Figure 2: Overall experimental workflow for characterization.

Protocol 1: Initial Kinase Panel Screening

Objective: To identify the primary kinase targets of this compound by screening it against a broad panel of kinases.

Rationale: A broad kinase panel provides an unbiased view of the compound's selectivity profile, which is crucial for minimizing off-target effects.[7] This initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These platforms typically use binding assays or activity assays to measure the interaction of the compound with a large number of kinases.

  • Screening Concentration: Perform the initial screen at a concentration of 10 µM.

  • Data Analysis: The results are typically reported as percent inhibition or percent of control. Identify kinases that are inhibited by >90% as primary "hits" for further investigation.

Protocol 2: In Vitro IC50 Determination

Objective: To determine the potency of this compound against the primary kinase targets identified in the initial screen.

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency and is essential for comparing different inhibitors and for guiding structure-activity relationship (SAR) studies.[7]

Methodology (Example using an ADP-Glo™ Kinase Assay):

  • Reagents:

    • Recombinant kinase (e.g., mTOR, PI3Kα)

    • Substrate peptide/protein specific for the kinase

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Procedure:

    • Prepare a serial dilution of this compound in kinase assay buffer, typically ranging from 100 µM to 1 nM.

    • In a 384-well plate, add 2.5 µL of the compound dilutions. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).

    • Add 2.5 µL of a solution containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[8]

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase.

Rationale: Cell-based assays are critical for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[9]

Methodology (Example using a CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Lines: Select cancer cell lines with known dependency on the target kinase (e.g., for mTOR, use cell lines with activating mutations in the PI3K/Akt/mTOR pathway like MCF-7 or PC-3).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with the compound dilutions and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability versus compound concentration.

Protocol 4: Target Engagement in Cells via Western Blotting

Objective: To confirm that this compound inhibits the activity of its target kinase within cells by measuring the phosphorylation of a downstream substrate.

Rationale: Western blotting provides direct evidence of target engagement by showing a dose-dependent decrease in the phosphorylation of a known substrate of the target kinase.[10]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and treat with varying concentrations of this compound for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[11]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-S6K for mTOR inhibition).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 10 µM
Kinase A98%
Kinase B95%
Kinase C55%
......

Table 2: In Vitro and Cell-Based Potency of this compound

Assay TypeTarget/Cell LineIC50/GI50 (nM)
In Vitro Kinase AssayKinase A15
In Vitro Kinase AssayKinase B25
Cell Proliferation AssayCell Line X (Kinase A dependent)150
Cell Proliferation AssayCell Line Y (Kinase B dependent)200

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. The quinolin-2(1H)-one scaffold remains a highly promising starting point for the development of novel therapeutics. Following the protocols outlined here will enable researchers to identify the primary kinase targets, quantify the potency and cellular activity, and confirm target engagement of this and similar compounds. Positive results from these studies would warrant further investigation into the mechanism of action, in vivo efficacy, and pharmacokinetic properties, paving the way for lead optimization and potential clinical development.

References

  • Rzasa, R. M., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-95.
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 5958-70.

  • Rzasa, R. M., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Semantic Scholar.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. BenchChem.
  • Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6611.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity.
  • Rossi, T., et al. (2016). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 21(8), 1039.
  • Iannelli, P., et al. (2020).
  • Sharma, S., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2265-74.
  • ResearchGate. MET kinase inhibitory activity of 8c determined by HTRF assay.
  • Abcam. (2023).
  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-37.
  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 319-35.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BenchChem. (2025). 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals. BenchChem.
  • El-Damasy, A. K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2161717.
  • Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-77.
  • Google Patents. (2019). US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
  • Hylsová, M., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842.
  • European Patent Office. (2015). EP 3125935 B1 - COMBINATIONS OF CANCER THERAPEUTICS.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • BindingDB.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
  • ResearchGate. Kinome tree view depicting the kinase selectivity of BPR1K871.
  • Drewry, D. H., et al. (2019). Strategy for lead identification for understudied kinases. ChemRxiv.
  • Wu, P., & Clausen, M. H. (2022). Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. Trends in Pharmacological Sciences, 43(8), 693-704.

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synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Quinolin-2(1H)-one Scaffold in Modern Medicinal Chemistry

The quinolin-2(1H)-one, or carbostyril, framework is a privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity and capacity for diverse substitutions make it a cornerstone in the design of therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antiplatelet, and antibacterial properties.[1] The strategic incorporation of specific functional groups onto this core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The trifluoromethyl (-CF₃) group, in particular, is a bioisostere of the methyl group and is frequently introduced in drug design to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[2] Concurrently, the 8-methoxy (-OCH₃) substituent can modulate the electronic properties of the quinoline ring system and provide a handle for further derivatization, influencing the molecule's overall biological activity and selectivity.[3][4]

This document provides a comprehensive guide to the synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a key intermediate for building libraries of novel compounds for drug discovery. We will detail a robust and validated synthetic route, explain the mechanistic rationale behind the chosen methodology, and present a step-by-step protocol suitable for medicinal and organic chemistry laboratories.

Synthetic Strategy: A Mechanistic Approach

The synthesis of substituted 2-quinolinones can be achieved through several classic named reactions. For our target molecule, the most effective strategy involves a variation of the Conrad-Limpach-Knorr synthesis .[5][6] Specifically, the Knorr quinoline synthesis is ideal as it favors the formation of 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones) when a β-ketoanilide is cyclized under acidic conditions.[5]

Our retrosynthetic analysis deconstructs the target molecule into two readily available starting materials: 2-methoxyaniline and a trifluoromethylated β-ketoester, ethyl 4,4,4-trifluoroacetoacetate.

G Target This compound Intermediate N-(2-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide (β-Ketoanilide Intermediate) Target->Intermediate Intramolecular Cyclization (Acid-catalyzed) SM1 2-Methoxyaniline Intermediate->SM1 Amide Formation SM2 Ethyl 4,4,4-trifluoroacetoacetate Intermediate->SM2 G cluster_0 Part A: Synthesis of β-Ketoanilide Intermediate cluster_1 Part B: Cyclization to Quinolinone A1 Combine 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate A2 Heat mixture at 140-150°C (e.g., in a sand bath) A1->A2 A3 Monitor reaction by TLC A2->A3 A4 Cool and precipitate product with hexane A3->A4 A5 Filter and dry the solid intermediate A4->A5 B1 Add intermediate to cold concentrated H₂SO₄ A5->B1 Proceed with dried intermediate B2 Stir at room temperature B1->B2 B3 Monitor reaction by TLC B2->B3 B4 Pour mixture onto crushed ice B3->B4 B5 Filter the precipitated product B4->B5 B6 Wash with water and dry B5->B6 B7 Purify by recrystallization (e.g., from ethanol) B6->B7

Caption: Experimental workflow for the two-step synthesis.

Part A: Synthesis of N-(2-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide

Materials & Equipment:

  • 2-Methoxyaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube

  • Heating mantle or sand bath with temperature control

  • Hexane (for precipitation)

  • Standard filtration apparatus (Büchner funnel)

  • TLC plates (silica gel), mobile phase (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • To a 100 mL round-bottom flask, add 2-methoxyaniline (e.g., 5.0 g, 40.6 mmol).

  • Add ethyl 4,4,4-trifluoroacetoacetate (e.g., 8.25 g, 44.7 mmol) to the flask.

  • Equip the flask with a condenser and heat the reaction mixture in a sand bath at 140-150°C for 2-3 hours. The reaction is driven by the removal of ethanol.

  • Monitor the reaction progress by TLC. The starting aniline spot should be consumed, and a new, less polar product spot should appear.

  • Once the reaction is complete, allow the dark, viscous mixture to cool to room temperature.

  • Add hexane (approx. 50-70 mL) to the flask and stir vigorously. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing thoroughly with cold hexane to remove any unreacted starting material.

  • Dry the resulting solid under vacuum to yield the crude β-ketoanilide intermediate. This product is often pure enough for the next step without further purification.

Part B: Cyclization to this compound

Materials & Equipment:

  • N-(2-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide (from Part A)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Large beaker with crushed ice

  • Glass stirring rod

  • Ethanol (for recrystallization)

Procedure:

  • Place a large beaker (e.g., 1 L) on an ice bath and add concentrated sulfuric acid (approx. 10 mL per gram of intermediate).

  • While stirring the cold acid, slowly and carefully add the β-ketoanilide intermediate from Part A in small portions. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 100 g of ice per 10 mL of acid) with vigorous stirring. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper).

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques. Representative data is summarized below.

Analysis Technique Expected Results
Purity Check TLCSingle spot (Rf ~0.4 in 50% EtOAc/Hexane)
Structure ¹H NMR (400 MHz, DMSO-d₆)δ 12.2 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 6.8 (s, 1H, C3-H), 4.0 (s, 3H, OCH₃)
Confirmation ¹⁹F NMR (376 MHz, DMSO-d₆)δ -65 (s, 3F, CF₃)
Mass HRMS (ESI+)m/z calculated for C₁₁H₈F₃NO₂ [M+H]⁺: 244.0585; Found: 244.0580
Functional Groups IR (ATR)ν (cm⁻¹) ~3200 (N-H stretch), ~1660 (C=O stretch), ~1100-1300 (C-F stretch)

Applications in Drug Discovery & Lead Optimization

The synthesized this compound serves as a valuable platform for generating a chemical library for drug screening. The quinolinone scaffold is present in many compounds investigated as anticancer, antiviral, and kinase inhibitors. [3][7][8][9][10] Structure-Activity Relationship (SAR) Studies: The N-H proton at the 1-position is an ideal site for derivatization. Alkylation, acylation, or arylation at this position can be readily achieved under basic conditions to explore how substituents in this region affect biological activity. This allows for fine-tuning of properties like solubility, cell permeability, and target engagement.

G Core Synthesized Core Scaffold 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Library Library Generation (N1-Alkylation/Acylation) Core->Library Screening High-Throughput Screening (e.g., Kinase Panels, Cell Viability) Library->Screening Hit Hit Compound(s) Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Optimization SAR->Lead Lead->Library Iterative Design

Caption: Drug discovery workflow using the synthesized core scaffold.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Part A Reaction temperature too low; Incomplete reaction.Ensure the reaction temperature is maintained at 140-150°C. Extend the reaction time and monitor closely by TLC.
Product lost during workup.Use a minimal amount of hexane for precipitation to avoid redissolving the product. Ensure thorough cooling.
Incomplete cyclization in Part B Insufficient acid or reaction time.Ensure the intermediate is fully dissolved in the sulfuric acid. Extend the stirring time at room temperature.
Deactivation of the aromatic ring.This is less likely with the methoxy group but ensure starting materials are pure.
Purification Difficulties Persistent colored impurities.Treat the recrystallization solution with activated charcoal before hot filtration to remove colored byproducts.
Oily product after workup.Ensure all sulfuric acid is neutralized by washing thoroughly with water. If the product remains oily, attempt purification via column chromatography.

References

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Gould–Jacobs reaction. (2023). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved January 17, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 17, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[11][12]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2013). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethyl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2022). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. (2003). PubMed. Retrieved January 17, 2026, from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2023). MDPI. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: A Tiered Approach to Efficacy Testing of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The specific compound, 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, incorporates two key functional groups: a methoxy group at the 8-position, which can influence receptor binding and solubility, and a trifluoromethyl group at the 4-position. The trifluoromethyl group is particularly significant as its high electronegativity and metabolic stability can enhance a molecule's lipophilicity, cell membrane permeability, and binding affinity, often leading to improved pharmacological profiles.[5]

Given the novelty of this specific molecule and the diverse potential of its chemical class, a definitive biological target is not yet established. Therefore, this guide eschews a single, narrow hypothesis in favor of a systematic, tiered screening cascade. The protocols herein are designed for researchers, scientists, and drug development professionals to comprehensively characterize the compound's efficacy, starting with broad primary screens for the most probable activities—antiproliferative and anti-inflammatory—and progressing to more focused mechanistic and in vivo proof-of-concept studies. This structured workflow ensures a logical and resource-efficient evaluation of the compound's therapeutic potential.

Part 1: Initial Efficacy Screening & Cytotoxicity Profiling

The first critical step is to determine the primary biological effect of the compound. Based on the extensive literature on quinolinone derivatives, the most probable activities are antiproliferative (anticancer) or anti-inflammatory. This section outlines parallel primary assays to test both hypotheses, alongside a crucial selectivity screen to distinguish targeted efficacy from non-specific cytotoxicity.

cluster_0 Primary In Vitro Screening Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Anticancer Protocol 1.1: Antiproliferative Assay (MTT) (Cancer Cell Panel) Compound->Anticancer AntiInflam Protocol 1.2: Anti-inflammatory Assay (Griess) (LPS-Stimulated Macrophages) Compound->AntiInflam Cytotox Protocol 1.3: General Cytotoxicity Assay (MTT) (Non-Cancerous Cell Line) Compound->Cytotox Result1 Determine IC50 (Antiproliferative Potency) Anticancer->Result1 Result2 Determine IC50 (NO Inhibition Potency) AntiInflam->Result2 Result3 Determine IC50 (General Cytotoxicity) Cytotox->Result3 Decision Analyze & Compare IC50 Values Calculate Selectivity Index Result1->Decision Result2->Decision Result3->Decision

Caption: Initial screening workflow for parallel assessment of primary biological activity.

Protocol 1.1: Antiproliferative Activity Assessment

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to quantify the metabolic activity of cells.[6] A reduction in metabolic activity is a proxy for cell death or proliferation inhibition caused by the test compound. Screening against a panel of cancer cell lines from diverse tissue origins provides an initial indication of the compound's potential spectrum of activity.[6]

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, NCI-H460 lung carcinoma) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[6]

Protocol 1.2: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition)

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[7][8] The Griess assay measures nitrite, a stable breakdown product of NO, providing a reliable measure of inflammatory activity.[7][9] Inhibition of NO production is a key indicator of potential anti-inflammatory efficacy.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.[7]

  • Cell Seeding: Seed cells in 96-well plates at a density of 1x10⁵ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours.[9]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • IC₅₀ Calculation: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control. Plot the dose-response curve to determine the IC₅₀ value.

Protocol 1.3: General Cytotoxicity & Selectivity Assessment

Causality: A promising therapeutic agent should selectively target diseased cells (e.g., cancer cells) over healthy ones. By testing the compound on a non-cancerous cell line, we can distinguish between targeted antiproliferative action and non-specific, generalized cytotoxicity.[1][10] The ratio of toxicity in non-cancerous versus cancerous cells provides a "selectivity index," a critical parameter in early-stage drug development.

Methodology:

  • Cell Line Selection: Use a non-cancerous cell line, such as NIH/3T3 murine fibroblasts or a normal human cell line.

  • Protocol Execution: Follow the exact steps outlined in Protocol 1.1 (MTT Assay) using the non-cancerous cell line.

  • Data Analysis:

    • Calculate the IC₅₀ value for the non-cancerous cell line.

    • Calculate the Selectivity Index (SI) for each cancer cell line using the formula:

      • SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

    • An SI value significantly greater than 1 suggests selective activity against cancer cells.

Data Presentation: Summary of Primary Screening

Assay TypeCell LineParameter MeasuredResult (IC₅₀, µM)Selectivity Index (SI)
Antiproliferative HCT116 (Colon Cancer)Cell ViabilityExample: 15.2 ± 1.8Example: 6.5
MCF-7 (Breast Cancer)Cell ViabilityExample: 25.5 ± 3.1Example: 3.9
Anti-inflammatory RAW 264.7 (Macrophage)Nitric Oxide ProductionExample: 8.9 ± 0.9N/A
General Cytotoxicity NIH/3T3 (Fibroblast)Cell ViabilityExample: 98.5 ± 7.4N/A
Note: Data are for illustrative purposes.

Part 2: Mechanistic Elucidation (Secondary Assays)

Based on the results from Part 1, the following protocols are designed to investigate the underlying mechanism of action. If the compound shows potent and selective antiproliferative activity, proceed with the apoptosis pathway. If significant anti-inflammatory activity is observed, proceed with cytokine analysis.

cluster_1 Anticancer Pathway cluster_2 Anti-inflammatory Pathway Start Results from Part 1 ApoptosisAssay Protocol 2.1: Apoptosis Assay (Annexin V/PI) Start->ApoptosisAssay Potent Antiproliferative Activity Observed CytokineAssay Protocol 2.2: Cytokine Quantification (ELISA for TNF-α, IL-6) Start->CytokineAssay Potent Anti-inflammatory Activity Observed PI3K_WB Western Blot: PI3K/AKT/mTOR Pathway Analysis ApoptosisAssay->PI3K_WB Confirm protein-level changes NFkB_WB Western Blot: NF-κB Pathway Analysis CytokineAssay->NFkB_WB Confirm upstream signaling

Caption: Divergent workflows for mechanistic secondary assays based on primary screen results.

Anticancer Pathway: Protocol 2.1 - Apoptosis Induction

Causality: Inducing apoptosis (programmed cell death) is a primary mechanism for many effective anticancer drugs.[6] The Annexin V-FITC/Propidium Iodide (PI) assay leverages flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[6]

Methodology:

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in Part 1 with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then wash with cold PBS.[6]

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's kit protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to determine the primary mode of cell death induced by the compound.

Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by the test compound.[4]

Anti-inflammatory Pathway: Protocol 2.2 - Pro-inflammatory Cytokine Quantification

Causality: Beyond nitric oxide, LPS-stimulated macrophages release a cascade of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central mediators of the inflammatory response.[9] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these individual cytokines, confirming and extending the findings from the Griess assay.[7]

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected in Protocol 1.2 .

  • ELISA Protocol: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions. A generalized procedure is as follows:[7]

    • Coat a 96-well plate with the specific capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and supernatant samples to the wells.

    • Add the detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve. Determine the percentage of inhibition for each cytokine at different compound concentrations and calculate the IC₅₀ values.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade NFkB p65/p50 (NF-κB) IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound Test Compound Compound->IKK Inhibition?

Caption: Potential inhibition point within the LPS-induced NF-κB signaling pathway.[9][11]

Part 3: In Vivo Proof-of-Concept

Causality: While in vitro assays are essential for determining potency and mechanism, in vivo studies are indispensable for evaluating a compound's efficacy in a complex biological system.[11][12] These models provide preliminary insights into pharmacokinetics, tolerability, and overall therapeutic effect. The choice of model directly corresponds to the findings from the in vitro screening.

Protocol 3.1: Acute Anti-inflammatory Model (If Applicable)

Model: The carrageenan-induced paw edema model in rodents is a widely used, reproducible assay for acute inflammation.[9][11] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.[11]

Generalized Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats or Swiss albino mice to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups: Vehicle control, test compound groups (at least three doses), and a positive control group (e.g., Indomethacin).[9]

  • Administration: Administer the test compound or vehicle (e.g., orally or intraperitoneally) 1 hour before inducing inflammation.[9]

  • Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[9]

  • Efficacy Evaluation: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. Calculate the percentage of edema inhibition compared to the vehicle control group.

Protocol 3.2: Anticancer Xenograft Model (If Applicable)

Model: The subcutaneous tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard for evaluating the in vivo efficacy of novel anticancer agents.[12][13]

Generalized Methodology:

  • Cell Preparation & Inoculation: Suspend the selected human cancer cells (e.g., 1-5 x 10⁶ cells) in a mixture of PBS and Matrigel and subcutaneously inject them into the flank of immunocompromised mice (e.g., athymic nude mice).[12]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions regularly with digital calipers and calculate the volume (V = (length × width²) / 2).[12]

  • Treatment: When tumors reach a predetermined volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the test compound via the desired route and schedule.[12][13]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • BenchChem. (2025).
  • de Paula, V. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • BenchChem. (2025).
  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • BenchChem. (2025).
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Bektas, A., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Wang, Y., et al. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

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8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one in antimicrobial activity assays

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Antimicrobial Potential of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with a well-established history as antimalarial and antibacterial agents.[1][2] The quinolin-2(1H)-one (carbostyril) scaffold, in particular, represents a privileged structure in drug discovery due to its synthetic accessibility and diverse biological activities. The incorporation of a trifluoromethyl group at the C4-position and a methoxy group at the C8-position of the quinolinone core in This compound (hereafter referred to as QTM-8 ) is hypothesized to enhance its antimicrobial properties through increased metabolic stability and potentiation of its interaction with bacterial targets.

This document serves as a comprehensive technical guide for researchers evaluating the antimicrobial activity of QTM-8. It provides not only detailed, step-by-step protocols for fundamental antimicrobial assays but also delves into the scientific rationale behind these experimental designs, ensuring robust and reproducible data generation.

Hypothesized Mechanism of Action: Targeting Bacterial Type II Topoisomerases

Quinolone antibiotics traditionally exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.[3][4] While the precise target of QTM-8 is yet to be elucidated, its structural similarity to known quinolone antibiotics suggests a similar mechanism of action. The trifluoromethyl group may enhance the binding affinity of QTM-8 to the target enzymes, potentially overcoming existing resistance mechanisms.

Part 1: Foundational Antimicrobial Activity Assays

The initial assessment of a novel compound's antimicrobial potential hinges on determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial two-fold dilution of QTM-8 is prepared in a 96-well microtiter plate, and a standardized inoculum of the test bacterium is added to each well. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

  • This compound (QTM-8)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Spectrophotometer

  • Plate shaker

  • Sterile pipette tips and reservoirs

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of QTM-8 in sterile DMSO. Further dilute this stock in CAMHB to achieve a starting concentration of 128 µg/mL. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Plate Preparation:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 128 µg/mL QTM-8 solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 128 µg/mL to 0.25 µg/mL.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final concentration of QTM-8 will be halved (ranging from 64 µg/mL to 0.125 µg/mL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of QTM-8 at which there is no visible turbidity (bacterial growth).

Data Presentation: Example MIC Data for QTM-8

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive4
Enterococcus faecalis ATCC 29212Positive8
Escherichia coli ATCC 25922Negative16
Pseudomonas aeruginosa ATCC 27853Negative32

This is representative data for illustrative purposes.

Part 2: Elucidating the Nature of Antimicrobial Action

Once the MIC is established, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved through the determination of the Minimum Bactericidal Concentration (MBC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: Following the MIC assay, an aliquot from the wells showing no visible growth is sub-cultured onto an agar medium without the antimicrobial agent. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • Completed MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the TSA plate.

Interpretation of Results:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Part 3: Visualizing Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for MIC and MBC determination can be visualized.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare QTM-8 Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Select clear wells incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (No Bacterial Growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Part 4: Investigating the Mechanism of Action

Based on the structural similarity of QTM-8 to known quinolones, a primary hypothesis is the inhibition of bacterial DNA gyrase. A cell-free enzymatic assay can directly test this hypothesis.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing ATP)

  • QTM-8

  • Ciprofloxacin (as a positive control)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 5X Assay Buffer

    • Relaxed pBR322 DNA

    • QTM-8 at various concentrations (e.g., 0.1 to 100 µM)

    • Purified DNA gyrase

    • Nuclease-free water to the final volume.

    • Include a no-enzyme control, a no-compound control, and a ciprofloxacin control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the electrophoresis until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Hypothesized Result Interpretation

DNA_Gyrase_Assay cluster_gel Agarose Gel Electrophoresis cluster_bands lane1 Lane 1 No Enzyme (Relaxed DNA) lane2 Lane 2 + Gyrase (Supercoiled DNA) lane3 Lane 3 + Gyrase + Low [QTM-8] (Partial Inhibition) lane4 Lane 4 + Gyrase + High [QTM-8] (Complete Inhibition) relaxed1 supercoiled2 relaxed3 supercoiled3 relaxed4

Caption: Expected results of a DNA gyrase inhibition assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of This compound . Positive results from these assays, particularly a low MIC value, a bactericidal mode of action, and confirmed inhibition of DNA gyrase, would strongly support the further development of QTM-8 as a promising lead compound. Subsequent studies should include evaluation against a broader panel of resistant clinical isolates, cytotoxicity testing against mammalian cell lines to determine a selectivity index, and in vivo efficacy studies in appropriate animal models of infection.

References

  • (Reference to a general synthesis paper for quinolinones - to be added
  • Singh, S., Kumar, V., Kumar, A., Sharma, S., & Dua, P. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. (This is a standard methodological reference)
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Available from: [Link]

  • (Reference for a paper on quinolone resistance mechanisms - to be added
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • (Reference for a paper on the synthesis of trifluoromethylated quinolines - to be added
  • Melaku, Y., et al. (Year of publication). (Details of a study on quinoline derivatives' antibacterial properties). (This is a placeholder for a specific study if found)
  • (Reference for a paper on the biological activities of furoquinolinones, showing related compound activity) [Link]

  • (Reference for a paper on 8-methoxy quinolone antibacterial properties) [Link]

  • (Reference for a paper on synergistic catalysis for antimicrobial quinoline derivatives) [Link]

  • (Reference for a general review on quinolone mechanism of action) [Link]

  • (Reference for a paper on the synthesis of related quinoline derivatives) [Link]

  • Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. Infectious Agents and Disease, 4(4), 227-239. Available from: [Link]

  • (Reference for a paper on quinoline derivatives for UTIs) [Link]

  • (Reference for a paper on design and synthesis of antimicrobial quinoline derivatives) [Link]

  • (Reference for a paper on antitumor activities of 8-methoxy-4-anilinoquinolines) [Link]

  • (Reference for a paper on a related trifluoromethyl quinoline derivative) [Link]

  • (Reference for a paper on antimicrobial activity of quinoline-based hybrids) [Link]

  • (Reference for a video on the mechanism of action of quinolone antibiotics) [Link]

  • (Reference for a paper on the chemistry and mechanism of action of quinolone antibacterials) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

The synthesis of 4-(trifluoromethyl)quinolin-2(1H)-ones is most effectively achieved through the Knorr quinoline synthesis , which involves the acid-catalyzed cyclization of a β-ketoanilide intermediate.[1][2] This guide will focus on optimizing this specific pathway, addressing potential pitfalls from starting material selection to final product purification.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yield is the most common issue and can stem from two primary stages: the formation of the β-ketoanilide intermediate or the subsequent cyclization.

  • Cause 1: Incomplete Formation of the β-Ketoanilide Intermediate. The initial condensation between 2-methoxyaniline (o-anisidine) and ethyl 4,4,4-trifluoroacetoacetate is a critical equilibrium-driven process. Inefficient water removal or insufficient heating can lead to poor conversion.

    • Solution: Ensure the reaction is heated to reflux to drive off the ethanol and water formed.[3] Using a Dean-Stark apparatus can be effective for removing water and pushing the equilibrium towards the product. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

  • Cause 2: Inefficient Cyclization. The ring-closing step requires a strong acid and precise temperature control. The electrophilic aromatic substitution is sterically influenced by the 8-methoxy group and electronically influenced by both the methoxy and trifluoromethyl groups.

    • Solution: Concentrated sulfuric acid is the standard reagent.[1] However, if yields are poor, consider using Polyphosphoric Acid (PPA) or Triflic acid, which can be more effective for challenging cyclizations.[1] Temperature is crucial; heating should be sufficient to overcome the activation energy but not so high as to cause decomposition or charring, a common issue in strong acid at high temperatures. A range of 90-100°C is a typical starting point.[4]

  • Cause 3: Competing Side Reactions. Under certain conditions, the initial reaction can favor condensation at the ester carbonyl, leading to a different intermediate that may not cyclize as desired or could lead to the formation of the 4-quinolone isomer via a Conrad-Limpach type pathway.[5][6]

    • Solution: The Knorr synthesis (yielding the 2-quinolone) is generally favored by first forming the anilide, followed by acid cyclization. The Conrad-Limpach pathway (yielding the 4-quinolone) typically involves a high-temperature thermal cyclization of the enamine intermediate without strong acid catalysis initially.[7] By following the two-step Knorr procedure, you inherently favor the desired 2-quinolone product.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_intermediate Step 1: Analyze β-Ketoanilide Formation (TLC, NMR of crude) start->check_intermediate sub_incomplete Intermediate formation incomplete? check_intermediate->sub_incomplete check_cyclization Step 2: Analyze Cyclization (TLC of reaction mixture) cyc_incomplete Cyclization incomplete or side products observed? check_cyclization->cyc_incomplete sub_incomplete->check_cyclization No, formation is clean sol_reflux ACTION: - Increase reflux time - Use Dean-Stark trap - Check starting material purity sub_incomplete->sol_reflux Yes sol_acid ACTION: - Optimize temperature (90-110°C) - Increase reaction time - Consider alternative acid (PPA, TfOH) cyc_incomplete->sol_acid Yes check_purification Step 3: Review Purification (Loss during workup/column) cyc_incomplete->check_purification No, cyclization is clean sol_purify ACTION: - Ensure complete precipitation - Optimize recrystallization solvent - Check column loading/eluent check_purification->sol_purify

Caption: A logical workflow for diagnosing and resolving low yield issues.

Q2: My final product is a dark, tarry material that is difficult to purify. What causes this and how can I improve the workup?

The use of concentrated sulfuric acid at elevated temperatures can lead to side reactions and decomposition, resulting in charring and the formation of colored impurities.

  • Solution 1: Controlled Quenching. The reaction mixture must be cooled to room temperature before being slowly and carefully poured onto crushed ice. This dissipates the heat of dilution and causes the organic product to precipitate from the now-aqueous acidic solution. Rapid or hot quenching can exacerbate decomposition.

  • Solution 2: Thorough Washing. After filtering the crude precipitate, wash it thoroughly with cold water to remove residual acid and water-soluble impurities. A subsequent wash with a non-polar solvent like cold diethyl ether or hexane can remove non-polar, colored impurities while leaving the desired product, which should have lower solubility.[4]

  • Solution 3: Purification Strategy. If the product is still impure, column chromatography is often necessary.[4] A silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is typically effective. If the product is sufficiently crystalline, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) can be a highly effective alternative.

Q3: I am struggling with the regioselectivity of the reaction and suspect I am forming the 4-quinolone isomer. How can I confirm this and favor the desired 2-quinolone?

The Knorr and Conrad-Limpach syntheses are competing pathways that lead to 2-quinolones and 4-quinolones, respectively. The key difference lies in the initial nucleophilic attack of the aniline.

  • Knorr Pathway (Desired): Attack on the ester carbonyl of the β-ketoester leads to a β-ketoanilide intermediate, which cyclizes to the 2-quinolone. This is generally favored under the conditions used for anilide formation (moderate heat, no strong acid).

  • Conrad-Limpach Pathway (Isomer): Attack on the ketone carbonyl of the β-ketoester leads to an enamine intermediate, which cyclizes at very high temperatures (~250 °C) to the 4-quinolone.[3][7]

Confirmation and Control:

  • Identification: The two isomers will have distinct NMR spectra and melting points. Comparing your experimental data to literature values for analogous 2- and 4-quinolones can help identify the major product.

  • Favoring the 2-Quinolone: Strictly adhere to the two-step Knorr protocol. First, synthesize and ideally isolate the β-ketoanilide intermediate (N-(2-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide). This is achieved by reacting 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate, often with a catalytic amount of acid like acetic acid, and heating to reflux.[3] Once this intermediate is formed, subjecting it to the strong acid cyclization condition (H₂SO₄, ~95°C) will almost exclusively yield the 2-quinolone product.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic scheme for this compound?

The most reliable method is a two-step Knorr Quinoline Synthesis.

  • Step 1: Amide Formation. Condensation of 2-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate, N-(2-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide.

  • Step 2: Cyclization. Intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) of the intermediate using a strong acid, such as concentrated sulfuric acid, to yield the final product.

Knorr Synthesis Mechanism

G cluster_reactants Reactants cluster_intermediate Step 1: Amide Formation (Reflux) cluster_product Step 2: Cyclization (H₂SO₄, ~95°C) R1 2-Methoxyaniline Int β-Ketoanilide Intermediate R1->Int Condensation R2 Ethyl 4,4,4-trifluoroacetoacetate R2->Int Condensation P 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Int->P Electrophilic Aromatic Substitution

Caption: The two-step Knorr synthesis pathway.

Q2: What are the most critical parameters to control for maximizing yield and purity?

Success hinges on careful control of several key variables. The table below summarizes the critical parameters and their impact.

ParameterOptimal ConditionRationale & Impact on Yield/Purity
Starting Material Purity >98% for both reactantsImpurities in the aniline or β-ketoester can lead to significant side product formation and purification difficulties.
Step 1: Amide Formation Temp. RefluxEnsures sufficient energy for condensation and removal of ethanol/water byproducts, driving the reaction to completion.
Step 2: Cyclization Temp. 90 - 100 °CBalances reaction rate with stability. Too low, and the reaction is slow or stalls. Too high, and it leads to charring and decomposition.[3]
Cyclization Acid Conc. H₂SO₄ (or PPA)Acts as both catalyst and dehydrating agent. The choice and concentration are critical for efficient ring closure.[1]
Workup Procedure Slow quench on icePrevents decomposition from the exothermic dilution of strong acid and ensures clean precipitation of the product.

Q3: Are there greener or more modern alternatives to the classical Knorr synthesis?

While the classical Knorr synthesis is robust, modern chemistry seeks to improve safety and environmental impact.

  • Alternative Catalysts: Triflic acid has been shown to be a highly effective catalyst for Knorr cyclizations, sometimes allowing for lower temperatures or shorter reaction times.[1]

  • Flow Chemistry: For process scale-up, converting batch reactions to continuous-flow processes can offer significant advantages in safety, temperature control, and efficiency, though this requires specialized equipment.[8][9]

  • Microwave Synthesis: Microwave-assisted organic synthesis can sometimes dramatically reduce reaction times for the cyclization step, from hours to minutes, potentially minimizing side product formation.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-methoxyphenyl)-4,4,4-trifluoro-3-oxobutanamide (Intermediate)

  • To a round-bottom flask equipped with a reflux condenser, add 2-methoxyaniline (1.0 eq).

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) dropwise to the aniline.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux (typically 120-140°C) for 4-6 hours, or until TLC analysis indicates complete consumption of the 2-methoxyaniline.

  • Allow the mixture to cool to room temperature. The resulting crude intermediate, often a viscous oil or semi-solid, can be used directly in the next step or purified by vacuum distillation or chromatography if necessary.

Protocol 2: Cyclization to this compound

  • Carefully add the crude β-ketoanilide intermediate from the previous step to an excess of concentrated sulfuric acid (e.g., 5-10 mL per gram of intermediate) in a flask, keeping the mixture cool in an ice bath during the addition.

  • Once the addition is complete, equip the flask with a stirrer and heat the solution in an oil bath to 95°C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC (a sample can be quenched in water, extracted, and spotted).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Wash the cake with a small amount of cold diethyl ether or hexane to remove colored, non-polar impurities.

  • Dry the solid under vacuum to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system).

References

  • BenchChem Technical Support. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
  • Cimarelli, C. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (2023). Knorr quinoline synthesis. Wikipedia. Available from: [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. SynArchive. Available from: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. Available from: [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Wikipedia. Available from: [Link]

  • Patel, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • Moore, J. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: [Link]

  • Gonzalez-Platas, J., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. Available from: [Link]

  • Larsen, S. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc. Available from: [Link]

  • Plouffe, B., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available from: [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Available from: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • Sosnovskikh, V. Ya., et al. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry.
  • Kumar, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]

  • Badarla, C., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Sosnovskikh, V. Ya., et al. (2005). Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. ChemInform.
  • Liu, J., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available from: [Link]

  • Kagoshima, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

  • ResearchGate. (2022). Synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide. Available from: [Link]

  • Royal Society of Chemistry. (2022). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

Technical Support Center: Navigating Solubility Challenges with 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during their experiments. This guide provides in-depth technical advice, step-by-step protocols, and a comprehensive FAQ section to ensure the successful application of this compound in your research.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a substituted quinolinone, a class of compounds known for their diverse biological activities.[1] However, the structural features of this molecule present inherent solubility challenges. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[2][3] The presence of a trifluoromethyl group (-CF3) significantly increases the lipophilicity of the molecule, further reducing its affinity for aqueous media.[3] While the methoxy group (-OCH3) and the lactam moiety may offer some potential for hydrogen bonding, the overall character of the molecule is hydrophobic, leading to poor aqueous solubility.

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from simple co-solvency to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.

  • Pro-Tip: Start by preparing a 10 mM or higher stock solution in 100% DMSO. Ensure the compound is fully dissolved before making further dilutions. When diluting into your aqueous buffer, add the DMSO stock solution to the buffer with vigorous vortexing or stirring to avoid localized precipitation.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility, even with a small percentage of co-solvent. Here are several strategies to address this:

  • Increase the Co-solvent Concentration: You may need to use a higher final concentration of the organic co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%). However, always include a vehicle control with the same final co-solvent concentration in your experiments to account for any potential effects on your assay.[4]

  • Test Alternative Co-solvents: If DMSO is not suitable for your experimental system (e.g., due to cellular toxicity), you can explore other water-miscible organic solvents. Common alternatives include ethanol, methanol, N,N-dimethylformamide (DMF), propylene glycol, and polyethylene glycol (PEG).[4] It is advisable to test a panel of co-solvents to find the one that provides the best solubility with the lowest toxicity for your system.

  • Sonication: After diluting the stock solution, sonicating the final solution for a few minutes can help to break down small aggregates and improve dissolution.

Q3: How does pH influence the solubility of this compound?

A3: Quinolinone derivatives can exhibit pH-dependent solubility.[2] The lactam nitrogen in the quinolin-2(1H)-one ring system is weakly acidic, with a predicted pKa around 9.81.[5] Therefore, in highly alkaline conditions (pH > 10), the compound may be deprotonated, forming a more soluble salt. Conversely, some quinoline derivatives can be protonated at the quinoline nitrogen in acidic conditions, also leading to increased solubility.[2][4] It is recommended to experimentally determine the solubility of your compound across a range of pH values relevant to your experimental system.

Q4: I need to prepare a formulation for an in vivo study. What are my options for enhancing solubility?

A4: For in vivo applications, the choice of excipients is critical to ensure both solubility and biocompatibility. Here are some advanced strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with increased apparent water solubility.[2][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[4]

  • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[6][7] This can enhance its wettability and dissolution rate.[6] Common carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[6]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds in their core, increasing their solubility in aqueous solutions.[4] Common pharmaceutically acceptable surfactants include Tween® 80 and sodium lauryl sulfate.[4]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

This protocol outlines the standard procedure for preparing a stock solution of this compound and making subsequent dilutions for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound. The molecular weight is 243.18 g/mol .[8]

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the solid compound in a sterile microcentrifuge tube.

    • Vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Working Dilution Preparation:

    • Serially dilute the 10 mM stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium).

    • Crucial Step: Add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

    • Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤ 0.5%).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes a method to prepare a formulation of this compound using HP-β-CD for improved aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Methodology:

  • Preparation of HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in deionized water or your buffer at a desired concentration (e.g., 10-40% w/v).

    • Stir until the HP-β-CD is fully dissolved.

  • Complexation:

    • Add the solid this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly hazy initially and should clarify as the complex forms.

  • Sterilization and Storage:

    • Filter the final solution through a 0.22 µm sterile filter to remove any undissolved compound or particulates.

    • Store the solution at 4°C, protected from light.

Visualizing Experimental Workflows

Workflow for Solubility Determination

The following diagram illustrates the standard shake-flask method for determining the thermodynamic solubility of a compound.[3]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess compound to buffer in a sealed vial equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate Ensure equilibrium is reached separate Centrifuge or allow to stand to separate solid from supernatant equilibrate->separate Isolate the saturated solution collect Collect an aliquot of the clear supernatant separate->collect analyze Determine concentration using HPLC or UV-Vis collect->analyze Quantify dissolved compound

Caption: Experimental workflow for solubility determination.

Decision Tree for Overcoming Solubility Issues

This diagram provides a logical decision-making process for addressing solubility challenges with this compound.

G decision decision issue issue start Start with 10 mM stock in DMSO dilute Dilute into aqueous buffer start->dilute precipitate Precipitation? dilute->precipitate success Soluble: Proceed with experiment precipitate->success No increase_dmso Increase final DMSO % (e.g., 0.5-1%) precipitate->increase_dmso Yes precipitate2 Still precipitates? increase_dmso->precipitate2 precipitate2->success No other_cosolvents Test alternative co-solvents (Ethanol, DMF, etc.) precipitate2->other_cosolvents Yes precipitate3 Still precipitates? other_cosolvents->precipitate3 precipitate3->success No advanced Advanced Techniques precipitate3->advanced Yes cyclodextrin Cyclodextrin Complexation (HP-β-CD) advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion surfactants Use of Surfactants (Tween® 80) advanced->surfactants

Sources

Technical Support Center: Stabilizing 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. Here, we address common challenges related to the stability of this compound in solution and offer troubleshooting strategies to ensure the integrity and reproducibility of your experiments. Our recommendations are grounded in established principles of organic chemistry and best practices for handling quinolinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change. What does this indicate?

A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation.[1] Quinolinone structures can be susceptible to oxidation and photodegradation, leading to the formation of colored byproducts. It is crucial to investigate the cause and take steps to mitigate further degradation.

Q2: I'm observing a decrease in the potency of my compound in bioassays. Could this be a stability issue?

Yes, a loss of potency and inconsistent assay results are classic signs of compound degradation.[2] The quinolinone core can be labile under certain conditions, and degradation will lead to a lower concentration of the active parent compound, affecting experimental outcomes.[2]

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of quinolinone derivatives in solution is primarily affected by:

  • pH: The solubility and stability of quinolines are highly dependent on the pH of the solution.[2][3] Degradation can be accelerated in both acidic and basic conditions.[2]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][4]

  • Solvent: The choice of solvent can impact solubility and stability. While some organic solvents may be suitable for stock solutions, aqueous solutions used in biological assays present a greater stability challenge.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the quinolinone ring system.[2]

Q4: How should I prepare and store stock solutions of this compound?

For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Question: I'm diluting my DMSO stock solution into an aqueous buffer for my experiments, and I'm seeing rapid degradation. What is the likely cause and how can I fix it?

  • Answer: The most probable cause is an inappropriate pH of your aqueous buffer. The stability of the quinolinone ring is often pH-dependent.

    • Causality: Extremes in pH can catalyze hydrolysis of the amide bond within the quinolinone ring or promote other degradation pathways.

    • Solution:

      • pH Screening: Perform a pH stability screen. Prepare small-scale solutions of your compound in a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8).

      • Analysis: Analyze the samples at various time points using a stability-indicating method like HPLC to determine the optimal pH for stability.

      • Buffer Selection: Choose a buffer system that maintains the pH where the compound is most stable for the duration of your experiment.

Issue 2: Inconsistent Results Between Experiments
  • Question: My experimental results are not reproducible, even when I use the same protocol. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are a strong indicator of compound degradation, which may be occurring due to light exposure or temperature fluctuations.

    • Causality: Quinolinones can be photosensitive.[2] Exposure to ambient laboratory light during sample preparation and experimentation can lead to varying levels of degradation between experiments. Similarly, leaving solutions at room temperature for inconsistent periods can also affect stability.

    • Solution:

      • Light Protection: Always work with the compound in a dimly lit area or use amber-colored labware. Protect solutions from light at all times by wrapping containers in foil.[1]

      • Temperature Control: Prepare solutions fresh before each experiment. If this is not feasible, keep solutions on ice during the experiment to minimize thermal degradation.[2]

      • Fresh Solutions: It is highly recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure a consistent starting concentration of the active compound.[2]

Issue 3: Appearance of New Peaks in HPLC Analysis
  • Question: I'm analyzing my compound solution by HPLC and I see new, unexpected peaks appearing over time. What are these, and what should I do?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation.[1] These new peaks represent degradation products.

    • Causality: The degradation of quinolinones can proceed through several pathways, including hydroxylation of the aromatic ring, cleavage of the heterocyclic ring, or reactions involving the methoxy and trifluoromethyl groups.[4][5][6][7][8]

    • Solution:

      • Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[2]

      • Stability-Indicating Method: The HPLC method used should be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[2] This is crucial for accurately quantifying the amount of remaining active compound.

      • Characterization of Degradants: If necessary, the degradation products can be further characterized using mass spectrometry (LC-MS) to elucidate their structures and understand the degradation pathway.

Data Presentation

Table 1: General Recommendations for Solution Storage of Quinolinone Derivatives

Storage ConditionSolventDurationStabilityRecommendation
Room TemperatureAqueous Buffer< 4 hoursVariableNot Recommended
4°CAqueous Buffer< 24 hoursModerateUse with caution, validate for your specific buffer
-20°CDMSO/Ethanol1-3 monthsGoodRecommended for short to medium-term storage
-80°CDMSO/Ethanol> 3 monthsExcellentRecommended for long-term storage

Note: This data is based on general knowledge of quinolinone compounds. Specific stability under your experimental conditions should be verified.

Experimental Protocols

Protocol 1: Basic Stability Assessment in Aqueous Buffer
  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the test solution under your standard experimental conditions (e.g., 37°C). Also, prepare a control sample stored at 4°C and protected from light.

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by HPLC. Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).[2]

  • Stress Conditions: [2]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place the stock solution in an oven at 80°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a high-intensity visible light source.

  • Sampling and Analysis: Take samples at various time points from each stress condition and analyze by a stability-indicating HPLC method. Neutralize acidic and basic samples before injection.[2]

Visualizations

G cluster_0 Troubleshooting Workflow for Instability A Inconsistent Results / Loss of Potency I Suspect Degradation A->I B Is the solution colored? C Is the solution exposed to light? F Protect from light (amber vials) C->F Yes D How old is the working solution? G Prepare fresh solutions D->G > few hours E What is the pH of the buffer? H Optimize buffer pH E->H Acidic/Basic I->B I->C I->D I->E

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress stress prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze report Identify Degradants & Determine Degradation Rate analyze->report

Caption: Workflow for a forced degradation study.

References

  • This compound | 503147-99-7. (n.d.). ChemicalBook.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC - NIH.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate.
  • Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. (2011). PubMed.
  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. (n.d.). Benchchem.
  • Microbiological Degradation of Quinoline by Pseudomonas Stutzeri: The Coumarin Pathway of Quinoline Catabolism. (1989). PubMed.
  • 8-Methoxy-4-methylquinolin-2(1H)-one. (n.d.). PubChem.
  • Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. (2009). PubMed.
  • 503147-99-7|this compound. (n.d.). BLDpharm.
  • Trifluoromethylated Heterocycles. (2016). ResearchGate.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
  • Analytical strategies to determine quinolone residues in food and the environment | Request PDF. (n.d.). ResearchGate.
  • 8-Methoxyquinoline. (n.d.). PubChem.
  • 8-(Trifluoromethyl)-4(1H)-quinolinone Properties vs Temperature. (n.d.). Chemcasts.
  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. (n.d.). PubMed.
  • Trifluoromethylated heterocycles. (n.d.). PubMed - NIH.
  • Analytical Techniques In Stability Testing. (n.d.). Separation Science.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PNAS.
  • 8-Methoxy-4-methyl-1h-quinolin-2-one. (n.d.). Sigma-Aldrich.
  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute.
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • This compound, 95% Purity, C11H8F3NO2, 250 mg. (n.d.).
  • This compound. (n.d.). 幺米Lab.
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem.

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Technical Support Center: Optimization of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this specific quinolinone synthesis. Our approach is grounded in mechanistic principles to empower you to not just follow steps, but to make informed, data-driven decisions in your experimental work.

Overview of the Primary Synthetic Route

The synthesis of this compound typically proceeds via a cyclocondensation reaction, most commonly a variation of the Conrad-Limpach-Knorr or Gould-Jacobs reaction. The general strategy involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal or acid-catalyzed cyclization. For the target molecule, the key starting materials are 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate .

The reaction is generally a two-step process:

  • Condensation: Formation of an enamine intermediate from the reaction of 2-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate. This step is often performed at moderate temperatures and may be catalyzed by a weak acid.

  • Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to form the quinolinone ring system. This is the critical, and often most challenging, step.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: Low yields are frequently attributed to incomplete cyclization or side reactions. The cyclization step requires high temperatures, often above 250°C, for the electrocyclic ring closure to occur efficiently.[1][2] Insufficient temperature or reaction time will result in a significant amount of the uncyclized enamine intermediate remaining in the reaction mixture. Additionally, at these temperatures, decomposition of starting materials or the product can occur, leading to tar formation.[3]

Q2: I am observing the formation of an isomeric byproduct. What is it and how can I avoid it?

A2: A common issue in quinoline synthesis using substituted anilines is the formation of regioisomers. In this case, while the desired product is the 8-methoxy isomer, cyclization could potentially occur to yield the 6-methoxy isomer if the initial condensation is not regioselective or if reaction conditions promote rearrangement. However, the primary challenge is usually achieving the high temperature required for cyclization rather than regioselectivity in this specific case. Careful control of the cyclization temperature is key. Using a high-boiling, inert solvent can help maintain a consistent and high temperature, which can improve yields and minimize side reactions.[1]

Q3: My final product is a dark, tarry substance that is difficult to purify. What causes this and how can I minimize it?

A3: Tar formation is a common consequence of the harsh, high-temperature conditions required for the cyclization step.[3] This is often due to polymerization and decomposition of the reactants and intermediates. To mitigate this:

  • Use a high-boiling solvent: Solvents like Dowtherm A or mineral oil provide better heat transfer and can prevent localized overheating, leading to cleaner reactions compared to neat conditions.[1][2]

  • Optimize the temperature: Do not exceed the necessary temperature for cyclization. A temperature study is recommended to find the optimal balance between reaction rate and decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]

Q4: The reaction seems to stall after the initial condensation. How can I drive the cyclization to completion?

A4: Stalling at the enamine intermediate stage is almost always a temperature-related issue. The intramolecular cyclization has a high activation energy.

  • Verify your temperature: Ensure your reaction setup can accurately achieve and maintain temperatures in the 250-280°C range. Use a high-temperature thermometer or thermocouple placed directly in the reaction medium.[1]

  • Acid Catalysis: While the Conrad-Limpach is often a thermal cyclization, some variations use a strong acid catalyst like sulfuric acid or polyphosphoric acid (PPA) to facilitate the ring closure at lower temperatures.[1][4] A general procedure involves heating the intermediate in 70% sulfuric acid at around 95°C for several hours.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete cyclization due to insufficient temperature.[1][2] 2. Decomposition at high temperatures.[3] 3. Impure starting materials.1. Increase Temperature: Gradually increase the cyclization temperature in 10°C increments. Use a high-boiling solvent like Dowtherm A for stable heating. 2. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs. 3. Purify Reactants: Ensure 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate are pure. Aniline derivatives are prone to oxidation and may need to be distilled before use.
Formation of Multiple Spots on TLC (Impurities) 1. Unreacted enamine intermediate. 2. Thermal decomposition products (tar).[3] 3. Potential for O-alkylation or other side reactions if alkylating agents are present.1. Purification: Isolate the main product via column chromatography. A gradient elution with hexane and ethyl acetate is often effective.[5] 2. Recrystallization: Further purify the isolated product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). 3. Reaction Conditions: To minimize impurities, use an inert atmosphere and a high-boiling solvent to prevent charring.[1]
Reaction is Vigorous and Uncontrolled This is less common for Conrad-Limpach but can occur in other quinoline syntheses like the Skraup reaction.[3] It may indicate a highly exothermic decomposition pathway.Controlled Addition: If using an acid-catalyzed cyclization, add the enamine intermediate to the pre-heated acid in portions. Ensure efficient stirring and have a cooling bath on standby.
Difficulty in Product Isolation/Workup The product may be soluble in both aqueous and organic layers during extraction, especially if the pH is not controlled. The crude product can be oily or tarry.[3][6]1. Neutralization: After the reaction, cool the mixture and carefully pour it onto crushed ice. Neutralize with a base like sodium bicarbonate or ammonia solution until the product precipitates.[4][6] 2. Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[6] 3. Purification: If the crude product is an oil or tar, column chromatography is the recommended method of purification.[4][5][6]

Experimental Protocols

Protocol 1: Two-Step Thermal Cyclization

Step A: Synthesis of Ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methoxyaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine can be used directly in the next step or purified by column chromatography.

Step B: Thermal Cyclization to this compound

  • Place the crude enamine intermediate from Step A into a flask containing a high-boiling solvent such as Dowtherm A or mineral oil.

  • Heat the mixture with vigorous stirring under an inert atmosphere (N₂ or Ar) to 250-260°C.

  • Maintain this temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. Dilute with hexane to precipitate the crude product.

  • Filter the solid, wash with hexane, and then purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Acid-Catalyzed Cyclization
  • Synthesize the enamine intermediate as described in Protocol 1, Step A.

  • In a separate flask, carefully prepare a solution of 70% sulfuric acid.

  • Add the crude enamine intermediate to the sulfuric acid solution.

  • Heat the mixture to 95-100°C for 4-6 hours.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow & Logic

General Reaction Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-Methoxyaniline C Enamine Intermediate A->C Toluene, cat. Acid Reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C Toluene, cat. Acid Reflux D This compound C->D High Temp (>250 °C) or Acid Catalyst

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

G start Low Yield or Stalled Reaction check_temp Is Cyclization Temperature >250°C? start->check_temp increase_temp Action: Increase Temp Use High-Boiling Solvent check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes end_node Yield Improved increase_temp->end_node increase_time Action: Increase Time Monitor by TLC/LCMS check_time->increase_time No check_purity Are Starting Materials Pure? check_time->check_purity Yes increase_time->end_node consider_acid Action: Switch to Acid-Catalyzed Protocol consider_acid->end_node check_purity->consider_acid Yes purify_sm Action: Purify Starting Materials (e.g., Distill Aniline) check_purity->purify_sm No purify_sm->end_node

Caption: Decision tree for troubleshooting low yield in the quinolinone synthesis.

References

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC - NIH.
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society.
  • 6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one synthesis. chemicalbook.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Synthesis of polyfluorinated 4‑hydroxyquinolin‑2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide. ResearchGate.
  • optimizing reaction conditions for quinolinone synthesis. Benchchem.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Process for the manufacture of 8-hydroxy quinoline. Google Patents.
  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.
  • Quinoline. Wikipedia.
  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.
  • Conrad–Limpach synthesis. Wikipedia.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate.
  • Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

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Technical Support Center: Mitigating Off-Target Effects of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Specificity of a Novel Quinolinone-Based Modulator

Welcome to the technical support center for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. As a researcher utilizing this specific and potentially novel chemical probe, ensuring that your experimental outcomes are the result of its intended biological activity is paramount. Off-target effects, where a molecule interacts with unintended proteins, are a significant concern in drug discovery and chemical biology, as they can lead to misleading data and potential toxicity.[1][2]

The quinolinone scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of proteins.[3] The trifluoromethyl group often enhances metabolic stability and binding affinity, but the overall selectivity profile of this specific molecule may not be extensively documented in public literature.[4] This guide is designed to provide you, a fellow scientist, with the strategic framework and tactical protocols to proactively identify, understand, and mitigate potential off-target effects of this compound in your experimental systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for assessing the selectivity of your compound.

Q1: What are off-target effects and why should I be particularly concerned with a quinolinone-based compound?

A1: Off-target effects are unintended interactions between your compound and biological molecules other than the primary target of interest.[2] These interactions can confound experimental results, leading to misinterpretation of the compound's mechanism of action and the biological role of the intended target.[1]

Q2: Before I even start my experiments, how can I predict the potential off-target liabilities of this compound?

A2: In silico, or computational, methods are a powerful and cost-effective first step to generate hypotheses about potential off-targets.[2] These approaches leverage the chemical structure of your molecule to predict its interactions across the known proteome. Key strategies include:

  • Ligand-Based Approaches: These methods compare your compound's structure to large databases of molecules with known biological activities.[2] Tools utilizing Similarity Ensemble Approach (SEA) or Quantitative Structure-Activity Relationships (QSAR) can flag potential off-targets based on chemical similarity to known binders.[2][7]

  • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity of your compound within their binding pockets.[2]

  • Machine Learning (AI/ML) Models: Advanced platforms now use AI/ML algorithms trained on vast datasets of compound-target interactions to predict a molecule's off-target profile with increasing accuracy.[8][9]

These computational predictions provide a list of testable hypotheses that can guide your subsequent experimental validation.[7][10]

Q3: What are the first experimental signs that might suggest my compound has significant off-target activity?

A3: Several red flags in your initial experiments should prompt a deeper investigation into off-target effects:

  • Poor Potency Correlation: A significant discrepancy between the compound's potency in a biochemical assay (e.g., IC50 in an enzyme activity assay) and its potency in a cell-based assay (e.g., EC50 for a cellular phenotype) is a classic indicator. If a much higher concentration is required to see an effect in cells, it may be that this effect is driven by a lower-affinity off-target.[11]

  • Effects in a Target-Negative System: If you observe a cellular response in a cell line that does not express the intended target protein (verified by Western blot or qPCR), this is strong evidence of off-target activity.[1]

  • Unexplained Phenotypes: Observing cellular effects that are inconsistent with the known biology of the intended target should be viewed with skepticism. For example, if you are targeting a kinase known to be involved in proliferation, but you observe effects on cell morphology at similar concentrations, this warrants investigation.

Q4: How do I design experiments to definitively distinguish an on-target effect from an off-target one?

A4: The gold standard is to demonstrate that the observed phenotype is directly linked to the modulation of the intended target. Key strategies include:

  • Using a Structurally Unrelated Inhibitor: Employing a second, structurally distinct compound that inhibits the same target should reproduce the same phenotype. If two different molecules with the same target produce the same result, it strengthens the case for an on-target mechanism.[11]

  • Rescue Experiments: The most rigorous approach is to "rescue" the phenotype. This can be achieved by overexpressing a version of the target protein that is mutated to be resistant to your compound. If the cells with the resistant target no longer show the phenotype upon compound treatment, this provides powerful evidence for on-target action.

  • Target Engagement Assays: Directly confirming that your compound binds to the intended target in living cells at the concentrations that produce the phenotype is crucial. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[12]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your research.

Problem Potential Cause (Off-Target Related) Troubleshooting Steps & Rationale
Inconsistent Results Across Different Cell Lines Cell lines have different expression profiles of off-target proteins. The observed phenotype in one cell line might be due to an off-target that is highly expressed there but absent in another.1. Verify Target Expression: Confirm your primary target is expressed at similar levels across all tested cell lines using Western Blot.2. Perform Broad-Panel Screening: Screen your compound against a panel of proteins (e.g., a kinase panel) to identify potential off-targets.[13] Cross-reference identified off-targets with the expression profiles of your cell lines.3. Titrate the Inhibitor: Use the lowest effective concentration of the inhibitor that still produces the desired on-target effect to minimize engaging lower-affinity off-targets.[11]
Observed Cellular Toxicity at Effective Concentrations The compound may be interacting with proteins essential for cell survival (e.g., metabolic enzymes, cell cycle kinases) that are not your primary target. This off-target toxicity can mask the true on-target phenotype.1. Separate Potency and Toxicity: Perform a dose-response curve for both your desired on-target effect (e.g., inhibition of a specific phosphorylation event) and cell viability (e.g., using an MTT or ATP assay).[14] A good chemical probe should have a clear window between its on-target potency and its toxic concentration.2. Identify Off-Target Liabilities: Use computational prediction or experimental screening to identify potential toxicity-related off-targets.3. Use a More Selective Inhibitor: If available, switch to an alternative inhibitor for your target that has a better-documented selectivity and safety profile.[12]
Western Blot Shows No Change in Downstream Signaling The observed phenotype might be completely independent of your intended target's signaling pathway. An off-target interaction could be triggering a different pathway that leads to the same phenotypic endpoint.1. Confirm Target Engagement: Use CETSA to ensure your compound is actually binding to the target protein in your cells at the tested concentrations.[12]2. Use an Orthogonal Approach: Use a genetic method like siRNA or CRISPR to knock down your target protein. If this does not replicate the phenotype observed with your compound, the compound's effect is likely off-target.3. Profile Global Changes: Consider an unbiased approach like phosphoproteomics to see what signaling pathways are actually being modulated by your compound.
Data Presentation: Comparing Inhibitor Selectivity

When evaluating your compound or comparing it to alternatives, organizing the data clearly is crucial. A selectivity table helps to quantify the therapeutic window.

InhibitorTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / Target)Cellular EC50 (µM)
Compound X (Hypothetical) 10100>10,000100.2
8-Methoxy-4-(TF)Q-2(1H)-one User DataUser DataUser DataCalculateUser Data
Alternative Compound Y 508,000>10,0001601.5

Interpretation: A higher selectivity ratio is desirable. In this example, Alternative Compound Y is 16-fold more selective than Compound X, making it a potentially cleaner chemical probe, even though it is less potent against the primary target.[12]

Part 3: Visualizations & Experimental Protocols

Workflow for Off-Target Effect Investigation

This diagram outlines a systematic approach to characterizing your compound.

Off_Target_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro & Cellular Validation cluster_profiling Phase 3: Broad-Panel Profiling cluster_confirmation Phase 4: Definitive Controls in_silico Computational Prediction (SEA, Docking, AI/ML) biochem Biochemical Assay (Determine IC50) in_silico->biochem Hypothesize Targets cell_based Cell-Based Assay (Determine EC50) biochem->cell_based Compare Potency target_neg Test in Target-Negative Cell Line cell_based->target_neg Check for Off-Target Phenotype cetsa Target Engagement (CETSA) cell_based->cetsa Confirm Binding in Cells profiling Broad Kinase/Protein Panel Screening cetsa->profiling Identify Specific Off-Targets rescue Rescue Experiment (Resistant Mutant) profiling->rescue Validate On-Target Phenotype orthogonal Orthogonal Inhibitor or Genetic Knockdown (siRNA/CRISPR) rescue->orthogonal Corroborate Findings

Caption: A tiered workflow for identifying and mitigating off-target effects.

Conceptual Diagram: The Rescue Experiment

This diagram illustrates the logic of a phenotypic rescue experiment.

Rescue_Experiment cluster_wt Wild-Type Cells cluster_mutant Resistant Mutant Cells wt_cell Cell with WT Target phenotype Phenotype Observed wt_cell->phenotype  Add Compound   mut_cell Cell with Resistant Target no_phenotype Phenotype Rescued (Not Observed) phenotype->no_phenotype Conclusion: On-Target Effect mut_cell->no_phenotype  Add Compound  

Caption: Logic of a rescue experiment to confirm on-target activity.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound binds to its intended target within the complex environment of a live cell. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[12]

Methodology:

  • Cell Preparation: Culture your cells of interest to ~80% confluency.

  • Compound Treatment: Treat intact cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x the cellular EC50). Crucially, include a vehicle-only control (e.g., DMSO).

  • Heating Step: After incubation, harvest the cells, resuspend them in a buffered solution, and aliquot them. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should remain at room temperature as the non-heated control.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Pellet the precipitated (denatured) proteins by centrifugation at high speed.

  • Analysis: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of your target protein remaining in the soluble fraction using Western Blot or another quantitative protein detection method.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve to the right. This shift confirms target engagement in a cellular context.

References
  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. [Link]

  • Mitchison, T. J., & Phatak, M. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015, July 20). ResearchGate. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PubMed Central. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). National Institutes of Health (NIH). [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the study. (n.d.). ResearchGate. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). National Institutes of Health (NIH). [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. [Link]

  • Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs. (2025, August 6). ResearchGate. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (n.d.). Biomass Research Center. [Link]

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). PubMed Central. [Link]

  • Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (n.d.). PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). MDPI. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PubMed Central. [Link]

  • 3-Ethyl-4-hy-droxy-8-meth-oxy-quinolin-2(1H)-one. (n.d.). PubMed. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). PubMed Central. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 9). American Chemical Society. [Link]

Sources

Technical Support Center: Purification of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the specific challenges encountered during the purification of this compound. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure the integrity and success of your experimental outcomes.

Troubleshooting and FAQs

This section addresses common issues that may arise during the purification of this compound, offering explanations and actionable solutions in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What are the likely causes and how can I improve my recovery?

Answer: Low recovery from silica gel chromatography is a frequent challenge. The quinolinone core, combined with the polar methoxy group and the electron-withdrawing trifluoromethyl group, can lead to strong interactions with the silica stationary phase.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Polarity of the Compound The compound may be binding too strongly to the acidic silica gel, resulting in difficult elution.Consider using a more polar eluent or a gradient elution to increase the mobile phase strength. An alternative is to switch to a different stationary phase, such as alumina or reverse-phase silica (C18), which may have different selectivity.[1]
Compound Instability on Silica Prolonged exposure to the acidic environment of the silica gel can sometimes lead to degradation of sensitive compounds.Minimize the time the compound spends on the column by using flash chromatography.[1] Performing the purification at lower temperatures can also be beneficial for thermally sensitive compounds.[1]
Inappropriate Solvent System An improperly selected solvent system can lead to poor separation and band broadening, causing the compound to elute over many fractions at low concentrations.Conduct a thorough solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a good retention factor (Rf) in the range of 0.2-0.4.[1]
Issue 2: Co-elution of Impurities

Question: Despite careful column chromatography, I am consistently observing impurities co-eluting with my desired product. How can I achieve better separation?

Answer: Co-elution typically occurs when the impurities have a similar polarity to this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Similar Polarity of Compound and Impurities Synthetic byproducts or unreacted starting materials may have very similar polarities to the target compound.Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity (e.g., alumina, C18).[1] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer superior resolution for challenging separations.[1]
Formation of Isomeric Impurities The synthesis may produce isomers that are structurally very similar to the desired product, making them difficult to separate.A multi-step purification strategy can be effective.[1] This could involve an initial recrystallization or liquid-liquid extraction to remove a portion of the impurities before proceeding with chromatography.
Issue 3: Product Fails to Crystallize or Oils Out

Question: My purified this compound is not crystallizing from solution and is instead forming an oil. What steps can I take to induce crystallization?

Answer: The inability to form a crystalline solid is often due to the presence of persistent impurities or the inherent properties of the compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation.Further purify the material using chromatography to remove residual impurities.[1]
Inappropriate Crystallization Solvent The chosen solvent may be too good a solvent, preventing the compound from reaching supersaturation and precipitating.Screen a variety of solvents with different polarities.[1] Techniques such as slow evaporation, slow cooling, or vapor diffusion can be employed to gently induce crystallization.[2]
Low Melting Point or Amorphous Nature The compound may have a low melting point or exist as a stable amorphous solid or oil.If the compound is an oil, attempting to form a salt or co-crystal might induce crystallization.[1] Alternatively, for non-crystalline products, preparative HPLC is often the best method for obtaining a pure sample.[1]
Issue 4: Compound Degradation During Purification

Question: I suspect my compound is degrading during the purification process. What could be causing this and how can I prevent it?

Answer: The trifluoromethyl group can influence the electronic properties of the quinolinone core, potentially making it susceptible to degradation under certain conditions.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Sensitivity to Acidic or Basic Conditions The compound may be unstable in the presence of strong acids or bases.Use neutral purification techniques. Avoid acidic or basic additives in chromatography solvents if possible. If pH modification is necessary, consider using buffered mobile phases.[1]
Thermal Instability The compound may be prone to degradation at elevated temperatures.Perform all purification steps at lower temperatures. This is particularly important for sensitive compounds.[1]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of ethyl acetate in hexane is a common starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one TLC TLC Analysis (Solvent Screen) Crude->TLC Column Column Chromatography TLC->Column Optimal Solvent System Identified Recrystallization Recrystallization Column->Recrystallization Partially Purified Troubleshoot Troubleshooting Column->Troubleshoot Low Recovery/ Co-elution Pure Pure Product Recrystallization->Pure Recrystallization->Troubleshoot Oiling Out/ No Crystals Analysis Purity Analysis (NMR, HPLC, etc.) Pure->Analysis Troubleshoot->TLC Re-evaluate Conditions

Caption: A general workflow for the purification of this compound.

References

Sources

Technical Support Center: Synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of scaling up this important quinolinone scaffold. The inherent challenges of this synthesis, particularly the high-temperature cyclization and management of the electron-withdrawing trifluoromethyl group, necessitate a robust understanding of the reaction mechanism and potential pitfalls.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome common hurdles and optimize your synthetic route.

Overview of the Synthetic Challenge

The most prevalent and scalable approach to synthesizing this compound involves a two-step process rooted in the principles of the Conrad-Limpach and Gould-Jacobs reactions.[1][2] The general strategy is the condensation of an appropriately substituted aniline—in this case, 2-methoxyaniline—with a trifluoromethylated β-ketoester, followed by a high-temperature thermal cyclization.

The primary challenges in scaling this synthesis are:

  • Controlling the initial condensation to form the correct enamine intermediate.

  • Executing the high-energy thermal cyclization step, which often requires temperatures exceeding 250 °C and can lead to decomposition and side-product formation.[3]

  • Managing regioselectivity and preventing the formation of unwanted isomers.

  • Purifying the final product from high-boiling solvents and potential polymeric byproducts.[4]

Below is a diagram outlining the general synthetic workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-Methoxyaniline C Enamine Intermediate (Ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate) A->C Condensation (-H2O) B Ethyl 4,4,4-trifluoroacetoacetate B->C D This compound C->D Thermal Cyclization (>250 °C) (-EtOH)

Caption: General workflow for the synthesis of the target quinolinone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My initial condensation reaction between 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate is low-yielding or fails to proceed. What's going wrong?

A1: This is a common issue stemming from either suboptimal reaction conditions or reactant purity.

  • Probable Cause 1: Insufficient Reactivity. While anilines are generally good nucleophiles, the reaction requires the removal of water to drive the equilibrium towards the enamine product. The trifluoromethyl group on the ketoester increases the electrophilicity of the carbonyl carbon, which is favorable, but efficient water removal is still key.

  • Solution 1: Catalysis and Water Removal. The reaction is often performed neat or in a solvent like toluene or xylene with a Dean-Stark apparatus to azeotropically remove water. A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid can facilitate the reaction.

  • Probable Cause 2: Starting Material Degradation. Ethyl 4,4,4-trifluoroacetoacetate can be susceptible to hydrolysis, especially if acidic or basic contaminants are present. The aniline is prone to oxidation.

  • Solution 2: Check Purity and Use Inert Atmosphere. Ensure the aniline is distilled and the ketoester is used as received from a reputable supplier. Running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidation of the aniline, especially at elevated temperatures.

  • Probable Cause 3: Incorrect Temperature. While heat is required, excessive temperatures can lead to side reactions.

  • Solution 3: Temperature Optimization. Aim for a reflux temperature that allows for efficient water removal without causing significant decomposition. For neat reactions, a temperature of 100-120 °C is a good starting point. Monitor progress by TLC or LC-MS to determine the optimal reaction time.[5]

Q2: The thermal cyclization step is failing, resulting in a low yield of the desired quinolinone and significant tar formation. How can I improve this?

A2: This is the most critical and challenging step of the synthesis. The high temperature required for the 6-electron electrocyclization is often close to the decomposition temperature of the product and starting material.[6]

  • Probable Cause 1: Insufficient Temperature. The cyclization requires a significant energy input, typically around 250 °C or higher.[7] Failure to reach this temperature will result in an incomplete reaction.

  • Solution 1: Use a High-Boiling Inert Solvent. The key to success is achieving a uniform and controlled high temperature. This is best accomplished using a high-boiling, thermally stable solvent. Running the reaction neat is difficult to control and often leads to charring.[8]

SolventBoiling Point (°C)Comments
Diphenyl ether (Dowtherm A) ~257Excellent choice, thermally stable. Product may precipitate on cooling.
Mineral Oil >300Good for achieving high temperatures; can make workup more difficult.[8]
1,2,4-Trichlorobenzene ~214Lower boiling point; may not be sufficient for all substrates.
  • Probable Cause 2: Product Decomposition. At temperatures >260 °C, both the enamine intermediate and the quinolinone product can begin to decompose, leading to the formation of intractable tars and a dark reaction mixture.[4]

  • Solution 2: Precise Temperature Control & Modern Techniques. Use a high-temperature thermometer and a well-controlled heating mantle or sand bath. Do not overshoot the target temperature. A highly effective modern alternative is microwave irradiation , which can provide rapid, uniform heating and dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[5][6]

  • Probable Cause 3: Oxygen Sensitivity. At these extreme temperatures, trace amounts of oxygen can promote oxidative decomposition pathways.

  • Solution 3: Maintain Inert Atmosphere. Ensure the reaction is conducted under a continuous, gentle flow of an inert gas like Nitrogen or Argon.

G Start Cyclization Step Fails Check_Temp Is Reaction Temp ≥ 250 °C? Start->Check_Temp Check_Solvent Using High-Boiling Inert Solvent? Check_Temp->Check_Solvent Yes Sol_Temp Increase Temperature. Use precise controller. Check_Temp->Sol_Temp No Check_Atm Under Inert Atmosphere? Check_Solvent->Check_Atm Yes Sol_Solvent Use Diphenyl Ether or Mineral Oil. Check_Solvent->Sol_Solvent No Sol_Atm Purge with N2/Ar. Maintain positive pressure. Check_Atm->Sol_Atm No Sol_MW Consider Microwave Assisted Synthesis. Check_Atm->Sol_MW Yes Success Improved Yield Sol_Temp->Success Sol_Solvent->Success Sol_Atm->Success Sol_MW->Success

Caption: Troubleshooting workflow for the thermal cyclization step.

Q3: I'm having difficulty purifying the final product from the dark, oily crude mixture.

A3: Purification is challenging due to the high-boiling solvent and the tar-like impurities generated during the cyclization.

  • Solution 1: Initial Precipitation and Filtration. After cooling the reaction mixture, the product often precipitates from solvents like diphenyl ether. Diluting the cooled mixture with a non-polar hydrocarbon solvent (e.g., hexanes, heptane) can further induce precipitation of the product while keeping the high-boiling solvent and some impurities dissolved. Collect the crude solid by filtration and wash it thoroughly with the hydrocarbon solvent.

  • Solution 2: Recrystallization. The filtered solid can be further purified by recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate. This is effective at removing colored impurities.

  • Solution 3: Column Chromatography. If recrystallization is insufficient, column chromatography on silica gel is a reliable method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired quinolinone from less polar starting materials and more polar baseline impurities.[9]

Frequently Asked Questions (FAQs)

Q: Are there any alternatives to the high-temperature thermal cyclization? A: Yes, while thermal cyclization is the classical approach, acid-catalyzed cyclizations can sometimes be employed. Reagents like polyphosphoric acid (PPA) or Eaton's reagent can promote cyclization at lower temperatures (typically 80-140 °C). However, these strong acids can sometimes lead to different side reactions, and optimization is required. As mentioned, microwave-assisted synthesis is the most effective modern alternative for achieving rapid and efficient cyclization.[5][6]

Q: How does the 8-methoxy group influence the cyclization step? A: The methoxy group is an electron-donating group. In the context of the Gould-Jacobs reaction, electron-donating groups on the aniline ring generally facilitate the electrophilic aromatic substitution (the cyclization step).[6] It activates the aromatic ring, making it more nucleophilic and thus more reactive towards cyclization.

Q: What is the role of the trifluoromethyl group? A: The -CF₃ group is a strong electron-withdrawing group. Its presence on the β-ketoester makes the carbonyl carbon more electrophilic, which can facilitate the initial condensation with the aniline. It also significantly impacts the final molecule's electronic properties, lipophilicity, and metabolic stability, which is often why it is incorporated in drug design.[10]

Q: What analytical techniques are best for monitoring the reaction progress? A: For both the condensation and cyclization steps, Thin-Layer Chromatography (TLC) is a fast and effective method to qualitatively track the consumption of starting materials and the formation of the product.[9] For more quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of Enamine Intermediate (Ethyl 3-((2-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.), and toluene (approx. 2 mL per mmol of aniline).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). The reaction can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude oil (the enamine intermediate) is often used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound
  • Place a high-boiling solvent such as diphenyl ether (Dowtherm A) in a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser connected to a nitrogen line.

  • Heat the solvent to 250-255 °C with stirring.

  • Slowly add the crude enamine intermediate from the previous step dropwise to the hot solvent over 30-45 minutes. Caution: The addition may cause some bubbling as ethanol is evolved.

  • Maintain the reaction temperature at 250-255 °C for an additional 30-60 minutes after the addition is complete. Monitor the reaction by TLC or LC-MS if possible by carefully taking aliquots.

  • After the reaction is deemed complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product may begin to crystallize or precipitate.

  • Once cool, dilute the mixture with an equal volume of hexanes to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with copious amounts of hexanes to remove the diphenyl ether.

  • Dry the crude product under vacuum.

  • Further purify the solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

References

Sources

Technical Support Center: Storage and Handling of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this versatile research compound. Adherence to these guidelines is critical for obtaining reproducible experimental results and preserving the material's purity.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage parameters are summarized below. Each recommendation is grounded in the physicochemical properties of quinolinone-based heterocyclic compounds.

ParameterRecommendationRationale & Scientific Justification
Temperature -20°C (Long-term) or 2-8°C (Short-term) Lower temperatures significantly reduce the rate of potential auto-degradation reactions. Storing at -20°C is the industry standard for preserving the integrity of complex organic molecules over months to years.
Atmosphere Inert Gas (Argon or Nitrogen) The quinolinone scaffold can be susceptible to oxidation.[1] Backfilling the storage vial with an inert gas displaces atmospheric oxygen, preventing oxidative degradation of the heterocyclic ring.
Light Exposure Protect from Light (Amber Vial) While the 8-methoxy group is known to confer significant photostability to the quinolone core[2], prolonged or high-intensity light exposure, particularly UV, can still initiate degradation in many heterocyclic compounds.[3] Using an amber vial is a critical preventative measure.
Moisture Store in a Desiccated Environment Heterocyclic compounds can be susceptible to hydrolysis.[4][5] Moisture can initiate degradation pathways or act as a catalyst for other reactions.[6] A tightly sealed container, preferably stored within a desiccator, is essential.[7][8][9][10]
Container Tightly Sealed, Borosilicate Glass Vial Prevents moisture and oxygen ingress. Borosilicate glass is non-reactive and minimizes the risk of contaminants leaching into the sample.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the primary environmental factors that can cause degradation of this compound?

The primary factors are exposure to light, oxygen, moisture, and elevated temperatures .

  • Light (Photodegradation): Although the 8-methoxy substituent provides significant protection against UV degradation compared to other quinolones, it is best practice to always shield the compound from light.[2]

  • Oxygen (Oxidation): The electron-rich aromatic system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.[1]

  • Moisture (Hydrolysis): Ambient moisture can lead to hydration and subsequent degradation, especially over long storage periods.[6][11]

  • Heat (Thermal Degradation): Elevated temperatures accelerate all degradation pathways by providing the necessary activation energy for unwanted chemical reactions.[3]

Q2: I've noticed a slight discoloration (e.g., yellowing) in my solid sample over time. What does this signify?

Discoloration is often the first visual indicator of chemical degradation. It suggests the formation of minor impurities or degradation products that absorb visible light. While the bulk of the sample may still be intact, this is a critical warning sign. You should immediately re-analyze the compound's purity via HPLC or LC-MS before use in any experiment.

Q3: How should I aliquot the compound for daily use versus long-term storage?

To maintain the integrity of your bulk supply, you should avoid repeated freeze-thaw cycles and exposure to the ambient environment.

  • Long-Term Storage: Upon receiving the compound, if it is not already aliquoted, we recommend dividing the bulk quantity into smaller, single-use vials under an inert atmosphere (see Protocol 4.1). Store these primary aliquots at -20°C.

  • Short-Term (Working) Aliquots: For ongoing experiments, one of the smaller aliquots can be moved to a 2-8°C refrigerator. This "working aliquot" can be used for weigh-outs over a short period (e.g., 1-2 weeks), minimizing temperature cycling of the main stock.

Q4: What is the best way to prepare solutions? Should I be concerned about solvent stability?

For maximum stability in solution, prepare solutions fresh for each experiment. If a stock solution must be stored, use anhydrous, research-grade solvents (e.g., DMSO, DMF, Acetonitrile). Store stock solutions at -20°C or -80°C in small, tightly capped vials. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Q5: How can I quantitatively assess the purity of my compound after a period of storage?

The most reliable methods for purity assessment are chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method to determine the purity percentage by analyzing the peak area of the parent compound relative to any degradation products.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for identifying the mass of the parent compound and detecting the masses of potential degradation products, providing both purity information and structural clues about the degradation pathway.[13][14][15]

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing variability or a loss of expected activity in your assays, compound degradation is a primary suspect.

Observed Problem Potential Root Cause Recommended Troubleshooting Workflow
Loss of biological activity or inconsistent IC50 values. Compound has degraded, reducing the concentration of the active molecule.1. Verify Purity: Analyze an aliquot of the compound using HPLC-UV or LC-MS (See Protocol 4.2). 2. Compare to Standard: If available, compare the results to a fresh, unopened lot of the compound. 3. Prepare Fresh Solutions: Discard old stock solutions and prepare new ones from a trusted, solid aliquot. 4. Review Storage: Audit your storage conditions against the recommendations in Section 1.
Appearance of unexpected peaks in analytical readouts (e.g., NMR, LC-MS). Formation of degradation byproducts.1. Characterize Impurities: Use high-resolution LC-MS/MS to attempt to identify the mass and fragmentation of the new peaks. 2. Isolate a New Aliquot: Take a sample from a previously unopened vial stored under optimal conditions and re-run the analysis. If the new peaks are absent, this confirms degradation in the working vial.
Poor solubility or changes in physical appearance of the solid. Significant degradation or hydration of the compound.The sample is likely compromised. It is strongly recommended to use a new, unopened lot of the compound for all future experiments.

Standard Operating Protocols

These protocols provide a self-validating framework for handling and analysis, ensuring compound integrity.

Protocol 4.1: Aliquoting and Long-Term Storage

Objective: To properly prepare and store this compound to prevent degradation.

Materials:

  • Primary container of the compound

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Glove box or glove bag (recommended)

  • -20°C freezer and desiccator

Procedure:

  • Prepare Environment: Perform all steps in an area with low humidity. If available, use a glove box backfilled with nitrogen or argon.

  • Pre-label Vials: Clearly label all new vials with the compound name, lot number, aliquot amount, and date.

  • Equilibrate Compound: Allow the primary container to warm to ambient room temperature for at least 30-60 minutes before opening. This prevents moisture condensation.

  • Dispense Aliquots: Weigh the desired amount of the compound (e.g., 5-10 mg) into each pre-labeled amber vial. Work efficiently to minimize exposure time.

  • Purge with Inert Gas: Gently flush the headspace of each vial with a stream of argon or nitrogen for 10-15 seconds.

  • Seal Tightly: Immediately and tightly cap each vial.

  • Store Appropriately: Place the sealed vials inside a secondary container (e.g., a small box) with a desiccant pouch. Store this container in a -20°C freezer.

Protocol 4.2: Purity Assessment by HPLC-UV

Objective: To determine the purity of a sample and detect the presence of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample of this compound

  • Anhydrous DMSO or Acetonitrile for sample dissolution

Procedure:

  • Prepare Sample: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of DMSO or Acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with Acetonitrile/Water (50:50).

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 294 nm (as a starting point for quinolones, may require optimization)[12]

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 20% B

      • 18-22 min: 20% B (re-equilibration)

  • Run Analysis: Inject the sample and acquire the chromatogram.

  • Analyze Data: Integrate all peaks. Calculate the purity by the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • A pure, undegraded sample should show a single major peak with >98% area. The presence of multiple smaller peaks, especially those not present in a reference chromatogram, indicates degradation.

Visual Guides & Workflows

Diagram 1: Key Degradation Factors

This diagram illustrates the primary environmental stressors that can compromise the stability of the compound.

cluster_degradation Factors Causing Degradation Compound 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Light Light Light->Compound Oxygen Oxygen Oxygen->Compound Moisture Moisture Moisture->Compound Heat Heat Heat->Compound

Caption: Environmental factors leading to compound degradation.

Diagram 2: Recommended Handling & Storage Workflow

This workflow provides a logical sequence for proper sample management from receipt to use.

Receive Receive Compound Equilibrate Equilibrate to RT (30-60 min) Receive->Equilibrate Aliquot Aliquot into Amber Vials (in Glove Box) Equilibrate->Aliquot Inert Purge Headspace with N2 or Ar Aliquot->Inert Store Store at -20°C in Desiccator Inert->Store Use Use Working Aliquot (Stored at 2-8°C) Store->Use For active project

Caption: Standard workflow for sample handling and storage.

Diagram 3: Troubleshooting Decision Tree

This decision tree guides the user through a logical process when encountering inconsistent experimental data.

Start Inconsistent Experimental Results CheckPurity Is Purity >98%? Start->CheckPurity CheckSolvent Are Stock Solutions Fresh? CheckPurity->CheckSolvent Yes NewAliquot Use Fresh Aliquot from -20°C Stock CheckPurity->NewAliquot No NewSolution Prepare Fresh Stock Solution CheckSolvent->NewSolution No Other Investigate Other Experimental Variables CheckSolvent->Other Yes End Problem Resolved NewAliquot->End NewSolution->End

Caption: Decision tree for troubleshooting experimental issues.

References

  • Lv, M., Song, Z., Yu, J., Wang, X., Li, J., & Chen, L. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Available at: [Link]

  • Tonnesen, H. H. (1999). Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system. PubMed. Available at: [Link]

  • Li, M., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Available at: [Link]

  • Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. Available at: [Link]

  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. Available at: [Link]

  • Ribeiro, A. R., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]

  • ResearchGate. (2001). Pathway proposed for the degradation of quinoline. Available at: [Link]

  • Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Available at: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • ResearchGate. (2020). Insight into quinolones and sulfonamides degradation, intermediate product identification and decomposition pathways. Available at: [Link]

  • Wang, W., et al. (2010). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. Available at: [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • MDPI. (2020). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. Available at: [Link]

  • MDPI. (2023). Heterocycles in Medicinal Chemistry II. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]

  • MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS. Available at: [Link]

  • Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Available at: [Link]

  • MDPI. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of Perovskite Thin Films. Available at: [Link]

  • ResearchGate. (2014). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Available at: [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available at: [Link]

  • International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery. Available at: [Link]

  • NIH National Library of Medicine. (2012). Discovery of a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor. Available at: [Link]

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method refinement for consistent results with 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Welcome to the technical resource guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights and troubleshooting strategies for achieving consistent and reproducible results with this versatile fluorinated heterocycle. The inherent chemical properties of the quinolin-2-one core, combined with the strong electron-withdrawing trifluoromethyl group and electron-donating methoxy group, present unique challenges and opportunities in experimental design. This guide provides a framework for anticipating and resolving these challenges.

Part 1: Foundational Issues & Material Handling (FAQs)

This section addresses the most common initial hurdles researchers face when working with this compound.

Q1: My compound has poor solubility in common solvents. What are the recommended solubilization strategies?

A1: The solubility of quinolinone derivatives is often limited in aqueous media due to the hydrophobic nature of the bicyclic aromatic core.[1] The presence of a highly lipophilic trifluoromethyl (-CF3) group further decreases aqueous solubility.[1]

  • Causality: The planar, aromatic quinolinone structure promotes intermolecular π-stacking, while the -CF3 group adds significant hydrophobicity. The methoxy group provides some polarity, but its effect is often outweighed.

  • Troubleshooting Steps:

    • Organic Solvents: Prioritize polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are typically the most effective solvents for creating stock solutions. For reaction media, consider tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN).

    • Co-solvent Systems: For assays requiring partial aqueous conditions, prepare a high-concentration stock in DMSO and perform a serial dilution into the aqueous buffer. Be vigilant for compound precipitation.

    • Heating: Gentle warming can significantly improve the rate of dissolution in organic solvents. Always ensure the compound is stable at the temperature used.

    • pH Adjustment: The N-H proton of the quinolin-2-one is weakly acidic. In aqueous buffers, increasing the pH above the compound's pKa will deprotonate the amide, forming a more soluble salt. However, be aware that this can alter the compound's biological activity and stability.

Q2: I'm observing compound degradation over time. What are the optimal storage and handling conditions?

A2: Trifluoromethylated heterocycles are generally stable.[2] However, the quinolinone core can be susceptible to certain conditions. Research on related α-trifluoromethylated quinolines has demonstrated good thermal stability, suggesting the CF3 group itself enhances molecular stability.[3]

  • Causality: Degradation is most likely to occur via hydrolysis or photodecomposition, particularly if impurities from the synthesis are present.

  • Recommended Protocol:

    • Storage: Store the solid compound in a tightly sealed, amber glass vial at 2-8°C, protected from light.[4] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is best practice.

    • Solution Stability: Solutions, especially in protic solvents like methanol or water, may have limited stability. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Handling: Avoid dust formation during handling.[5] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[5]

Q3: What are the primary safety concerns when working with this class of compounds?

A3: Trifluoromethylated quinolinones are classified as irritants. Standard laboratory safety protocols should be strictly followed.

  • Hazard Profile:

    • Causes skin and serious eye irritation.[6]

    • May cause respiratory irritation.[6]

    • Acute oral toxicity is a potential hazard.[4]

  • Mandatory Safety Precautions:

    • Engineering Controls: Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

    • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[5]

    • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if any symptoms persist.[6]

Part 2: Troubleshooting Synthetic Methodologies

The synthesis of substituted quinolin-2-ones can be complex, with the potential for low yields and side product formation. A common route involves the cyclization of an appropriately substituted aniline with a β-ketoester, a variant of the Conrad-Limpach-Knorr synthesis.[7][8]

Scenario 1: Incomplete Reaction or Low Yield in Cyclization Step

A frequent synthetic route involves reacting 2-methoxyaniline with an ethyl 4,4,4-trifluoroacetoacetate equivalent, followed by acid-catalyzed cyclization.

G

Table 1: Common Causes and Corrective Actions for Low Cyclization Yield

Potential Cause Explanation Recommended Action
Insufficient Acid Strength The final ring-closing step is often a Friedel-Crafts-type acylation, which requires a strong acid to promote the reaction, especially with the deactivating effect of the future amide group.Switch from H₂SO₄ to a stronger dehydrating/cyclizing agent like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H).
Reaction Temperature Too Low Thermal energy is required to overcome the activation barrier for the intramolecular cyclization.For H₂SO₄, temperatures around 95-100°C are common.[8] For PPA, temperatures may need to be higher (120-140°C). Monitor for degradation.
Presence of Water Water can hydrolyze intermediates or quench the acid catalyst, halting the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Poor Quality Starting Material Impurities in the aniline or β-ketoester can lead to side reactions or inhibit the desired pathway.Purify starting materials before use. Aniline derivatives can often be distilled, and ketoesters can be purified by chromatography.

Scenario 2: Formation of Regioisomeric or Other Side Products

In quinolinone synthesis, side reactions like tar formation or the generation of isomers are common, particularly under harsh acidic conditions.[9]

  • Causality:

    • Tar Formation: Strong acids at high temperatures can cause polymerization of reactants and intermediates.[10]

    • Isomer Formation: If the aniline precursor has multiple available ortho positions for cyclization, a mixture of regioisomers can result. For 8-methoxy-quinolinone, this is less of an issue if starting with 2-methoxyaniline.

    • Incomplete Cyclization: The intermediate enamine may be isolated if conditions are not forcing enough to induce ring closure.

Protocol: A General Method for Purification

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This precipitates the crude organic product and dilutes the strong acid.

  • Neutralization: Slowly neutralize the acidic aqueous slurry with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8.

  • Extraction: Filter the resulting solid precipitate. If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).

  • Column Chromatography: The most reliable method for purification is silica gel column chromatography.

    • Solvent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The trifluoromethyl group increases lipophilicity, so the product may elute at a lower polarity than expected for a typical quinolinone.

    • Monitoring: Use TLC with UV visualization to track the separation. The desired product should be a major, UV-active spot.

  • Recrystallization: For final polishing, recrystallize the purified solid from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to obtain a highly pure, crystalline product.

Part 3: Analytical & Spectroscopic Challenges

The unique electronic environment created by the -CF₃ group requires special consideration during analysis, particularly with NMR spectroscopy.

Issue: Inconsistent or Difficult-to-Interpret NMR Spectra

A: The ¹⁹F nucleus is 100% abundant and has a spin of ½, meaning it behaves much like a proton in NMR.[11] It couples to nearby ¹H and ¹³C nuclei, and its own chemical shift is highly sensitive to the electronic environment.

  • Causality & Explanation:

    • ¹⁹F Chemical Shift: The chemical shift of a -CF₃ group on an aromatic ring typically appears between -50 and -70 ppm.[11] This large chemical shift dispersion makes ¹⁹F NMR a powerful tool for confirming the presence of the group and detecting subtle structural changes.[12]

    • ¹H-¹⁹F Coupling: Protons on the same or adjacent carbons will couple to the fluorine atoms. This can "complicate" the ¹H spectrum by splitting signals into quartets or more complex multiplets. For this molecule, the proton at the C5 position will likely show this coupling.

    • ¹³C-¹⁹F Coupling: The carbon of the -CF₃ group will appear as a quartet in the ¹³C NMR spectrum due to one-bond coupling (¹JCF). The C4 carbon to which it is attached will also be a quartet, but with a smaller coupling constant (²JCF).

Table 2: Expected NMR Characteristics

Nucleus Expected Chemical Shift (ppm) Key Feature / Coupling
¹H 6.0 - 8.0Aromatic protons. The proton at C5 may appear as a quartet due to coupling with the -CF₃ group. The N-H proton will be a broad singlet, typically >10 ppm.
¹³C 100 - 165The C=O carbon will be downfield (~160 ppm). The C-CF₃ carbon will be a quartet with a large ¹JCF coupling constant (~275 Hz).
¹⁹F -60 to -65A sharp singlet is expected, as there are no other fluorine atoms to couple with. Its precise location is an excellent indicator of purity.

Protocol: Baseline HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound. The trifluoromethyl group can provide unique selectivity on certain columns.

G

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Rationale: The acidic modifier (TFA/Formic Acid) ensures the quinolinone N-H is protonated and sharpens peak shape by suppressing interactions with free silanol groups on the silica support. The -CF₃ group can have strong interactions with a PFP (pentafluorophenyl) stationary phase, which can be an excellent alternative if selectivity is an issue on a C18 column.

References

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

  • Zhang, C., T-Ra, R., & Taira, J. (2020). Selective Radical Trifluoromethylation of Native Residues in Proteins. ResearchGate. [Link]

  • Welte, T., et al. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-92. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet - 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Lalevée, J., et al. (2025). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 46(3), e2400710. [Link]

  • Lalevée, J., et al. (2025). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. Macromolecular Rapid Communications, 46(3), e2400710. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1433. [Link]

  • Wang, X., et al. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

  • Staliński, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from identifying a bioactive compound to developing a clinically successful therapeutic is fraught with challenges. A pivotal, and often underestimated, step in this process is rigorous biological target validation.[1][2][3] Failure to unequivocally identify and validate a drug's target can lead to costly late-stage failures due to unforeseen off-target effects or a lack of efficacy. This guide provides a comprehensive, technically-grounded framework for validating the biological target of a novel compound, using the promising, yet uncharacterized, molecule 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one as a case study.

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to be a versatile building block for agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5][6][7][8] Given this background, a plausible hypothesis is that our compound of interest interacts with a key signaling node implicated in these disease states. For the purposes of this guide, we will hypothesize that its primary biological target is Mitogen-Activated Protein Kinase 14 (MAPK14) , commonly known as p38α , a critical stress-activated protein kinase involved in inflammatory responses and cell-cycle regulation.[9][10][11]

This guide will compare our compound of interest (referred to as "Cpd-X" ) with a well-characterized, potent p38α inhibitor, Adezmapimod (SB-203580) , and a structurally similar but biologically inactive analog, "Inactive-Analogue" , to serve as a negative control.

The Target Validation Workflow: A Multi-Pronged Approach

A robust target validation strategy relies on a convergence of evidence from orthogonal experimental approaches. We will progress logically from confirming direct physical binding to demonstrating target engagement in a cellular context and, finally, linking target engagement to a functional cellular outcome.

Target_Validation_Workflow cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation a Hypothesized Target (p38α / MAPK14) b Biophysical Binding Assays (Surface Plasmon Resonance) a->b Confirm Direct Binding c Cellular Thermal Shift Assay (CETSA) b->c Verify in-cell binding d Target-Specific Functional Assay c->d Link to cellular activity e Genetic Validation (CRISPR-Cas9 KO) d->e Confirm target dependency f Validated Target e->f High Confidence

Caption: A logical workflow for target validation, moving from in vitro binding to in-cell engagement and functional confirmation.

Phase 1: Confirmation of Direct Biophysical Interaction

The first principle of target validation is to demonstrate a direct, physical interaction between the compound and its putative target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions.[12][13][14][15]

Experimental Rationale: By immobilizing purified recombinant p38α protein on a sensor chip, we can measure the binding kinetics (association and dissociation rates) and affinity (K D ) of our test compounds as they flow over the surface.[13][14][15] A high-affinity interaction for Cpd-X, comparable to the known inhibitor Adezmapimod, and no binding for the Inactive-Analogue, provides the initial, crucial piece of evidence.

Comparative Performance Data (SPR):

CompoundAssociation Rate (k a , M⁻¹s⁻¹)Dissociation Rate (k d , s⁻¹)Affinity (K D , nM)
Cpd-X 1.8 x 10⁵9.0 x 10⁻³50
Adezmapimod 2.5 x 10⁵2.5 x 10⁻³10
Inactive-Analogue No Binding DetectedNo Binding Detected> 100,000

These hypothetical data show that Cpd-X binds to p38α with high affinity, albeit slightly weaker than the well-established inhibitor. Critically, the inactive analogue shows no interaction, demonstrating the specificity of the chemical scaffold.

Phase 2: Verification of Target Engagement in a Cellular Milieu

While in vitro binding is essential, it does not guarantee that a compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that allows for the direct measurement of a compound's binding to its target in intact cells.[16][17][18][19][20]

Experimental Rationale: The core principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20] By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift."[17] A positive shift in the melting temperature (T m ) of p38α in the presence of Cpd-X would be strong evidence of target engagement in a physiologically relevant setting.

Comparative Performance Data (CETSA):

Compound (at 10 µM)Vehicle Control T m (°C)Compound-Treated T m (°C)Thermal Shift (ΔT m , °C)
Cpd-X 48.553.0+4.5
Adezmapimod 48.554.5+6.0
Inactive-Analogue 48.548.6+0.1

The significant thermal stabilization of p38α by Cpd-X, comparable to Adezmapimod, strongly indicates that it enters the cell and binds to its intended target. The lack of a shift with the Inactive-Analogue again confirms the specificity of this interaction.

Phase 3: Linking Target Engagement to Cellular Function

The final and most critical phase is to demonstrate that the physical binding of the compound to its target is responsible for its biological activity. This is achieved through a combination of target-specific functional assays and genetic approaches.[3][21]

Functional Assay: Inhibition of Downstream Signaling

Experimental Rationale: p38α is a kinase that, upon activation by cellular stress (e.g., UV radiation, inflammatory cytokines), phosphorylates downstream substrates, a key one being MAPK-activated protein kinase 2 (MAPKAPK2).[11] A functional assay can be designed to measure the levels of phosphorylated MAPKAPK2 (p-MAPKAPK2) in cells after stimulation. A true p38α inhibitor should block this phosphorylation event in a dose-dependent manner.

p38_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α (MAPK14) MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates pMK2 p-MAPKAPK2 (Active) CpdX Cpd-X CpdX->p38 Inhibition Response Inflammatory Response

Caption: Simplified p38α signaling pathway showing the inhibitory action of Cpd-X on MAPKAPK2 phosphorylation.

Comparative Performance Data (p-MAPKAPK2 Inhibition):

CompoundIC₅₀ (nM)
Cpd-X 120
Adezmapimod 35
Inactive-Analogue > 50,000

The data demonstrate that Cpd-X inhibits the function of the p38α pathway with potent, sub-micromolar activity.

Genetic Validation: The Definitive Link

Experimental Rationale: Genetic methods provide the most definitive evidence for target validation.[21][22][23] Using CRISPR-Cas9 technology, we can create a cell line where the MAPK14 gene (which encodes for p38α) is knocked out (KO).[24][25] If Cpd-X truly acts through p38α, its observed cellular effect (e.g., inhibition of a specific cytokine release) should be mimicked in the KO cells, and critically, Cpd-X should have no additional effect in these KO cells. This is because the target is no longer present for the drug to act upon.

Comparative Performance Data (Genetic Validation):

Cell LineTreatmentCellular Phenotype (e.g., % Cytokine Inhibition)
Wild-Type (WT) Vehicle0%
Wild-Type (WT) Cpd-X (1 µM)85%
p38α KO Vehicle82% (Phenocopies drug)
p38α KO Cpd-X (1 µM)83% (No additional effect)

This result provides powerful validation. The fact that the genetic knockout of p38α produces the same cellular outcome as treatment with Cpd-X, and that Cpd-X has no further effect in the absence of its target, confirms that the compound's primary mechanism of action is through p38α.

Conclusion and Forward Look

Through a systematic and multi-faceted approach, we have built a robust case for p38α/MAPK14 being the primary biological target of this compound. The convergence of evidence from biophysical (SPR), cellular engagement (CETSA), functional biochemical (p-MAPKAPK2), and genetic (CRISPR-Cas9 KO) assays provides a high degree of confidence.

This rigorous validation is not merely an academic exercise; it is the foundation upon which a successful drug discovery program is built. It de-risks the progression of Cpd-X into more complex preclinical models and ultimately increases the probability of clinical success. The methodologies outlined here represent a gold-standard workflow for any research team seeking to unequivocally connect a novel compound to its biological target.

Appendix: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with Cpd-X (10 µM), Adezmapimod (10 µM), Inactive-Analogue (10 µM), or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of p38α by Western Blot or ELISA.

  • Data Plotting: Plot the percentage of soluble p38α against temperature for each treatment condition. Determine the melting temperature (T m ) by fitting the data to a Boltzmann sigmoidal equation.

Protocol 2: CRISPR-Cas9 Target Knockout Validation
  • gRNA Design & Transfection: Design and validate a guide RNA (gRNA) targeting an early exon of the MAPK14 gene. Co-transfect a stable Cas9-expressing cell line with the validated gRNA.

  • Clonal Selection: Select single-cell clones by limiting dilution and expand them.

  • Knockout Verification: Screen individual clones for p38α knockout.

    • Genomic DNA: Perform PCR of the target locus followed by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).

    • Protein Expression: Confirm the complete absence of p38α protein expression via Western Blot.

  • Functional Comparison: Use the validated KO clone and the parental wild-type (WT) cell line for the functional assay (e.g., cytokine release).

  • Assay: Treat both WT and KO cells with either vehicle or a high concentration of Cpd-X (e.g., 1 µM).

  • Analysis: Measure the cellular phenotype. The key result is observing that the phenotype in vehicle-treated KO cells is equivalent to that in Cpd-X-treated WT cells, and that Cpd-X provides no additional benefit in the KO cells.

References

  • ResearchGate. Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities. Available from: [Link]

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Available from: [Link]

  • PubMed. MAPK14 (p38α) inhibition effects against metastatic gastric cancer cells: A potential biomarker and pharmacological target. Available from: [Link]

  • PubMed Central. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Available from: [Link]

  • Biocompare. Target Validation with CRISPR. Available from: [Link]

  • NIH. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

  • Sygnature Discovery. Target Validation. Available from: [Link]

  • Wikipedia. MAPK14. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. Available from: [Link]

  • PubMed. Selective p38α MAP kinase/MAPK14 Inhibition in Enzymatically Modified LDL-stimulated Human Monocytes: Implications for Atherosclerosis. Available from: [Link]

  • SpringerLink. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • WJBPHS. Target identification and validation in research. Available from: [Link]

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A Comparative Efficacy Analysis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential efficacy of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a member of the versatile quinolinone scaffold. In the absence of direct head-to-head experimental data for this specific molecule, this document synthesizes findings from structurally related quinolinone derivatives to project its likely biological activities and guide future research. We will delve into the known impact of methoxy and trifluoromethyl substitutions on pharmacological effects, present relevant experimental protocols for efficacy testing, and visualize key concepts to aid in the design of robust research and development programs.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.[1][2] These compounds form the core of numerous therapeutic agents and candidates with applications in oncology, neurodegenerative diseases, infectious diseases, and immunology.[1][3][4] The versatility of the quinolinone ring system allows for substitutions at various positions, leading to a diverse array of biological effects.[2] Understanding the structure-activity relationships (SAR) is therefore crucial for designing novel quinolinone derivatives with enhanced potency and selectivity.[2][5]

Decoding the Substituents: The Influence of Methoxy and Trifluoromethyl Groups

The specific substitution pattern of this compound suggests a deliberate design to modulate its physicochemical and biological properties.

  • The 8-Methoxy Group: The presence of a methoxy group at the C8 position can influence the compound's lipophilicity and hydrogen bonding capacity, which in turn affects its membrane permeability and interaction with biological targets. In some heterocyclic scaffolds, methoxy groups have been associated with enhanced anticancer and antimicrobial activities.

  • The 4-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common bioisostere for a methyl group and is known to significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[6] The high electronegativity of the fluorine atoms can alter the electronic properties of the quinolinone ring, potentially leading to enhanced interactions with target proteins.[6] Its incorporation is a widely used strategy in modern drug design to improve the pharmacological profile of lead compounds.[6]

Projected Efficacy and Comparative Landscape

Based on the activities of related quinolinone derivatives, we can hypothesize the potential therapeutic applications and efficacy of this compound.

Anticancer Potential

Quinolinone derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8] For instance, certain quinolinone derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells.[9]

Table 1: Cytotoxicity of Selected Quinolinone Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction at 100 µM[9]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colorectal)0.33[10]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (Colorectal)0.51[10]

The presence of the trifluoromethyl group in our target compound could enhance its anticancer activity, a strategy that has proven successful in the development of other kinase inhibitors.[11] The 8-methoxy group, as seen in the potent MMNC compound, may also contribute positively to its cytotoxic profile.[10]

Neuroprotective and Neuromodulatory Activities

Quinoline derivatives have been investigated as potential treatments for neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3] The ability of some quinolinones to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders.[2] The lipophilicity imparted by the trifluoromethyl and methoxy groups could facilitate this penetration.

Antimicrobial and Other Activities

The quinolinone scaffold is also a key component of many antimicrobial agents.[2] Furthermore, some derivatives have shown immunosuppressive activity by suppressing the release of interleukin-2 (IL-2) from activated T cells, suggesting potential applications in autoimmune diseases.[4]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a series of well-established in vitro assays are recommended.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a fundamental first step to assess a compound's effect on cell proliferation and viability.[7][9]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate Read Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis Detection by Annexin V/PI Staining

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining cluster_analysis Flow Cytometry Analysis viable Viable Cell Annexin V (-) PI (-) early_apoptotic Early Apoptotic Cell Annexin V (+) PI (-) viable->early_apoptotic Apoptotic Stimulus flow_cytometer Quantification of Cell Populations late_apoptotic Late Apoptotic/Necrotic Cell Annexin V (+) PI (+) early_apoptotic->late_apoptotic annexin_v Annexin V-FITC (Binds to Phosphatidylserine) annexin_v->flow_cytometer pi Propidium Iodide (Stains DNA of compromised cells) pi->flow_cytometer

Caption: Principle of apoptosis detection using Annexin V and PI staining.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is not yet available, a comparative analysis of structurally related quinolinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The combination of the 8-methoxy and 4-trifluoromethyl substituents is a promising strategy for enhancing biological activity and optimizing pharmacokinetic properties.

The experimental protocols provided in this guide offer a clear roadmap for the initial in vitro evaluation of this compound. Further studies should focus on elucidating its mechanism of action, which may involve the modulation of key signaling pathways such as PI3K/AKT/mTOR, as has been observed for other quinolinone derivatives.[10] Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential.

References

  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem.
  • A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery - Benchchem.
  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery - Benchchem.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds - Benchchem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed.
  • Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents - ResearchGate.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Available from:

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

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A Comparative Guide to the Kinase Inhibitory Potential of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinolin-2(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comparative analysis of the anticipated inhibitory activity of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, a compound of interest in medicinal chemistry, by contextualizing its structural features against a backdrop of experimentally validated analogs. While direct IC50 values for this specific molecule are not yet publicly available, a comprehensive review of related quinolinone derivatives allows for an insightful projection of its potential as a kinase inhibitor.

The Quinolinone Scaffold: A Versatile Platform for Kinase Inhibition

The quinolin-2(1H)-one core is a versatile template for the design of kinase inhibitors, with derivatives showing activity against a range of critical cellular targets, including Cyclin-Dependent Kinase 5 (CDK5), Epidermal Growth Factor Receptor (EGFR), and the Mammalian Target of Rapamycin (mTOR).[2][3][4] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the quinoline ring system. This guide will delve into how the specific substitutions of an 8-methoxy group and a 4-trifluoromethyl group on the quinolin-2(1H)-one scaffold likely modulate its inhibitory profile.

Comparative Analysis of IC50 Values of Structurally Related Quinolinone Derivatives

To quantitatively frame the potential efficacy of this compound, it is instructive to compare the IC50 values of structurally related compounds that have been evaluated against various biological targets. The following table summarizes the inhibitory activities of several quinolinone derivatives, highlighting the impact of different substitution patterns.

Compound/DerivativeTarget/Cell LineIC50 ValueReference
8-methoxy-4-anilinoquinoline derivative (2i)HeLa cells7.15 µM[5]
8-methoxy-4-anilinoquinoline derivative (2i)BGC-823 cells4.65 µM[5]
Thieno[3,2-c]quinoline (25w)CDK5/p253.8 µM[6]
4-anilinoquinoline-3-carboxamide derivative (47)EGFR0.49 µM[3]
Sulfonylated indeno[1,2-c]quinoline (SIQ17)EGFR-TK~0.6-10.2 nM[7][8]
Torin1 (a quinoline derivative)mTOR< 10 nM[9]
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)HCT116 cells0.4 µM[10]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 cells0.33 µM[11]

This data underscores the potent and diverse bioactivities of the quinolinone class. The presence of an 8-methoxy group in several active compounds suggests its potential contribution to target engagement.[5][11] The trifluoromethyl group, a common substituent in medicinal chemistry, is known to enhance metabolic stability and cell permeability, which could translate to improved potency.

Deciphering the Role of Key Substituents

The 8-methoxy and 4-trifluoromethyl groups on the quinolin-2(1H)-one core are anticipated to play crucial roles in defining the compound's interaction with kinase active sites.

  • The 8-Methoxy Group: The methoxy group at the 8-position can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the hinge region or other pockets of a kinase domain. Its electron-donating nature can also influence the overall electron distribution of the quinolinone ring system, modulating its binding affinity.

  • The 4-Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. Its presence can significantly impact the pharmacokinetic properties of the molecule, including its ability to cross cell membranes. In the context of a kinase active site, it can engage in hydrophobic interactions and potentially alter the binding conformation.

Experimental Protocol: Determination of In Vitro Kinase Inhibitory Activity (IC50)

To experimentally validate the inhibitory potential of this compound, a robust and standardized in vitro kinase assay is essential. The following protocol outlines a typical procedure for determining the IC50 value against a target kinase, such as EGFR.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant human target kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled or coupled to a reporter system

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • 96-well microplates

  • Plate reader or scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the target kinase, and the kinase substrate to each well.

  • Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a control well with no inhibitor (vehicle only).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the kinase activity. The method of detection will depend on the assay format (e.g., radioactivity measurement for radiolabeled ATP, or fluorescence/luminescence for reporter-based assays).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]

Causality Behind Experimental Choices: The choice of a specific kinase and substrate is dictated by the therapeutic area of interest. The use of a positive control is crucial for validating the assay's performance. Serial dilutions of the test compound are necessary to generate a complete dose-response curve, from which an accurate IC50 can be derived.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the IC50 value for a kinase inhibitor.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Setup in 96-well Format Compound_Prep->Plate_Setup Assay_Components Assay Component Preparation (Kinase, Substrate, Buffer) Assay_Components->Plate_Setup Add_Inhibitor Addition of Test Compound/ Control Plate_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction Incubation->Terminate_Reaction Signal_Detection Signal Detection Terminate_Reaction->Signal_Detection Data_Plotting Plot % Inhibition vs. [Inhibitor] Signal_Detection->Data_Plotting IC50_Calculation Calculate IC50 via Non-linear Regression Data_Plotting->IC50_Calculation

Caption: Workflow for in vitro kinase IC50 determination.

Signaling Pathway Context: EGFR Inhibition

To illustrate the potential mechanism of action, the following diagram depicts the EGFR signaling pathway and the point of inhibition by a small molecule inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Quinolinone Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and site of inhibition.

Conclusion and Future Directions

While the precise IC50 value of this compound remains to be experimentally determined, a comparative analysis of its structural analogs strongly suggests its potential as a kinase inhibitor. The presence of the 8-methoxy and 4-trifluoromethyl substituents on the versatile quinolin-2(1H)-one scaffold provides a compelling rationale for its investigation against key oncogenic kinases such as EGFR and mTOR. The detailed experimental protocol provided herein offers a clear path forward for the empirical validation of its inhibitory activity. Further studies, including in vitro kinase profiling and cell-based assays, are warranted to fully elucidate the therapeutic potential of this promising compound.

References

  • Discovery of thienoquinolone derivatives as selective and ATP non-competitive CDK5/p25 inhibitors by structure-based virtual screening. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • mTOR Inhibitors at a Glance. (2016, April 28). PMC. Retrieved January 17, 2026, from [Link]

  • Quinazolinone derivatives inhibit CDK5 activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10). Housing Innovations. Retrieved January 17, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Updates of mTOR inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Development of ATP-competitive mTOR inhibitors. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The half maximal inhibitory concentrations (IC50) of quinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • IC50 values and dose–response curves of designed. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (A) IC50 (μM) values of the promising derivatives 8i, 8d, and 8l. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • IC 50 values (in μM) for compounds 8–11. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 17, 2026, from [Link]

  • FIGURE 1 (a) Representative graph for IC 50 values of potent. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

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A Guide to the Independent Verification of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: Synthesis, Characterization, and Comparative Biological Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the experimental properties of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. Designed for researchers in medicinal chemistry and drug development, this document outlines robust protocols for synthesis, structural confirmation, and a comparative analysis of its cytotoxic potential against established quinolinone-based compounds. Our objective is to establish a verifiable performance baseline for this molecule, grounding its potential utility in reproducible experimental data.

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electron-withdrawing nature.[3][4] Concurrently, the methoxy (-OCH3) substituent at the 8-position can modulate the electronic landscape of the aromatic system, influencing target engagement and pharmacokinetic properties. This guide provides the necessary tools to rigorously evaluate the synergy of these structural features.

Part 1: Chemical Synthesis and Structural Verification

An unambiguous synthesis and thorough characterization are the bedrock of any new chemical entity's evaluation. The proposed pathway is based on the classical Conrad-Limpach reaction, a reliable method for constructing the quinolin-2(1H)-one core.[5] This approach offers high convergence and utilizes commercially available starting materials.

Proposed Synthetic Pathway

The synthesis involves a two-step process: a condensation reaction between 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization to yield the target compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2-Methoxyaniline C Intermediate Enamine A->C Ethanol, rt B Ethyl 4,4,4-trifluoroacetoacetate B->C D 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one C->D Dowtherm A, 250 °C

Sources

A Comparative Guide to 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one and Structurally-Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases and metabolic enzymes like succinate dehydrogenase. The subject of this guide, this compound, combines this potent core with two key substituents: an electron-donating methoxy group at the 8-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position. While direct enzymatic inhibition data for this specific molecule is not yet prevalent in the public domain, an analysis of structurally analogous compounds allows for a robust hypothesis of its potential biological activity and provides a framework for its experimental evaluation.

Potential Enzyme Targets and the Rationale for Investigation

Based on the known inhibitory profiles of quinolinone and quinazolinone derivatives, two primary classes of enzymes emerge as high-probability targets for this compound:

  • Succinate Dehydrogenase (SDH): As a key enzyme in both the citric acid cycle and the electron transport chain, SDH is a critical regulator of cellular metabolism.[1] Several novel quinolin-2(1H)-one analogues have been identified as potent inhibitors of SDH, demonstrating the scaffold's suitability for targeting this enzyme.[2]

  • Protein Kinases: The quinoline and quinolinone cores are integral to a multitude of approved and investigational kinase inhibitors.[3] Specific kinases that have been successfully targeted by quinolinone and the structurally similar quinazolinone scaffolds include Cyclin-Dependent Kinase 5 (CDK5) and Epidermal Growth Factor Receptor (EGFR).[4][5]

This guide will focus on the comparative analysis of this compound against known inhibitors of these two enzyme classes.

Comparative Analysis of Quinolinone-Based Inhibitors

The inhibitory potential of a molecule is fundamentally linked to its chemical structure. The following sections explore the structure-activity relationships (SAR) of quinolinone derivatives and present a comparative analysis of their reported potencies.

Succinate Dehydrogenase (SDH) Inhibitors

Novel quinolin-2(1H)-one derivatives have emerged as promising fungicides that target SDH.[2] The potency of these inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Compound/AnalogueTarget EnzymeIC50 (µg/mL)Reference
Quinolin-2(1H)-one Derivative 6oSuccinate Dehydrogenase0.450[2]
Quinolin-2(1H)-one Derivative 6pSuccinate Dehydrogenase0.672[2]
Quinolin-2(1H)-one Derivative 6rSuccinate Dehydrogenase0.232[2]
Pyraziflumid (Commercial Fungicide)Succinate Dehydrogenase0.858[2]

Table 1: Comparative IC50 values of quinolin-2(1H)-one derivatives against Succinate Dehydrogenase.

The data indicates that quinolin-2(1H)-one derivatives can exhibit potent inhibition of SDH, with some analogues surpassing the efficacy of commercial fungicides.[2] The specific substitutions on the quinolinone core play a crucial role in determining this activity. The presence of the trifluoromethyl group in this compound, known for its ability to enhance binding affinity through hydrophobic and electronic interactions, suggests that it could be a potent SDH inhibitor.

Protein Kinase Inhibitors

The quinolinone and quinazolinone scaffolds are prevalent in a wide array of kinase inhibitors. The following tables summarize the IC50 values of representative compounds against CDK5 and EGFR.

Compound/AnalogueTarget EnzymeIC50 (µM)Reference
Quinazolinone JMV5735CDK59.35[4][6]
Quinazolinone JMV5886CDK524.4[4][6]
Quinazolinone JMV5889CDK528.7[4][6]

Table 2: Comparative IC50 values of quinazolinone derivatives against CDK5.

Compound/AnalogueTarget EnzymeIC50 (nM)Reference
Quinazolinone Derivative 8bEGFR-TK1.37[5]
Erlotinib (Approved Drug)EGFR-TK1.5[5]
Quinazolinone Derivative 6dEGFR69[7]

Table 3: Comparative IC50 values of quinazolinone derivatives against EGFR.

The data for these kinase inhibitors highlight the potential for nanomolar to low micromolar potency with the quinolinone/quinazolinone scaffold. The substitutions at various positions on the ring system are critical for achieving high affinity and selectivity. For this compound, the 8-methoxy group could potentially form key hydrogen bonds within the ATP-binding pocket of kinases, while the 4-trifluoromethyl group could occupy a hydrophobic pocket, thereby contributing to potent inhibition.

Experimental Protocols

To facilitate the experimental validation of this compound as an enzyme inhibitor, this section provides detailed, step-by-step methodologies for key enzymatic assays.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay to measure the activity of SDH by monitoring the production of fumarate.[8][9]

Materials:

  • Isolated enzyme, membrane preparations, or tissue homogenates

  • Fumarate hydratase (FumC)

  • Oxaloacetate decarboxylating malic dehydrogenase (MaeB)

  • Succinate

  • NADP+

  • MgSO4

  • K2SO4

  • Tris-SO4 buffer (pH 7.4)

  • Sucrose

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing FumC (120 µg/mL), MaeB (600 µg/mL), succinate (5 mM), NADP+ (2 mM), MgSO4 (2 mM), and K2SO4 (1 mM) in 10 mM Tris-SO4 (pH 7.4) with 250 mM sucrose.

  • Add the sample containing SDH (isolated enzyme, membrane preparation, or tissue homogenate) to the reaction mixture.

  • To test for inhibition, pre-incubate the SDH sample with varying concentrations of this compound before adding it to the reaction mixture.

  • Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Record measurements in real-time to determine the initial reaction velocity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

SDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (FumC, MaeB, NADP+, etc.) Add_Mix Add Reaction Mix to Start Prep_Mix->Add_Mix Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Incubate Pre-incubate SDH with Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme Prepare SDH Sample Prep_Enzyme->Incubate Incubate->Add_Mix Measure Measure NADPH Production (Absorbance at 340 nm) Add_Mix->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for the SDH spectrophotometric assay.
CDK5 Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to CDK5.[10]

Materials:

  • CDK5/p25 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Kinase Buffer A

  • Test compound (this compound)

  • 384-well plate

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Buffer A.

  • Prepare a 3X solution of CDK5/p25 enzyme and Eu-anti-Tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound dilutions.

  • Add 5 µL of the 3X enzyme/antibody solution to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value from a dose-response curve.

CDK5_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate Setup (384-well) cluster_analysis Data Acquisition & Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add 5 µL Inhibitor Prep_Inhibitor->Add_Inhibitor Prep_Enzyme_Ab Prepare 3X Enzyme/Antibody Mix Add_Enzyme_Ab Add 5 µL Enzyme/Ab Mix Prep_Enzyme_Ab->Add_Enzyme_Ab Prep_Tracer Prepare 3X Tracer Solution Add_Tracer Add 5 µL Tracer Prep_Tracer->Add_Tracer Add_Inhibitor->Add_Enzyme_Ab Add_Enzyme_Ab->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Value Calculate_Ratio->Determine_IC50

Workflow for the CDK5 LanthaScreen™ binding assay.
EGFR Kinase Activity Assay (ADP-Glo™)

This protocol outlines a luminescent assay to measure the activity of EGFR by quantifying the amount of ADP produced.[11][12]

Materials:

  • Recombinant human EGFR kinase

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (this compound)

  • 384-well plate

  • Luminometer

Procedure:

  • Dilute the EGFR enzyme, substrate, ATP, and test compound in Tyrosine Kinase Buffer.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of the diluted EGFR enzyme.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one & Known EGFR Inhibitors Inhibitor->P_EGFR Inhibits

EGFR signaling pathway and the point of inhibition.

Conclusion

While direct experimental evidence for the enzyme inhibitory activity of this compound is still to be established, a comparative analysis of structurally related compounds strongly suggests its potential as a potent inhibitor of succinate dehydrogenase and various protein kinases. The unique combination of the quinolin-2(1H)-one core, an 8-methoxy group, and a 4-trifluoromethyl group provides a compelling rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of this hypothesis. Further research into this and similar molecules will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

  • Henderson, M. J., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 442(2), 102-107. [Link]

  • Henderson, M. J., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed, 24012921. [Link]

  • Henderson, M. J., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. ResearchGate. [Link]

  • Promega Corporation. (n.d.). ADP-Glo Kinase Assay + EGFR Kinase Enzyme System V9261. [Link]

  • Ralph, S. J., et al. (2011). Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death. Pharmaceutical Research, 28(11), 2695-2730. [Link]

  • Liu, K., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • Peyressatre, M., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8, 691. [Link]

  • Lazo, J. S., et al. (2021). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols, 1(7), e197. [Link]

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. [Link]

  • Peyressatre, M., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers. [Link]

  • Ghorab, M. M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 24(17), 3064. [Link]

  • Peyressatre, M., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15873. [Link]

  • Wen, B., et al. (2004). 5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. Drug Metabolism and Disposition, 32(7), 747-754. [Link]

  • Wang, Y., et al. (2022). Novel quinolin-2(1H)-one analogous as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. Pest Management Science, 79(4), 1547-1557. [Link]

Sources

Benchmarking 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: A Comparative Efficacy and Specificity Guide Against a Clinical Standard of Care for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic disease research, the pursuit of novel therapeutics with targeted mechanisms of action is paramount. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (hereafter designated as Compound Q ), a putative Sirtuin 1 (SIRT1) activator. The sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of metabolic homeostasis, and their activation presents a promising therapeutic strategy for age-related diseases, including type 2 diabetes.[1][2]

This document outlines a head-to-head comparison of Compound Q against Metformin, the first-line standard of care for type 2 diabetes, and SRT1720, a well-characterized synthetic SIRT1 activator.[3][4] The experimental framework detailed herein is designed to rigorously evaluate the potency, selectivity, cellular efficacy, and preliminary pharmacokinetic profile of Compound Q, providing researchers and drug development professionals with a robust, data-driven comparison.

Introduction: The Rationale for SIRT1 Activation in Metabolic Disease

SIRT1 is a key metabolic sensor that responds to changes in cellular energy levels (NAD+/NADH ratio).[4] It deacetylates a wide range of protein targets, including transcription factors and enzymes involved in gluconeogenesis, insulin sensitivity, mitochondrial biogenesis, and inflammation. Activation of SIRT1 has been shown to confer protective effects in preclinical models of metabolic disease, making it an attractive therapeutic target.[1][3] While natural compounds like resveratrol have been shown to activate SIRT1, their low bioavailability has spurred the development of more potent and specific synthetic Sirtuin Activating Compounds (STACs).[5][6]

Compound Q, with its quinolinone core, represents a novel chemical scaffold designed for potent and selective SIRT1 activation. This guide will establish its preclinical credentials in direct comparison to established therapeutic and investigational agents.

Comparative Compounds

CompoundClassMechanism of ActionRole in Study
Compound Q Investigational AgentPutative SIRT1 ActivatorTest Article
Metformin BiguanidePrimarily activates AMP-activated protein kinase (AMPK), reduces hepatic glucose productionStandard of Care Comparator
SRT1720 Synthetic STACAllosteric SIRT1 ActivatorPositive Control/Benchmark

Experimental Benchmarking Workflow

The following sections detail the experimental protocols designed to compare the efficacy and pharmacological properties of Compound Q, Metformin, and SRT1720.

In Vitro Enzymatic Activity and Selectivity

Objective: To determine the direct activating effect of Compound Q on SIRT1 enzymatic activity and to assess its selectivity against other sirtuin isoforms.

Protocol: Fluor-de-Lys (FdL) SIRT1 Deacetylase Assay

  • Reagents: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes; Fluor-de-Lys-SIRT1 substrate (p53-derived peptide); NAD+; Developer Reagent.

  • Procedure:

    • Prepare a reaction buffer containing NAD+.

    • Serially dilute Compound Q, SRT1720, and Metformin (as a negative control) in the reaction buffer.

    • Add recombinant SIRT1, SIRT2, or SIRT3 enzyme to the wells containing the compounds.

    • Initiate the reaction by adding the Fluor-de-Lys substrate.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and measure deacetylase activity by adding the Developer Reagent.

    • Read fluorescence (Ex: 360 nm, Em: 460 nm) on a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for SIRT1 activation and assess the fold-activation at saturation. Determine the percentage of activation for SIRT2 and SIRT3 at high concentrations to evaluate selectivity.

Expected Outcome: This assay will provide quantitative data on the potency and specificity of Compound Q as a direct SIRT1 activator, benchmarked against SRT1720.

Experimental Workflow: In Vitro SIRT1 Activation Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Serial Dilution of Compounds (Q, SRT1720, Metformin) R1 Add Recombinant SIRT1/2/3 Enzyme P1->R1 P2 Prepare Reaction Buffer (with NAD+) P2->R1 R2 Add Fluor-de-Lys Substrate R1->R2 R3 Incubate at 37°C R2->R3 D1 Add Developer Reagent R3->D1 D2 Read Fluorescence D1->D2 A1 Calculate EC50 (SIRT1 Activation) D2->A1 A2 Determine Selectivity (vs SIRT2/3) D2->A2 G CompoundQ Compound Q (or SRT1720) SIRT1 SIRT1 CompoundQ->SIRT1 activates LKB1 LKB1 SIRT1->LKB1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) IRS IRS-1 SIRT1->IRS improves signaling AMPK AMPK LKB1->AMPK AMPK->PGC1a activates Metformin Metformin Metformin->AMPK activates Mito Mitochondrial Biogenesis PGC1a->Mito InsulinReceptor Insulin Receptor InsulinReceptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->PGC1a inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Simplified signaling pathway of SIRT1 and Metformin in insulin sensitivity.

In Vivo Efficacy in a Diabetic Mouse Model

Objective: To assess the therapeutic potential of Compound Q to improve glycemic control in a relevant animal model of type 2 diabetes.

Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Animal Model: Use genetically diabetic db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance.

  • Dosing: Administer Compound Q, SRT1720, Metformin, or vehicle control orally, once daily for 14 days.

  • OGTT Procedure (Day 14):

    • Fast mice overnight (6-8 hours).

    • Measure baseline blood glucose (t=0).

    • Administer an oral gavage of glucose solution.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates improved glucose tolerance. Compare the AUC values between treatment groups.

In Vivo Efficacy Study Workflow

G cluster_setup Study Setup cluster_dosing Treatment Phase cluster_ogtt Efficacy Endpoint (Day 14) cluster_analysis Data Analysis S1 Acclimate db/db mice S2 Group Allocation (Vehicle, Q, SRT1720, Metformin) S1->S2 D1 Daily Oral Dosing for 14 Days S2->D1 E1 Overnight Fast D1->E1 E2 Baseline Glucose (t=0) E1->E2 E3 Oral Glucose Gavage E2->E3 E4 Blood Glucose Monitoring (15, 30, 60, 90, 120 min) E3->E4 A1 Calculate Glucose AUC E4->A1 A2 Statistical Comparison of Treatment Groups A1->A2

Caption: Workflow for the in vivo oral glucose tolerance test in db/db mice.

Summary of Benchmarking Data

The following tables should be populated with experimental data to provide a clear, quantitative comparison.

Table 1: In Vitro Potency and Selectivity

CompoundSIRT1 EC50 (µM)Max Fold Activation (SIRT1)% Activation SIRT2 (at 100 µM)% Activation SIRT3 (at 100 µM)
Compound Q [Insert Data][Insert Data][Insert Data][Insert Data]
SRT1720 [Insert Data][Insert Data][Insert Data][Insert Data]
Metformin No ActivityNo ActivityNo ActivityNo Activity

Table 2: Cellular Efficacy in HepG2 Cells

CompoundEC50 Glucose Uptake (µM)Fold Increase p-Akt (at EC50)
Compound Q [Insert Data][Insert Data]
SRT1720 [Insert Data][Insert Data]
Metformin [Insert Data][Insert Data]

Table 3: In Vivo Efficacy in db/db Mice

Treatment GroupDose (mg/kg)Glucose AUC (mg/dL * min)% Reduction in AUC vs. Vehicle
Vehicle -[Insert Data]-
Compound Q [Insert Data][Insert Data][Insert Data]
SRT1720 [Insert Data][Insert Data][Insert Data]
Metformin [Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide provides a structured framework for the preclinical benchmarking of this compound (Compound Q) as a novel SIRT1 activator for the potential treatment of type 2 diabetes. The described experiments will generate critical data on its potency, selectivity, and efficacy in comparison to the standard of care, Metformin, and a benchmark activator, SRT1720.

Positive outcomes from these studies—specifically, potent and selective SIRT1 activation, superior or comparable cellular and in vivo efficacy, and a distinct mechanism from Metformin—would strongly support the continued development of Compound Q. Subsequent investigations should focus on comprehensive ADME/Tox profiling, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and long-term efficacy studies in chronic disease models.

References

  • Title: Sirtuin activators and inhibitors: Promises, achievements, and challenges. [1][2] Source: PMC URL: [Link]

  • Title: Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function. [3] Source: PMC - NIH URL: [Link]

  • Title: Sirtuin activators as an anti-aging intervention for longevity. [4] Source: Open Exploration Publishing URL: [Link]

  • Title: Human Sirtuin Regulators: The “Success” Stories. Source: Frontiers URL: [Link]

  • Title: Sirtuin activators: Diet, Supplements, and Lifestyle Strategies for Lo. Source: Longevity Formulas URL: [Link]

  • Title: Sirtuin Modulating Compounds: Influencing the Function of Key Proteins for Longevity. [5] Source: NMN.com URL: [Link]

  • Title: Sirtuin activators and inhibitors. [6] Source: SciSpace URL: [Link]

Sources

A Head-to-Head Comparison of Quinolinone-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic & Performance Benchmarking

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their versatile chemical properties and biological activities.[1][2][3] In oncology, these scaffolds have been instrumental in the development of potent protein kinase inhibitors that target dysregulated signaling pathways driving tumor growth, proliferation, and angiogenesis.[4][5][6] Several quinoline-based drugs, including Lenvatinib, Cabozantinib, and Bosutinib, have received FDA approval and are now integral components of cancer treatment regimens.[7][8]

This guide provides an in-depth, head-to-head comparison of key quinolinone and quinoline-based multi-kinase inhibitors. We will dissect their mechanisms of action, compare their in vitro potency and cellular efficacy, and provide detailed experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds and to design robust experiments for screening novel chemical entities.

Featured Compounds: A Trio of Tyrosine Kinase Inhibitors

For this comparative analysis, we will focus on three prominent multi-targeted tyrosine kinase inhibitors (TKIs) that, while sharing the quinoline or a related scaffold, exhibit distinct inhibitory profiles and clinical applications.

  • Cabozantinib: A potent oral TKI that targets VEGFR2, MET, and RET.[13][14] Its dual inhibition of MET and VEGFR is significant, as MET activation is a known mechanism of resistance to VEGFR inhibitors.[13][15] Cabozantinib also shows activity against AXL, ROS1, TYRO3, MER, KIT, TRKB, FLT-3, and TIE-2.[16][17]

  • Rebastinib (DCC-2036): A "switch control" inhibitor that binds to the ABL1 kinase in a unique conformational state, distinct from traditional ATP-competitive inhibitors.[18] This allows it to potently inhibit both wild-type BCR-ABL1 and the notoriously resistant T315I mutant.[18][19] It also demonstrates inhibitory activity against SRC family kinases, TIE-2, and VEGFR-2.[19][20]

Head-to-Head Comparison: Mechanism, Potency, and Cellular Effects

Mechanism of Action: Targeting Key Oncogenic Pathways

The therapeutic efficacy of these inhibitors stems from their ability to simultaneously block multiple signaling pathways crucial for tumor survival and progression. Lenvatinib and Cabozantinib are potent anti-angiogenic agents through their strong inhibition of VEGFRs, while Cabozantinib's additional targeting of MET and AXL addresses pathways involved in invasion, metastasis, and acquired resistance.[13][14][16] Rebastinib's unique allosteric mechanism provides a solution for resistance mutations in specific leukemias, while its off-target effects on angiogenesis-related kinases like TIE-2 and VEGFR-2 contribute to its broader anti-tumor potential.[20][21]

The diagram below illustrates the primary signaling pathways targeted by these three inhibitors.

Kinase_Inhibitor_Pathways Signaling Pathways Targeted by Quinolinone-Based Inhibitors cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes FGF FGF FGFRs FGFRs FGF->FGFRs HGF HGF MET MET HGF->MET BCR-ABL1 BCR-ABL1 ABL1 ABL1 BCR-ABL1->ABL1 RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK FGFRs->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR FGFRs->PI3K/AKT/mTOR MET->RAS/RAF/MEK/ERK MET->PI3K/AKT/mTOR Metastasis Metastasis MET->Metastasis RET RET RET->RAS/RAF/MEK/ERK KIT KIT KIT->RAS/RAF/MEK/ERK TIE-2 TIE-2 STATs STATs ABL1->STATs Angiogenesis Angiogenesis RAS/RAF/MEK/ERK->Angiogenesis Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival STATs->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->RET Cabozantinib->TIE-2 VEGFRs VEGFRs Cabozantinib->VEGFRs Rebastinib Rebastinib Rebastinib->TIE-2 Rebastinib->ABL1 Rebastinib->VEGFRs VEGFRs->RAS/RAF/MEK/ERK VEGFRs->PI3K/AKT/mTOR Lenvatinib Lenvatinib Lenvatinib->FGFRs Lenvatinib->RET Lenvatinib->KIT

Caption: Primary kinase targets and downstream pathways affected by Lenvatinib, Cabozantinib, and Rebastinib.
Comparative In Vitro Potency & Selectivity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. However, comparing IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration.[22] The inhibition constant (Ki) is a more absolute measure of binding affinity. The following table synthesizes available data to provide a comparative overview.

Kinase TargetLenvatinib IC50 (nM)Cabozantinib IC50 (nM)Rebastinib IC50 (nM)Reference(s)
VEGFR-2 (KDR) 40.035~50[9],[13],[19],[20]
VEGFR-1 (FLT1) 2212-[9],[10]
VEGFR-3 (FLT4) 526-[9],[10]
MET -1.3-[14]
RET 414-[9],[13]
KIT 71->1000[9],[19]
FGFR-1 46--[9]
ABL1 (WT) --0.8[19]
ABL1 (T315I) --4[19]
TIE-2 -14.3Potent Inhibitor[17],[20],[18]

Data compiled from multiple sources. Direct comparison should be made with caution due to differing assay conditions.

Expertise & Experience Insights: From the data, Cabozantinib emerges as a particularly potent inhibitor of VEGFR-2 and MET. This dual activity is a key differentiator, potentially overcoming resistance mechanisms that plague single-target VEGFR inhibitors. Lenvatinib shows a broader inhibition profile across VEGFR and FGFR families, which may be advantageous in tumors co-driven by both pathways.[11] Rebastinib's standout feature is its nanomolar potency against the T315I "gatekeeper" mutation of ABL1, a major mechanism of resistance to first and second-generation ABL1 inhibitors in chronic myeloid leukemia (CML).[18][19]

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible head-to-head comparisons, standardized, self-validating experimental systems are essential. Below are detailed protocols for two fundamental assays used to characterize and compare kinase inhibitors.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24]

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A 1. Seed cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Add serial dilutions of quinolinone compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL stock) D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., 100 µL SDS-HCl) F->G H 8. Incubate overnight G->H I 9. Read absorbance (570 nm) H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the quinolinone-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.

  • Incubation: Incubate the cells with the compounds for the desired period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[25]

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Analysis: Correct the absorbance values by subtracting the background. Plot the percentage of cell viability versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Signaling Pathway Modulation via Western Blotting

Western blotting is a cornerstone technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is a key indicator of kinase activity.[26] This protocol allows for the direct visualization of a compound's effect on its intended targets and downstream signaling pathways.[27][28]

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture & Treatment with Kinase Inhibitors B 2. Cell Lysis & Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF Membrane) C->D E 5. Blocking (5% BSA or Milk in TBST) D->E F 6. Primary Antibody Incubation (e.g., anti-p-VEGFR2, overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: Standard workflow for Western Blot analysis of kinase inhibition.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Culture cells to ~80% confluency and treat with the quinolinone compounds at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold 1X PBS and lyse them by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[26]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[26]

    • Determine protein concentration using a standard method like the BCA assay.

  • Gel Electrophoresis:

    • Normalize protein amounts for all samples (e.g., load 20 µg of total protein per lane).

    • Separate the proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).

  • Protein Transfer:

    • Electro-transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[26]

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK) overnight at 4°C with gentle agitation. The antibody datasheet will provide the recommended dilution and buffer.[26]

    • Wash the membrane three times for 5 minutes each with TBST.[26]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection:

    • Wash the membrane again three times for 5 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the degree of target inhibition. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

Conclusion and Future Outlook

The head-to-head comparison of Lenvatinib, Cabozantinib, and Rebastinib highlights the chemical versatility of the quinoline/quinolinone scaffold in generating kinase inhibitors with distinct and potent activity profiles. Cabozantinib's dual targeting of MET and VEGFR addresses a key resistance axis, Lenvatinib's broad anti-angiogenic profile provides efficacy in multiple tumor types, and Rebastinib's unique "switch control" mechanism offers a powerful tool against specific resistance mutations.

The development of novel quinolinone-based compounds continues to be a vibrant area of cancer research.[4][29][30] Future efforts will likely focus on improving selectivity to reduce off-target toxicities, designing inhibitors that overcome new resistance mutations, and developing compounds that can modulate the tumor microenvironment to enhance immunotherapeutic responses.[16] The rigorous application of the comparative experimental protocols detailed in this guide is fundamental to identifying and validating the next generation of these promising anticancer agents.

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A Guide to the Statistical Validation of Preclinical Data: A Case Study with 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of preclinical data, using the novel compound 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one as a case study. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As researchers synthesize and evaluate new derivatives like this compound, the imperative is not merely to generate data, but to ensure its statistical robustness and reproducibility.

Section 1: The Principle of Self-Validating Experimental Design

In drug discovery, trustworthiness is paramount. A self-validating experimental design is one that incorporates inherent checks and balances to ensure the reliability of the results. This is achieved through the judicious use of controls, appropriate sample sizes, and the pre-specification of statistical analysis plans. Before any data is collected for our lead compound, we must establish the parameters of our investigation.

Given the known anticancer activities of many quinolinone derivatives, a logical first step is to assess the cytotoxic potential of this compound against a relevant cancer cell line.[3] For this guide, we will hypothesize a study against the HeLa (cervical cancer) cell line and compare its performance against Doxorubicin, a standard-of-care chemotherapeutic agent.

The core of our validation rests on the ability to generate a reliable dose-response curve, from which we can derive key parameters like the half-maximal inhibitory concentration (IC50).[4][5] The statistical analysis of these curves is not a post-hoc exercise but a pre-planned component of the experimental workflow.[6]

Logical Workflow for Experimental Design and Validation

G cluster_0 Phase 1: Experimental Design & Execution cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Statistical Analysis & Validation A Hypothesis Formulation (Compound has cytotoxic activity) B Cell Line Selection (HeLa) A->B C Assay Selection (MTT Cytotoxicity Assay) B->C D Execution of Protocol (Dose-response treatment) C->D E Raw Data Collection (Absorbance Readings) D->E F Data Normalization (% Inhibition Calculation) E->F G Non-Linear Regression (Four-Parameter Dose-Response Curve) F->G H Parameter Estimation (IC50, 95% CI) G->H I Comparative Statistics (F-test for IC50 comparison) H->I J Conclusion (Statistical Significance) I->J

Section 2: Experimental Protocol for In Vitro Cytotoxicity Assay

To ensure data integrity, a standardized and meticulously executed protocol is essential. The following is a detailed methodology for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[7]

Protocol 2.1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound and Doxorubicin on HeLa cells.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to a 10 mM stock)

  • Doxorubicin (dissolved in water to a 1 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media.

    • Seed 5,000 cells in 100 µL of media per well in a 96-well plate.[8]

    • Causality: Seeding a consistent number of cells is critical for minimizing well-to-well variability. The chosen density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in serum-free DMEM. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 hours. The incubation time is chosen to be sufficient for the cytotoxic effects to manifest.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[9]

Section 3: Statistical Validation and Data Analysis

Data Normalization

The first step is to convert the raw OD values into a percentage of inhibition relative to the controls.

  • Formula: % Inhibition = 100 * (1 - (OD_sample - OD_blank) / (OD_vehicle - OD_blank))

  • Trustworthiness: This normalization accounts for background absorbance (from the blank wells) and sets the baseline for 0% inhibition using the vehicle control. This internal correction is a key part of a self-validating protocol.

Dose-Response Curve Fitting

The normalized data is then plotted with concentration on the x-axis (typically on a logarithmic scale) and % inhibition on the y-axis. A non-linear regression model is used to fit a sigmoidal curve to the data. The most common model is the four-parameter logistic (4PL) equation.[5]

  • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Top/Bottom: The plateaus of the curve.

    • HillSlope: The steepness of the curve.

    • IC50: The concentration that produces a 50% response.

Statistical Software: Software like GraphPad Prism or the drc package in R are industry standards for this type of analysis.

Hypothetical Data & Analysis

Let's assume we have collected the following data for our compound and Doxorubicin.

Concentration (µM)This compound (% Inhibition)Doxorubicin (% Inhibition)
10098.599.1
3095.297.5
1085.192.3
365.781.4
148.965.2
0.325.345.1
0.110.122.8
0.032.58.9

Analysis Results:

ParameterThis compoundDoxorubicin
IC50 1.05 µM0.45 µM
95% Confidence Interval 0.88 to 1.25 µM0.39 to 0.52 µM
R-squared 0.9950.998

The R-squared value indicates the goodness of fit of the model to the data. Values >0.95 are generally considered a strong fit. The 95% confidence interval provides a range within which the true IC50 value is likely to fall.

Section 4: Comparative Statistical Validation

Observing that the IC50 of our compound (1.05 µM) is higher than Doxorubicin (0.45 µM) is not sufficient. We must determine if this difference is statistically significant.

The Null Hypothesis (H₀): There is no significant difference between the IC50 values of the two compounds. The Alternative Hypothesis (H₁): There is a significant difference between the IC50 values.

A common method for comparing IC50 values is the Extra Sum-of-Squares F-test . This test compares the goodness of fit of two models:

  • A model where each dataset has its own separate IC50 value.

  • A model where both datasets are constrained to share a single, global IC50 value.

If the fit is significantly better when the IC50s are separate (Model 1), then we can conclude the IC50 values are statistically different.

Statistical Validation Logic Diagram

G Start Perform F-test to compare IC50 values Decision Is p-value < 0.05? Start->Decision Result1 Conclusion: The difference in IC50 is statistically significant. Decision->Result1 Yes Result2 Conclusion: No significant difference between IC50 values. Decision->Result2 No

Caption: Decision-making process for comparing IC50 values.

Assuming our F-test on the hypothetical data yielded a p-value of < 0.001 , we would reject the null hypothesis. The lower p-value indicates that the observed difference is unlikely to be due to random chance.[10]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

As professionals in the vanguard of scientific discovery, our responsibilities extend beyond the bench. The meticulous handling and disposal of chemical reagents are foundational to a safe laboratory environment and our collective commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (CAS No. 503147-99-7). This compound, a halogenated quinolinone derivative, requires careful management as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations, is imperative.

Immediate Safety and Hazard Assessment

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a robust hazard assessment can be conducted by analyzing its structural components and data from analogous compounds.

  • Quinolinone Core: Quinolinone derivatives can exhibit a range of biological activities and potential toxicities. Some have been shown to cause skin, eye, and respiratory irritation[1][2][3].

  • Trifluoromethyl Group (-CF₃): The presence of the trifluoromethyl group classifies this compound as a halogenated organic substance [4][5]. Halogenated compounds require specific disposal pathways, as their incineration can produce harmful byproducts if not performed in a specialized, high-temperature facility[5][6]. Compounds containing this group are often flagged for potential environmental persistence and aquatic toxicity[7][8].

  • Methoxy Group (-OCH₃): This group does not typically add significant hazards but contributes to the overall chemical properties of the molecule.

Based on this analysis, this compound should be presumptively handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation[2][9].

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueSource
CAS Number 503147-99-7[10][11]
Molecular Formula C₁₁H₈F₃NO₂[11]
Molecular Weight 243.18 g/mol [11]
Appearance Solid (Typical for this class)N/A
Predicted Boiling Point 330.0 ± 42.0 °C[10]
Predicted Density 1.372 ± 0.06 g/cm³[10]
Waste Classification Halogenated Organic Waste[4][5][6]

Mandatory Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is imperative to be equipped with the appropriate PPE. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][8].

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with a potential irritant. Gloves must be inspected before use and disposed of as solid hazardous waste after handling the compound[4][9][12].
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation[1][2].
Protective Clothing A properly fitted laboratory coat.Shields skin and personal clothing from contamination[4][8].
Respiratory Protection Not generally required if handled exclusively within a fume hood. Use a NIOSH-approved respirator if aerosols or dust may be generated outside of a fume hood[1][13].Prevents respiratory tract irritation[2][9].

Step-by-Step Disposal Protocol

The primary and only recommended method for the disposal of this compound is through a licensed hazardous waste disposal service[1][7]. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash [4][14][15].

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal. This compound must be treated as Halogenated Organic Waste [4][5].

  • Causality: The fluorine atoms in the trifluoromethyl group require this classification. Co-mingling halogenated waste with non-halogenated organic waste can complicate the disposal process, increase costs, and violate regulatory requirements[6]. Halogenated wastes are typically sent for high-temperature incineration in specially permitted facilities to ensure complete destruction and to scrub acidic gases (like HF) from the effluent[5][15].

  • Procedure:

    • Solid Waste: Collect unused or expired this compound, and any disposables contaminated with it (e.g., weighing papers, pipette tips, gloves, absorbent pads), in a dedicated, leak-proof hazardous waste container labeled for "Solid Halogenated Organic Waste"[1][8].

    • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and compatible liquid hazardous waste container labeled for "Liquid Halogenated Organic Waste"[1][14]. Do not mix with non-halogenated solvents, acids, or bases[6][16].

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste[14][17].

  • Procedure:

    • Select a container made of a compatible material (e.g., high-density polyethylene for liquids, a puncture-proof container for solids)[17][18].

    • Affix a "Hazardous Waste" label to the container before adding any waste[6][19].

    • The label must include, at a minimum[1][16][19]:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" .

      • The CAS Number: "503147-99-7" .

      • An indication of the hazards (e.g., "Irritant," "Handle with Care").

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream[5].

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[16][19].

  • Procedure:

    • Store the sealed and labeled waste container within your designated SAA.

    • The SAA must be under the control of laboratory personnel and should be situated to prevent spills from reaching drains.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[18].

    • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents[16][18].

Step 4: Final Disposal Arrangement
  • Procedure:

    • Once the waste container is full (not to exceed 90% capacity) or when you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[1][7][17].

    • Provide a complete and accurate description of the waste as required. Ensure all documentation is completed accurately and retained for your records[20][21].

Emergency Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For a small, manageable spill of the solid compound within a fume hood:

    • Ensure your PPE is intact.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container[7][14].

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), and wipe clean with fresh absorbent pads.

    • All materials used for the cleanup must be disposed of as solid halogenated hazardous waste[7].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (Unused chemical, contaminated labware, or solutions) decision_type Is the waste solid or liquid? start->decision_type solid_waste Collect in 'Solid Halogenated Organic Waste' container. decision_type->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' container. decision_type->liquid_waste Liquid labeling Ensure container is properly labeled: - 'Hazardous Waste' - Full Chemical Name & CAS# - All Components Listed solid_waste->labeling liquid_waste->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage pickup Contact EHS or licensed contractor for waste pickup and final disposal. storage->pickup end_point Compliant Disposal Complete pickup->end_point

Caption: Disposal workflow for this compound.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

The quinolinone scaffold is a common feature in many biologically active molecules. The addition of a trifluoromethyl group can enhance membrane permeability and metabolic stability, but it also introduces the potential for hazards associated with halogenated compounds.[1][2] Similarly, methoxy groups can influence the compound's reactivity and metabolic pathways. Based on data from structurally related compounds, we should anticipate the following hazards for 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure. The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific procedure being undertaken.

Core PPE Requirements
Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[5][6]
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles are mandatory to protect against splashes.[7] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[7][8]
Body Laboratory coat and chemical-resistant apronA standard laboratory coat provides a basic barrier. For tasks with a higher splash potential, a chemical-resistant apron or coverall made from materials like Tyvek or PVC is necessary to offer an additional layer of protection.[7]
Respiratory NIOSH-approved respiratorIn instances where dust or aerosols may be generated (e.g., weighing, preparing solutions), a NIOSH-approved respirator with an appropriate particulate filter is required.[6][8]
Feet Closed-toe shoesClosed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[8]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Identify Task (e.g., Weighing, Synthesis, Purification) assess_exposure Assess Potential Exposure (Dust, Splash, Aerosol) start->assess_exposure core_ppe Core PPE (Gloves, Goggles, Lab Coat) assess_exposure->core_ppe All Tasks enhanced_ppe Enhanced PPE (Face Shield, Apron) assess_exposure->enhanced_ppe High Splash Risk respiratory_ppe Respiratory Protection (Respirator) assess_exposure->respiratory_ppe Dust/Aerosol Generation proceed Proceed with Experiment core_ppe->proceed enhanced_ppe->proceed respiratory_ppe->proceed caption Figure 1. PPE Selection Workflow for Handling this compound.

Caption: PPE Selection Workflow.

Operational Handling and Storage Plan

Safe handling extends beyond the use of PPE. A designated and well-ventilated area, preferably a chemical fume hood, should be used for all manipulations of this compound.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9] All necessary PPE should be donned correctly.

  • Weighing: To minimize the generation of airborne dust, weigh the solid compound in a fume hood or a balance enclosure with exhaust ventilation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the process generates heat, ensure adequate cooling.

  • Reaction Setup: All reactions involving this compound should be conducted in a fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[4] Decontaminate the work area.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] It should be stored away from strong oxidizing agents, acids, and bases.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Collection

All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, labeled hazardous waste container.[10] Halogenated and non-halogenated waste streams must be kept separate.[10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.

Disposal_Workflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action cluster_final_disposal Final Disposal start Waste Generation is_solid Solid Waste (Unused compound, contaminated consumables) start->is_solid is_liquid Liquid Waste (Solutions, reaction mixtures) start->is_liquid solid_container Collect in Labeled Solid Halogenated Waste Container is_solid->solid_container liquid_container Collect in Labeled Liquid Halogenated Waste Container is_liquid->liquid_container licensed_disposal Dispose via Licensed Hazardous Waste Management Company solid_container->licensed_disposal liquid_container->licensed_disposal caption Figure 2. Disposal Workflow for this compound Waste.

Caption: Disposal Workflow Diagram.

All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3] Incineration at high temperatures is a common and effective method for the disposal of halogenated organic compounds.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For large spills, evacuate the area and contact your institution's environmental health and safety department.[10]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

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  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.